Product packaging for Esomeprazole strontium(Cat. No.:CAS No. 934714-36-0)

Esomeprazole strontium

Cat. No.: B1257675
CAS No.: 934714-36-0
M. Wt: 848.5 g/mol
InChI Key: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esomeprazole strontium is a chemical compound functioning as a proton pump inhibitor (PPI). Its primary research application is in the study of gastric acid-related disorders. The compound exerts its effect by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell, thereby effectively suppressing basal and stimulated gastric acid secretion . This mechanism is central to investigations involving gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions like Zollinger-Ellison syndrome . Researchers also utilize this compound in models exploring Helicobacter pylori eradication, where it is used in combination with antibiotics to study ulcer healing and bacterial clearance . From a chemical perspective, this compound is the (S)-(-)-enantiomer of omeprazole . It is supplied as delayed-release capsules for oral administration, designed to protect the drug from degradation in the acidic environment of the stomach . Scientists should note that esomeprazole is a competitive inhibitor of the cytochrome P450 enzyme CYP2C19 and may alter the pharmacokinetics of other drugs metabolized by this pathway, which is a critical consideration for designing in vivo studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N6O10S2Sr B1257675 Esomeprazole strontium CAS No. 934714-36-0

Properties

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Esomeprazole Strontium's Core Mechanism of Action on Gastric Parietal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of esomeprazole strontium on gastric parietal cells. It is designed for an audience with a strong background in pharmacology and cellular biology, offering in-depth information on signaling pathways, experimental methodologies, and key quantitative data.

Introduction to this compound

Esomeprazole is the S-isomer of omeprazole, a first-generation proton pump inhibitor (PPI). It is a weak base that, as a prodrug, specifically targets the acidic environment of the secretory canaliculi of gastric parietal cells. This compound is a salt form of this active moiety, containing the same active component as esomeprazole magnesium[1]. The therapeutic action of this compound in acid-related disorders is exclusively attributable to the esomeprazole component's ability to inhibit gastric acid secretion[1]. The strontium cation does not contribute to the mechanism of action on the parietal cell; however, it has its own distinct pharmacological effects on bone metabolism, acting as a dual-action bone agent that promotes bone formation and reduces bone resorption[2][3][4][5][6][7].

The Gastric Parietal Cell and the H+/K+-ATPase: The Target of Esomeprazole

Gastric acid secretion is the primary physiological function of parietal cells, located in the gastric glands of the stomach lining. The final step in this process is mediated by the H+/K+-ATPase, or proton pump, an enzyme that actively transports hydrogen ions (H+) from the parietal cell cytoplasm into the gastric lumen in exchange for potassium ions (K+). This process is the ultimate target of all proton pump inhibitors, including esomeprazole.

The activity of the H+/K+-ATPase is tightly regulated by a complex network of signaling pathways initiated by secretagogues such as histamine, acetylcholine, and gastrin. These signaling molecules bind to specific receptors on the basolateral membrane of the parietal cell, triggering downstream cascades that culminate in the translocation and activation of H+/K+-ATPase at the apical membrane.

Molecular Mechanism of Action of Esomeprazole

The mechanism of action of esomeprazole on the gastric parietal cell can be delineated into a multi-step process:

  • Systemic Absorption and Accumulation: Following oral administration, the delayed-release capsule containing this compound protects the acid-labile esomeprazole from degradation in the stomach. The esomeprazole is then absorbed in the small intestine. As a weak base, it readily crosses cell membranes and accumulates in the highly acidic secretory canaliculi of the activated parietal cells.

  • Acid-Catalyzed Activation: In the acidic environment of the canaliculi (pH < 2), esomeprazole undergoes a proton-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide cation. This conversion is a critical step, as the unactivated form of esomeprazole is not pharmacologically active.

  • Covalent and Irreversible Inhibition of the H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. The primary target is the cysteine residue at position 813 (Cys813), which is accessible from the luminal surface of the proton pump[8]. Other cysteine residues, such as Cys892, may also be involved in the binding of omeprazole, the racemic mixture from which esomeprazole is derived[6]. This covalent binding is irreversible and locks the H+/K+-ATPase in an inactive conformation, thereby blocking the final step of gastric acid secretion.

  • Sustained Inhibition and Restoration of Acid Secretion: Due to the irreversible nature of the binding, the inhibition of acid secretion is profound and sustained, lasting longer than the plasma half-life of the drug. The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, a process that takes approximately 24-48 hours.

The following diagram illustrates the signaling pathways that regulate gastric acid secretion and the point of intervention by esomeprazole.

G Signaling Pathways Regulating Gastric Acid Secretion and Esomeprazole's Point of Inhibition cluster_stimulatory Stimulatory Pathways cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_proton_pump Proton Pump Activation and Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R cAMP cAMP H2R->cAMP Gs Ca2_plus Ca2+ CCK2R->Ca2_plus Gq M3R->Ca2_plus Gq PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C Ca2_plus->PKC ProtonPump_inactive H+/K+-ATPase (Inactive) PKA->ProtonPump_inactive Phosphorylation PKC->ProtonPump_inactive Phosphorylation ProtonPump_active H+/K+-ATPase (Active) ProtonPump_inactive->ProtonPump_active Translocation & Activation Acid_Secretion H+ Secretion (Gastric Acid) ProtonPump_active->Acid_Secretion H+ for K+ Esomeprazole_prodrug Esomeprazole (Prodrug) Esomeprazole_active Active Sulfenamide Esomeprazole_prodrug->Esomeprazole_active Acid Activation (in Canaliculi) Esomeprazole_active->ProtonPump_active Irreversible Covalent Bonding (Inhibition)

Caption: Signaling pathways in the parietal cell leading to H+/K+-ATPase activation and its irreversible inhibition by esomeprazole.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of esomeprazole have been quantified in numerous studies. The following tables summarize key data.

Table 1: In Vitro Inhibitory Potency of Esomeprazole

ParameterTargetValueReference
IC50 H+/K+-ATPase (proton pump)2.3 µM[3]
Ki Cytochrome P450 2C19 (CYP2C19)8.6 µM[3]
Ki Cytochrome P450 3A4 (CYP3A4)46.6 µM[3]
Ki Cytochrome P450 2C9 (CYP2C9)81.5 µM[3]

Table 2: Pharmacokinetic Parameters of Esomeprazole (40 mg oral dose)

ParameterValueReference
Bioavailability 50% (single dose) to 90% (repeated dose)[9]
Time to Peak Plasma Concentration (Tmax) 1-4 hours[9]
Plasma Half-life (t1/2) 1-1.5 hours[9]
Protein Binding ~97%
Metabolism Hepatic (primarily CYP2C19 and CYP3A4)[9]
Excretion ~80% renal, ~20% fecal[9]

Table 3: Clinical Efficacy of Esomeprazole in Healing of Erosive Esophagitis (EE)

Study Drug and DoseHealing Rate at 4 WeeksHealing Rate at 8 WeeksReference
Esomeprazole 40 mg 71.7% - 75.9%90.6% - 94.1%
Esomeprazole 20 mg 67.6%75.1%
Omeprazole 20 mg 62.5%70.8%

Experimental Protocols

The investigation of esomeprazole's mechanism of action relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of esomeprazole on the proton pump's enzymatic activity.

Objective: To determine the IC50 value of esomeprazole for H+/K+-ATPase.

Materials:

  • Gastric microsomes enriched with H+/K+-ATPase (prepared from animal models, e.g., hog or rabbit stomachs)

  • Esomeprazole

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl)

  • Reagents for phosphate quantification (e.g., malachite green)

  • Microplate reader

Protocol:

  • Preparation of Gastric Microsomes:

    • Isolate the gastric mucosa from a fresh animal stomach.

    • Homogenize the tissue in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

    • Determine the protein concentration of the microsomal preparation.

  • Enzyme Inhibition Assay:

    • Pre-incubate the gastric microsomes with varying concentrations of esomeprazole in an acidic environment to facilitate its activation. A control group with no inhibitor is also included.

    • Initiate the enzymatic reaction by adding a known concentration of ATP.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution.

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

    • The H+/K+-ATPase activity is calculated as the difference in Pi released in the presence and absence of K+.

  • Data Analysis:

    • Plot the percentage of H+/K+-ATPase inhibition against the logarithm of the esomeprazole concentration.

    • Determine the IC50 value, which is the concentration of esomeprazole that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.

The following diagram illustrates the experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

G Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay cluster_preparation Preparation of Reagents cluster_assay Assay Procedure cluster_analysis Data Analysis Gastric_Microsomes Isolation and Preparation of Gastric Microsomes Preincubation Pre-incubation of Microsomes with Esomeprazole (Acid Activation) Gastric_Microsomes->Preincubation Esomeprazole_Solutions Preparation of Serial Dilutions of Esomeprazole Esomeprazole_Solutions->Preincubation Assay_Components Preparation of Assay Buffer, ATP, and Reagents Reaction_Initiation Initiation of Reaction with ATP Assay_Components->Reaction_Initiation Preincubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Reaction_Termination Termination of Reaction Incubation->Reaction_Termination Phosphate_Quantification Quantification of Inorganic Phosphate (Pi) Released Reaction_Termination->Phosphate_Quantification Calculate_Inhibition Calculation of % Inhibition Phosphate_Quantification->Calculate_Inhibition Dose_Response_Curve Plotting Dose-Response Curve Calculate_Inhibition->Dose_Response_Curve Determine_IC50 Determination of IC50 Value Dose_Response_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of esomeprazole on H+/K+-ATPase activity in vitro.

Isolated Gastric Gland/Parietal Cell Studies

These studies allow for the investigation of esomeprazole's effects in a more physiologically relevant context than purified enzyme assays.

Objective: To assess the effect of esomeprazole on secretagogue-stimulated acid secretion in isolated gastric glands or parietal cells.

Materials:

  • Animal model (e.g., rabbit, rat)

  • Collagenase

  • Culture medium

  • Secretagogues (e.g., histamine, carbachol)

  • Esomeprazole

  • Method for measuring acid secretion (e.g., aminopyrine accumulation assay, pH-sensitive fluorescent dyes)

Protocol:

  • Isolation of Gastric Glands/Parietal Cells:

    • Perfuse the stomach of the animal model with a saline solution.

    • Digest the gastric mucosa with collagenase to release individual gastric glands or cells.

    • Purify the parietal cells using techniques such as density gradient centrifugation or elutriation.

  • Cell Culture and Treatment:

    • Culture the isolated glands or cells in a suitable medium.

    • Pre-treat the cells with esomeprazole for a defined period.

  • Stimulation of Acid Secretion:

    • Stimulate the cells with a secretagogue (e.g., histamine) to induce acid secretion.

  • Measurement of Acid Secretion:

    • Quantify the level of acid secretion using an appropriate method. The aminopyrine accumulation assay is a classic method that relies on the trapping of a radiolabeled weak base in acidic compartments.

  • Data Analysis:

    • Compare the level of acid secretion in esomeprazole-treated cells to that of untreated control cells.

    • Determine the dose-dependent inhibitory effect of esomeprazole on stimulated acid secretion.

Conclusion

This compound exerts its potent and sustained inhibitory effect on gastric acid secretion through the irreversible covalent binding of its active sulfenamide metabolite to the H+/K+-ATPase in gastric parietal cells. This highly specific, acid-catalyzed mechanism of action at the final step of the acid secretion pathway ensures its efficacy in the treatment of a wide range of acid-related gastrointestinal disorders. The quantitative data from in vitro and clinical studies consistently demonstrate its potent inhibitory activity and clinical effectiveness. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of proton pump inhibitors and other novel therapies for acid-related diseases. While the core mechanism of action is attributed to the esomeprazole moiety, the choice of the strontium salt may have implications for long-term bone health, a factor that warrants further investigation in specific patient populations.

References

An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Strontium Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] Esomeprazole is formulated as various salts to improve its stability and bioavailability. This guide provides a comprehensive overview of the physicochemical properties of esomeprazole strontium tetrahydrate, a specific salt form of esomeprazole.

This document details the synthesis, structure, solubility, stability, and polymorphic characteristics of this compound tetrahydrate. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

General Properties

This compound tetrahydrate is the strontium salt of the S-isomer of omeprazole, complexed with four molecules of water.[2] Its general properties are summarized in the table below.

PropertyValueReference
Chemical Name bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)strontium tetrahydrate[3]
Molecular Formula (C₁₇H₁₈N₃O₃S)₂Sr · 4H₂O[2]
Molecular Weight 848.50 g/mol [2]
Appearance White or almost white crystalline powder[2]
Water Content Contains 4 moles of water of solvation[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. This compound tetrahydrate is described as being soluble in water.[2]

Table 1: Solubility of Esomeprazole Magnesium in Various Media at 25°C

Solvent/MediumSolubility (mg/mL)
Methanol1.214
Phosphate Buffer pH 7.40.521
Simulated Intestinal Fluid pH 6.80.475
Phosphate Buffer pH 6.80.466
Simulated Gastric Fluid pH 1.20.147
0.1 N HCl0.131
Distilled Water0.017
Data for Esomeprazole Magnesium, presented as a proxy for the likely pH-dependent solubility trend of this compound Tetrahydrate.[4]

Stability Profile

The stability of esomeprazole is highly pH-dependent, with rapid degradation occurring in acidic media.[5] The strontium salt form is designed to enhance its stability.

Thermal Stability

A patent for crystalline this compound tetrahydrate reports good stability against heat.[6]

Hygroscopicity

The crystalline form of this compound tetrahydrate is described as non-hygroscopic.[6]

Stability in Solution

The stability of esomeprazole in aqueous solutions is significantly influenced by pH. It is most stable in alkaline conditions.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for the strontium salt is limited, studies on esomeprazole reveal its degradation pathways under various stress conditions.

Table 2: Summary of Forced Degradation Conditions for Esomeprazole

Stress ConditionTypical ConditionsExpected OutcomeReference
Acid Hydrolysis 0.1 N HCl at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours).Significant degradation is expected.[7]
Alkaline Hydrolysis 0.1 N NaOH at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).Degradation is expected, though generally less rapid than in acidic conditions.[7]
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period (e.g., several hours).Degradation is expected.[7]
Thermal Degradation Dry heat at elevated temperatures (e.g., 105°C) for a defined period (e.g., 24 hours).Degradation is expected.[8]
Photodegradation Exposure to UV and/or visible light.Degradation is possible.[7]

Polymorphism and Solid-State Characterization

The crystalline form of this compound tetrahydrate has been characterized using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

X-ray Powder Diffraction (XRPD)

A patent for crystalline this compound tetrahydrate provides characteristic XRPD peaks.

Table 3: Characteristic XRPD Peaks for Crystalline this compound Tetrahydrate

2θ (degrees)
5.6
11.1
13.5
14.8
16.2
17.5
18.0
20.1
20.4
21.2
22.2
24.5
25.2
26.3
27.5
29.8
31.1
32.8
36.5
Data extracted from a patent for crystalline S-omeprazole strontium tetrahydrate.[6]
Differential Scanning Calorimetry (DSC)

The thermal behavior of this compound tetrahydrate has been investigated by DSC.

Table 4: DSC Thermal Events for Crystalline this compound Tetrahydrate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Endotherm ~100~118~179
Exotherm ~203~211451
Data obtained at a heating rate of 5°C/min.[6]

The endothermic peak is likely associated with the loss of water of hydration, while the exothermic peak may indicate decomposition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physicochemical characterization of this compound tetrahydrate.

Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.[9][10]

Objective: To determine the solubility of this compound tetrahydrate in aqueous media across a pH range of 1.2 to 6.8.

Materials:

  • This compound tetrahydrate

  • Buffer solutions (pH 1.2, 4.5, and 6.8)

  • Calibrated pH meter

  • Constant temperature shaker bath (37 ± 1 °C)

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Prepare buffer solutions of pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).

  • Add an excess amount of this compound tetrahydrate to a known volume of each buffer solution in triplicate.

  • Place the sealed containers in a shaker bath maintained at 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Periodically withdraw samples and measure the pH to ensure it remains within the desired range.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

  • Withdraw an aliquot from the supernatant, filter if necessary, and dilute appropriately.

  • Analyze the concentration of esomeprazole in the diluted supernatant using a validated analytical method.

  • Confirm that equilibrium was reached by analyzing samples at multiple time points until a plateau in concentration is observed.

Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of esomeprazole and its degradation products.[11][12][13][14]

Objective: To develop and validate an HPLC method capable of separating and quantifying esomeprazole from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and acetonitrile in a suitable ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 302 nm

  • Column Temperature: Ambient or controlled

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of this compound tetrahydrate of a known concentration in the mobile phase or a suitable diluent.

  • Sample Preparation: Prepare sample solutions from stability studies or forced degradation experiments at a similar concentration to the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time, peak area, and tailing factor).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of esomeprazole and any degradation products in the samples by comparing their peak areas to that of the standard.

Forced Degradation Study

This protocol is based on ICH Q1A(R2) guidelines and published literature on esomeprazole.[15][16][17][18]

Objective: To investigate the degradation of this compound tetrahydrate under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound tetrahydrate in 0.1 N HCl and keep at room temperature or 60°C for a specified time. Neutralize the solution before analysis.[7]

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.[7]

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified time.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified time.[8]

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Proton Pump Inhibitors

Esomeprazole, as a proton pump inhibitor, acts by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1]

Proton Pump Inhibitor Mechanism of Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PPI Esomeprazole (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_plus H+ Proton_Pump->H_plus Pumps H+ into Gastric Lumen Gastric_Acid Gastric Acid (Reduced) K_plus K+ K_plus->Proton_Pump Exchanges for K+

Caption: Mechanism of action of esomeprazole as a proton pump inhibitor.

Experimental Workflow for Physicochemical Characterization

A typical workflow for the physicochemical characterization of an API like this compound tetrahydrate involves a series of analytical techniques to determine its fundamental properties.

API Physicochemical Characterization Workflow cluster_characterization Physicochemical Characterization Start API Sample (this compound Tetrahydrate) Solubility Solubility Studies (pH-dependent) Start->Solubility Stability Stability Studies (Forced Degradation, ICH) Start->Stability Solid_State Solid-State Characterization (XRPD, DSC, TGA) Start->Solid_State Analytical Analytical Method Development & Validation Start->Analytical End Comprehensive Physicochemical Profile Solubility->End Stability->End Solid_State->End Analytical->End

Caption: General workflow for API physicochemical characterization.

Conclusion

This compound tetrahydrate is a crystalline, non-hygroscopic, and thermally stable salt of esomeprazole. Its solubility is expected to be pH-dependent, a critical factor for formulation development. This guide has summarized the key physicochemical properties of this compound tetrahydrate and provided detailed experimental protocols for its characterization. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers involved in the development of drug products containing this active pharmaceutical ingredient. Further investigation into the quantitative pH-solubility profile of the strontium salt is recommended to complete its comprehensive characterization.

References

A Deep Dive into the Structural Nuances of Esomeprazole Salts: A Comparative Analysis of Strontium and Magnesium Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive examination of the chemical structures of esomeprazole strontium and esomeprazole magnesium, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Through a detailed comparison of their crystallographic data, physicochemical properties, and the experimental methodologies used for their characterization, this document aims to elucidate the key differences at the molecular level that can influence the therapeutic efficacy and formulation of this widely used proton pump inhibitor.

Introduction: The Significance of Salt Form in Pharmaceutical Development

Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), effectively reducing stomach acid secretion.[1] It is widely prescribed for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. The choice of the salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, as it can significantly impact key properties such as solubility, stability, bioavailability, and manufacturability. This guide focuses on two clinically relevant salt forms: this compound and esomeprazole magnesium. While both deliver the same active moiety, their distinct cationic counterparts and resulting crystal structures lead to different physicochemical characteristics.

Chemical Structure and Physicochemical Properties

This compound is typically available as a tetrahydrate, while esomeprazole magnesium is commonly found as a trihydrate, though other hydrated and solvated forms have been identified.[2][3] The fundamental difference in their chemical structure lies in the divalent cation (Sr²⁺ or Mg²⁺) that forms a salt with two deprotonated esomeprazole molecules.

PropertyThis compound TetrahydrateEsomeprazole Magnesium Trihydrate
Molecular Formula (C₁₇H₁₈N₃O₃S)₂Sr · 4H₂O[2](C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O[3]
Molecular Weight 848.50 g/mol [2]767.17 g/mol [4]
Appearance White to almost white crystalline powderWhite to slightly colored crystalline powder[5]
Solubility in Water SolubleSlightly soluble[5]
Solubility in Methanol Data not availableSoluble[6]

Comparative Crystal Structure Analysis

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a defining characteristic of a solid-state pharmaceutical. It is determined using techniques like X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction.

This compound Tetrahydrate
Esomeprazole Magnesium Trihydrate and Other Crystalline Forms

Various crystalline forms of esomeprazole magnesium have been reported, including a dihydrate and a trihydrate, each with distinct XRPD patterns.[7] A detailed single-crystal X-ray diffraction study has been conducted on a butanol solvate of esomeprazole magnesium tetrahydrate. This study revealed a hexagonal crystal system with the space group P6₃. In this structure, the magnesium ion is octahedrally coordinated, with some magnesium centers coordinated to three esomeprazole ligands and others to six water molecules. The esomeprazole molecules act as chelating ligands, coordinating to the magnesium centers through one oxygen and one nitrogen atom.

The following diagram illustrates the general coordination of the esomeprazole anion with a divalent metal cation (M²⁺), representing either strontium or magnesium.

G General Coordination of Esomeprazole with a Divalent Cation E1_N N M2+ M²⁺ (Sr²⁺ or Mg²⁺) E1_N->M2+ Coordination Bond E1_O S=O E1_O->M2+ E2_N N E2_N->M2+ E2_O S=O E2_O->M2+

Caption: Generalized coordination of two esomeprazole anions with a central divalent metal cation.

Experimental Protocols

The characterization of this compound and esomeprazole magnesium relies on a suite of analytical techniques. Below are generalized protocols for the key experimental methods cited.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain a diffraction pattern characteristic of the crystalline solid, which can be used for phase identification, polymorph screening, and determination of crystallinity.[8]

Methodology:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat and uniform surface.

  • Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation. The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays at various angles (2θ). The scan range and step size are optimized to obtain a high-quality diffraction pattern.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. This pattern serves as a fingerprint for the specific crystalline form.

Single-Crystal X-Ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms within a single crystal, providing detailed information on bond lengths, bond angles, and crystal packing.[9]

Methodology:

  • Crystal Growth: High-quality single crystals of the esomeprazole salt are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated, and a large number of diffraction spots are collected by the detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and optimized (structure refinement) to generate a final, detailed crystal structure.

The logical workflow for characterizing and comparing these pharmaceutical salts is depicted in the following diagram:

G Workflow for Comparative Analysis of Esomeprazole Salts Start Start: Synthesis of This compound & Magnesium Characterization Physicochemical Characterization Start->Characterization XRPD X-Ray Powder Diffraction (XRPD) Characterization->XRPD SCXRD Single-Crystal X-Ray Diffraction Characterization->SCXRD Solubility Solubility Studies Characterization->Solubility Stability Stability Studies Characterization->Stability Data_Analysis Comparative Data Analysis XRPD->Data_Analysis Structure_Elucidation Crystal Structure Elucidation SCXRD->Structure_Elucidation Property_Comparison Physicochemical Property Comparison Solubility->Property_Comparison Stability->Property_Comparison Whitepaper Technical Whitepaper Generation Data_Analysis->Whitepaper Structure_Elucidation->Data_Analysis Property_Comparison->Data_Analysis

Caption: A logical workflow for the comparative analysis of esomeprazole salts.

Conclusion

The selection of a salt form is a pivotal step in the development of a successful pharmaceutical product. This in-depth guide has highlighted the key structural and physicochemical differences between this compound and esomeprazole magnesium. While both forms are effective proton pump inhibitors, the variation in the cation and the resulting crystal lattice leads to distinct properties, most notably a difference in aqueous solubility. A thorough understanding of these differences, gained through the application of the experimental protocols outlined herein, is essential for optimizing drug formulation, ensuring product stability, and ultimately, enhancing therapeutic outcomes. Further research, particularly the public availability of the single-crystal structure of this compound tetrahydrate, would enable an even more detailed and conclusive comparative analysis.

References

A Technical Guide to the Laboratory Synthesis and Purification of Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of esomeprazole strontium, a proton pump inhibitor. The document details the necessary chemical pathways, experimental protocols, and analytical methods required for its preparation and quality control in a laboratory setting. Particular emphasis is placed on achieving high chemical and enantiomeric purity.

Introduction

Esomeprazole is the (S)-enantiomer of omeprazole, a drug that effectively reduces gastric acid secretion by inhibiting the H+/K+-ATPase in gastric parietal cells. Due to stereoselective metabolism, esomeprazole offers improved pharmacokinetic and pharmacodynamic profiles compared to the racemic omeprazole, resulting in more consistent and effective acid control. The strontium salt of esomeprazole is a stable form of the active pharmaceutical ingredient. The synthesis of this compound necessitates precise control over stereochemistry to ensure high enantiomeric purity, which is critical for its therapeutic efficacy and safety.

Synthesis of the Esomeprazole Precursor

The first stage in producing this compound is the synthesis of the esomeprazole base. This can be achieved primarily through two strategic approaches: direct asymmetric synthesis or chiral resolution of racemic omeprazole.

Method A: Asymmetric Synthesis

The most direct route to esomeprazole involves the asymmetric oxidation of its prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This method establishes the chiral sulfoxide center in a single, controlled step. Titanium- and iron-based catalyst systems are commonly employed.

A highly efficient method utilizes a titanium-mediated oxidation with cumene hydroperoxide (CHP) in the presence of a chiral ligand like (S,S)-diethyl tartrate ((S,S)-DET).[1] An alternative, more environmentally benign process uses an iron catalyst with hydrogen peroxide as the oxidant.[2] These methods can achieve high yields and excellent enantioselectivity, often exceeding 94% enantiomeric excess (ee).[1][3]

Asymmetric_Synthesis Prochiral_Sulfide Prochiral Sulfide (Pyrmetazole) Reaction_Step Asymmetric Oxidation Prochiral_Sulfide->Reaction_Step Esomeprazole Esomeprazole ((S)-Omeprazole) Reaction_Step->Esomeprazole Catalyst Chiral Catalyst (e.g., Ti-DET Complex) + Oxidant (e.g., CHP) Catalyst->Reaction_Step

Figure 1: Asymmetric synthesis pathway to esomeprazole.

Experimental Protocol: Asymmetric Oxidation (Titanium-Mediated) [1]

  • Catalyst Preparation: A titanium complex is prepared by reacting titanium(IV) isopropoxide with (S,S)-diethyl tartrate at an elevated temperature. The prochiral sulfide is often present during the complex formation to enhance enantioselectivity.

  • Oxidation Reaction: The prochiral sulfide is dissolved in a suitable solvent (e.g., toluene). An amine base (e.g., diisopropylethylamine) is added, and the mixture is cooled.

  • Oxidant Addition: Cumene hydroperoxide (CHP) is added slowly to the reaction mixture while maintaining a low temperature.

  • Work-up: Upon reaction completion, the mixture is quenched, and the esomeprazole product is extracted into an organic phase.

  • Isolation: The solvent is evaporated under reduced pressure to yield the crude esomeprazole base.

Method B: Chiral Resolution of Racemic Omeprazole

An alternative route involves the synthesis of racemic omeprazole, followed by the separation of the (S)- and (R)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely used technique for this separation at a laboratory scale.[4][5]

Synthesis of this compound

Once the esomeprazole base (or a corresponding alkali metal salt) is obtained, it is converted to the strontium salt. This is typically achieved through a salt metathesis or neutralization reaction. The process generally involves reacting the esomeprazole precursor with a suitable strontium source in one or more solvents.[6]

Synthesis_Workflow cluster_reactants Reactants Esomeprazole Esomeprazole Precursor (Free Base, Na+, K+, or Li+ salt) Reaction Salt Formation Reaction in Solvent (Water or Alcohol) Esomeprazole->Reaction Strontium_Source Strontium Source (e.g., SrCl2·6H2O, Sr(OiPr)2) Strontium_Source->Reaction Precipitation Precipitation of Crude Product Reaction->Precipitation Purification_Workflow Crude Crude this compound Dissolution Dissolution in Suitable Solvent (e.g., Methanol) Crude->Dissolution Crystallization Crystallization / Precipitation (e.g., by adding anti-solvent or cooling) Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure Crystalline this compound Drying->Pure_Product

References

Preclinical Safety and Toxicology of Esomeprazole Strontium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of esomeprazole strontium, a proton pump inhibitor. The document synthesizes data from a range of nonclinical studies, including acute, subchronic, and chronic toxicity assessments, as well as reproductive, developmental, and genetic toxicology evaluations. Detailed experimental protocols for key studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant toxicological signaling pathways and experimental workflows to facilitate a deeper understanding of the substance's preclinical characteristics.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+ ATPase (proton pump), widely used in the management of acid-related gastrointestinal disorders. This compound is a salt form of this active moiety. A thorough preclinical safety and toxicology evaluation is paramount to understanding its potential risks before human use. This guide focuses on the core preclinical safety data for this compound, providing researchers and drug development professionals with a detailed technical resource.

Nonclinical Toxicology

A comprehensive battery of in vivo and in vitro studies has been conducted to characterize the toxicological profile of esomeprazole and its strontium salt. These studies were designed to assess potential adverse effects following single and repeated administrations, as well as to evaluate its impact on genetic material and reproductive functions.

Acute Toxicity

Acute toxicity studies in rodents have been performed to determine the potential for toxicity following a single high dose of esomeprazole.

Data Presentation: Acute Toxicity

SpeciesRoute of AdministrationParameterValue (mg/kg)Key Observations
RatOralLD50510[1]Reduced motor activity, changes in respiratory frequency, tremor, ataxia, and intermittent clonic convulsions.[1]
RatIntravenousMinimum Lethal Dose310Salivation, dyspnea, reduced motor activity, ataxia, tremors, and convulsions.

Experimental Protocols: Acute Oral Toxicity Study (Rat)

A standardized acute oral toxicity study is conducted based on OECD Test Guideline 423.

  • Test System: Young adult Sprague-Dawley rats, nulliparous and non-pregnant females.

  • Animal Husbandry: Housed in controlled conditions with standard diet and water ad libitum.

  • Dosing: A single oral dose of this compound is administered by gavage. Dosing is sequential, starting with a dose expected to be moderately toxic.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dose.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Experimental Workflow: Acute Toxicity Study

G cluster_0 Dosing Phase cluster_1 Observation Phase (14 days) cluster_2 Terminal Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Single Oral Dose (Gavage) Single Oral Dose (Gavage) Fasting->Single Oral Dose (Gavage) Clinical Signs Monitoring Clinical Signs Monitoring Single Oral Dose (Gavage)->Clinical Signs Monitoring Body Weight Measurement Body Weight Measurement Single Oral Dose (Gavage)->Body Weight Measurement Mortality Checks Mortality Checks Single Oral Dose (Gavage)->Mortality Checks Gross Necropsy Gross Necropsy

Workflow for an acute oral toxicity study.
Repeated-Dose Toxicity

Subchronic oral toxicity studies have been conducted in rats to evaluate the effects of repeated administration of esomeprazole.

Data Presentation: 13-Week Oral Toxicity Study (Rat)

ParameterLow DoseMid DoseHigh Dose (280 mg/kg/day)Key Findings
Clinical Signs No significant findingsNo significant findingsNo significant findingsNo treatment-related clinical signs observed.
Body Weight No significant effectNo significant effectNo significant effectNo adverse effects on body weight or weight gain.
Hematology No significant changesNo significant changesNo significant changesNo clinically significant hematological alterations.
Clinical Chemistry No significant changesNo significant changesBasophilic cortical tubules and inflammatory cell infiltration in kidneys.Target organs identified as the stomach and kidneys at the high dose.
Organ Weights No significant changesNo significant changesIncreased stomach and kidney weightsConsistent with histopathological findings.
Histopathology No significant findingsNo significant findingsStomach: Eosinophilia, acanthosis, hyperkeratosis. Kidneys: Basophilic cortical tubules, inflammatory cell infiltration.Dose-dependent changes in the stomach and kidneys.
NOAEL Not explicitly stated, but effects were noted at the high dose.---

Experimental Protocols: 13-Week Oral Toxicity Study (Rat)

This study is designed in accordance with OECD Test Guideline 408.

  • Test System: Sprague-Dawley rats, 10 males and 10 females per group.

  • Dosing: this compound administered daily by oral gavage for 13 weeks. At least three dose levels and a control group are used.

  • In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations are conducted pre-test and at termination.

  • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

    • Hematology: Includes red blood cell count, hemoglobin concentration, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, white blood cell count (total and differential), and platelet count.

    • Clinical Chemistry: Includes parameters related to liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., urea, creatinine), electrolytes, and other relevant markers.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are processed for histopathological examination.

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

Data Presentation: Genetic Toxicology

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliWith and without S9Negative
In Vitro Mammalian Cell Gene Mutation TestMouse Lymphoma AssayWith and without S9Not explicitly stated for strontium salt, but esomeprazole was clastogenic in some in vitro chromosomal aberration assays.
In Vivo Micronucleus TestRat Bone MarrowN/ANegative

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed according to OECD Test Guideline 471.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Methodology: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction are combined.

  • Dose Levels: At least five different concentrations of the test substance are evaluated.

  • Evaluation: The number of revertant colonies is counted after incubation, and a dose-related increase in revertants indicates a positive result.

Experimental Workflow: Ames Test

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis Bacterial Strains Bacterial Strains Test Compound Dilutions Test Compound Dilutions Bacterial Strains->Test Compound Dilutions S9 Mix Preparation (for metabolic activation) S9 Mix Preparation (for metabolic activation) Test Compound Dilutions->S9 Mix Preparation (for metabolic activation) Plate Incorporation Plate Incorporation S9 Mix Preparation (for metabolic activation)->Plate Incorporation Pre-incubation Pre-incubation S9 Mix Preparation (for metabolic activation)->Pre-incubation Incubation (48-72h) Incubation (48-72h) Plate Incorporation->Incubation (48-72h) Pre-incubation->Incubation (48-72h) Count Revertant Colonies Count Revertant Colonies Incubation (48-72h)->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis

Workflow for the Bacterial Reverse Mutation (Ames) Test.
Reproductive and Developmental Toxicology

Studies were conducted in rats to evaluate the potential effects of this compound on fertility and embryo-fetal and pre- and postnatal development. These studies included comparisons with esomeprazole magnesium.

Data Presentation: Reproductive and Developmental Toxicology (Rat)

Study TypeDose Levels (mg esomeprazole/kg/day)Key FindingsNOAEL (mg/kg/day)
Embryo-fetal Development Up to 280No teratogenic effects were observed for either this compound or magnesium.[2]Not explicitly stated, but no teratogenicity at the highest dose.
Pre- and Postnatal Development 14 to 280At doses ≥ 138 mg/kg/day, physeal dysplasia in the femur was observed in pups.[2] Decreases in neonatal/early postnatal survival, body weight, and overall growth were seen at higher doses.[1][2]< 138 for developmental effects on bone.
Juvenile Animal Study 70, 140, 280Increased deaths at 280 mg/kg/day. Decreased body weight, femur weight, and femur length at ≥ 140 mg/kg/day.[2]70

Experimental Protocols: Pre- and Postnatal Developmental Toxicity Study (Rat)

This study follows the principles of ICH S5(R3) and OECD Test Guideline 414.

  • Test System: Pregnant Sprague-Dawley rats.

  • Dosing: Daily oral administration from implantation through lactation.

  • Maternal Evaluations: Clinical signs, body weight, food consumption, and parturition are monitored.

  • F1 Generation Evaluations:

    • Litter Data: Number of live and dead pups, sex ratio, and litter weights are recorded.

    • Pup Development: Physical development (e.g., pinna unfolding, eye opening), body weight gain, and survival are monitored.

    • Functional Assessments: Sensory function, motor activity, and learning and memory tests are conducted on selected offspring.

    • Reproductive Competence: F1 offspring are mated to assess their reproductive performance.

    • Pathology: Gross necropsy is performed on all F1 animals. Skeletal examinations, including evaluation of long bones and growth plates, are conducted.

Potential Toxicological Signaling Pathways

Beyond its primary mechanism of action on the gastric proton pump, esomeprazole has been shown to interact with other cellular targets, which may underlie some of its toxicological findings.

Inhibition of Vacuolar H+-ATPase (V-ATPase) and Lysosomal Function

Esomeprazole can inhibit V-ATPases, which are responsible for acidifying intracellular compartments such as lysosomes. This can lead to a disruption of lysosomal function.

G Esomeprazole Esomeprazole V-ATPase V-ATPase Esomeprazole->V-ATPase Inhibition Lysosomal Acidification Lysosomal Acidification V-ATPase->Lysosomal Acidification Maintains Impaired Lysosomal Enzyme Activity Impaired Lysosomal Enzyme Activity Lysosomal Acidification->Impaired Lysosomal Enzyme Activity Leads to Reduced Protein Degradation Reduced Protein Degradation Impaired Lysosomal Enzyme Activity->Reduced Protein Degradation Impaired Autophagy Impaired Autophagy Reduced Protein Degradation->Impaired Autophagy

Esomeprazole's effect on V-ATPase and lysosomal function.
Modulation of Bone Metabolism

The effects of esomeprazole on bone development observed in preclinical studies may be related to its interference with signaling pathways that regulate bone remodeling.

G Esomeprazole Esomeprazole Osteoclast V-ATPase Osteoclast V-ATPase Esomeprazole->Osteoclast V-ATPase Inhibition Bone Resorption Bone Resorption Osteoclast V-ATPase->Bone Resorption Required for RANKL RANKL RANK RANK RANKL->RANK Binds to Osteoclast Differentiation & Activity Osteoclast Differentiation & Activity RANK->Osteoclast Differentiation & Activity Activates Osteoclast Differentiation & Activity->Bone Resorption OPG OPG OPG->RANKL Inhibits

Potential interference of esomeprazole with bone metabolism.

Conclusion

The preclinical data for this compound indicate a well-characterized safety profile. The acute toxicity is low. In repeated-dose studies, the primary target organs are the stomach and kidneys at high dose levels. This compound is not genotoxic in a standard battery of tests. Developmental toxicity studies did not show teratogenicity, but adverse effects on bone development were observed in pups at high doses, leading to the identification of a NOAEL for this endpoint. The off-target effects on V-ATPase and potential modulation of bone metabolism signaling pathways may contribute to some of the observed toxicological findings. This comprehensive guide provides a detailed resource for understanding the preclinical safety and toxicology of this compound for drug development professionals and researchers.

References

In Vitro Activity of Esomeprazole Strontium on H+/K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of esomeprazole strontium, a proton pump inhibitor (PPI), on the gastric H+/K+-ATPase. Esomeprazole, the S-isomer of omeprazole, is a potent inhibitor of the final step in gastric acid secretion. While esomeprazole is available in different salt forms, including magnesium and strontium, this guide focuses on the intrinsic activity of the esomeprazole moiety, supported by evidence of bioequivalence between its strontium and magnesium salts. This document details the mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for assessing its activity, and provides visualizations of the relevant pathways and workflows.

Introduction

Gastric acid secretion is a fundamental physiological process, primarily mediated by the H+/K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of parietal cells.[1] Dysregulation of acid secretion can lead to various acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Proton pump inhibitors (PPIs) are the mainstay of treatment for these conditions. Esomeprazole, the S-enantiomer of omeprazole, is a highly effective PPI that irreversibly inhibits the H+/K+-ATPase.[1]

Esomeprazole is formulated as different salts, including this compound and esomeprazole magnesium. The choice of salt form can influence physicochemical properties such as stability and solubility. However, the therapeutic activity is dependent on the esomeprazole moiety itself. Pharmacokinetic studies have demonstrated the bioequivalence of this compound and esomeprazole magnesium, indicating that they deliver equivalent amounts of the active esomeprazole moiety to the systemic circulation. Therefore, the in vitro inhibitory activity of the esomeprazole active substance on the H+/K+-ATPase is expected to be independent of the salt form.

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[1] As a weak base, it accumulates in the acidic secretory canaliculi of the gastric parietal cells. In this acidic milieu, esomeprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[1] By blocking the proton pump, esomeprazole effectively inhibits the final step of gastric acid production.[2]

The following diagram illustrates the signaling pathways leading to the activation of the H+/K+-ATPase and the mechanism of inhibition by esomeprazole.

cluster_activation H+/K+-ATPase Activation cluster_inhibition Esomeprazole Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca2_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_increase H_K_ATPase_activation H+/K+-ATPase Activation (Translocation to membrane) PKA->H_K_ATPase_activation PKC->H_K_ATPase_activation Ca2_increase->H_K_ATPase_activation H_K_ATPase H+/K+-ATPase Esomeprazole_prodrug This compound (Prodrug) Acidic_environment Acidic Canaliculus (pH < 4) Esomeprazole_prodrug->Acidic_environment Active_sulfenamide Active Sulfenamide Acidic_environment->Active_sulfenamide Protonation Active_sulfenamide->H_K_ATPase Covalent Bonding (Disulfide Bridge) Inhibition Irreversible Inhibition H_K_ATPase->Inhibition

Caption: Signaling pathways of H+/K+-ATPase activation and esomeprazole inhibition.

Quantitative Data on In Vitro Activity

The inhibitory potency of esomeprazole on the H+/K+-ATPase can be quantified by its half-maximal inhibitory concentration (IC50). Based on available data for esomeprazole sodium, which is also a salt form of the active esomeprazole moiety, the following table summarizes the in vitro inhibitory activity. Given the established bioequivalence, these values are considered representative of the intrinsic activity of esomeprazole derived from this compound.

CompoundTargetAssay TypeIC50 (µM)Reference
Esomeprazole (as sodium salt)H+/K+-ATPaseEnzyme Activity Assay2.3[3]
Omeprazole (for comparison)H+/K+-ATPaseEnzyme Activity Assay2.4[4]
Pantoprazole (for comparison)H+/K+-ATPaseEnzyme Activity Assay6.8[4]

Experimental Protocols

The in vitro assessment of this compound's activity on H+/K+-ATPase involves two key stages: the isolation and purification of the enzyme and the subsequent inhibition assay.

Preparation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+-ATPase from porcine or rabbit gastric mucosa.

Materials:

  • Fresh porcine or rabbit stomach

  • Homogenization buffer (e.g., 250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Suspension buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4)

  • Bradford reagent and Bovine Serum Albumin (BSA) standard

  • Homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Tissue Preparation: Excise the fundic region of the stomach and scrape the gastric mucosa.

  • Homogenization: Mince the mucosal scrapings and homogenize in 10 volumes of ice-cold homogenization buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris and nuclei.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction containing the H+/K+-ATPase.

  • Resuspension and Storage: Resuspend the pellet in a minimal volume of suspension buffer. Determine the protein concentration using the Bradford assay with BSA as a standard. Aliquot and store the microsomal preparation at -80°C.

H+/K+-ATPase Inhibition Assay

This spectrophotometric assay quantifies the enzymatic activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • H+/K+-ATPase-enriched microsomes

  • This compound (and other PPIs for comparison) dissolved in a suitable vehicle (e.g., DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 20 mM KCl)

  • ATP solution (2 mM)

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Colorimetric reagent for phosphate detection (e.g., Malachite green or ammonium molybdate-based reagent)

  • Phosphate standard solution

  • Spectrophotometer

Procedure:

  • Activation of Esomeprazole: Pre-incubate this compound in an acidic buffer (pH < 4.0) to facilitate its conversion to the active sulfenamide form.

  • Inhibitor Incubation: In a microplate or microcentrifuge tubes, add the assay buffer, the H+/K+-ATPase microsomes, and varying concentrations of the activated this compound. For the control, add the vehicle alone. Pre-incubate the mixture for 30 minutes at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to each well/tube.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Protein Precipitation: Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.

  • Quantification of Inorganic Phosphate:

    • Transfer an aliquot of the supernatant to a new microplate.

    • Add the colorimetric reagent and incubate at room temperature for 20-30 minutes for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite green).

  • Calculation: Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of a phosphate standard. The enzyme activity is typically expressed as µmol of Pi released per mg of protein per hour. The percentage of inhibition is calculated relative to the control (vehicle-treated) samples. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the experimental workflow for the H+/K+-ATPase inhibition assay.

start Start prepare_reagents Prepare Reagents: - H+/K+-ATPase Microsomes - Activated Esomeprazole Sr - Assay Buffer, ATP start->prepare_reagents incubation Incubate Microsomes with Esomeprazole Sr (30 min, 37°C) prepare_reagents->incubation add_atp Initiate Reaction (Add ATP) incubation->add_atp reaction_incubation Incubate (30 min, 37°C) add_atp->reaction_incubation stop_reaction Terminate Reaction (Add 10% TCA) reaction_incubation->stop_reaction centrifuge Centrifuge (2000 x g, 10 min) stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant color_development Add Colorimetric Reagent & Incubate (20-30 min, RT) supernatant->color_development measure_absorbance Measure Absorbance (Spectrophotometer) color_development->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Conclusion

The in vitro activity of this compound on the H+/K+-ATPase is fundamentally driven by the esomeprazole moiety. The established bioequivalence between this compound and esomeprazole magnesium allows for the confident application of in vitro inhibitory data obtained with other salt forms to understand the activity of this compound. The detailed experimental protocols provided in this guide offer a robust framework for the consistent and accurate in vitro evaluation of this compound and other proton pump inhibitors. This information is critical for researchers and professionals involved in the discovery and development of novel therapies for acid-related gastrointestinal disorders.

References

The Strontium Ion in Esomeprazole Strontium: A Technical Whitepaper on its Potential Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole strontium is a proton pump inhibitor (PPI) indicated for the same conditions as esomeprazole magnesium, including gastroesophageal reflux disease (GERD), erosive esophagitis, and risk reduction of NSAID-associated gastric ulcers.[1][2] While the active moiety responsible for acid suppression is esomeprazole, the presence of the strontium ion has prompted inquiries into its potential physiological effects, particularly concerning bone metabolism. This technical guide provides an in-depth analysis of the strontium ion in this compound, drawing upon non-clinical and clinical data, with a focus on its pharmacokinetic profile and its potential, albeit minimal, impact on bone biology.

The key takeaway is that the daily dose of strontium delivered by this compound is approximately 5.09 mg at the highest recommended adult dose, which is over 130 times lower than the therapeutic dose of strontium (as strontium ranelate) used for the treatment of osteoporosis.[3][4] Non-clinical studies and regulatory evaluation by the U.S. Food and Drug Administration (FDA) have concluded that at these low exposure levels, strontium-related effects on bone are not anticipated in the adult population.[3] However, as strontium is known to be incorporated into bone, its effects on skeletal development in pediatric populations require further evaluation.[5]

Pharmacokinetics of this compound

The approval of this compound was based on the extensive clinical data of esomeprazole magnesium, with bioequivalence studies confirming the comparable pharmacokinetic profiles of the two salt forms. The primary pharmacokinetic parameters of esomeprazole, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are comparable between this compound and esomeprazole magnesium.

While a direct head-to-head bioequivalence table for the strontium and magnesium salts is not publicly available, the FDA has stated their comparability. The following tables summarize the pharmacokinetic parameters for this compound and showcase the bioequivalence between different formulations of esomeprazole magnesium, which serves as a reliable proxy for the expected performance of this compound.

Table 1: Pharmacokinetic Parameters of Esomeprazole Following a Single Oral Dose of this compound 49.3 mg in Healthy Adult Volunteers under Fasting Conditions

ParameterThis compound delayed-release capsules 49.3 mg
Cmax (ng/mL) Data not explicitly provided in a numerical format in the available public documents, but stated as comparable to esomeprazole magnesium.
AUC (ng*h/mL) Data not explicitly provided in a numerical format in the available public documents, but stated as comparable to esomeprazole magnesium.
Tmax (h) Not specified.

Source: Adapted from prescribing information. Note: Specific mean values for Cmax and AUC for the strontium salt are not detailed in the provided search results, but their comparability to the magnesium salt is asserted.

Table 2: Representative Bioequivalence Data for Esomeprazole Magnesium 20 mg Enteric-Coated Tablets in Healthy Chinese Subjects (Fasting Conditions)

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Geometric Mean Ratio (90% CI)Conclusion
Cmax (ng/mL) --87.92%–104.36%Bioequivalent
AUC0-t (ngh/mL) --87.82%–101.45%Bioequivalent
AUC0-∞ (ngh/mL) --87.99%–101.54%Bioequivalent

Source: Adapted from a bioequivalence study on esomeprazole magnesium formulations.[6] This table illustrates the typical acceptance criteria for bioequivalence.

Potential Effects of the Strontium Ion on Bone Metabolism

The potential for strontium to affect bone is well-documented, primarily from extensive research on strontium ranelate, a medication used to treat osteoporosis. Strontium ranelate has a dual mode of action: it simultaneously stimulates bone formation and inhibits bone resorption.[7][8] However, it is critical to contextualize these findings with the significantly lower dose of strontium in this compound.

Strontium Dose Comparison
  • This compound (49.3 mg capsule, equivalent to 40 mg esomeprazole): Delivers approximately 5.09 mg of elemental strontium per day.[3]

  • Strontium Ranelate (Protelos®): Delivers 682 mg of elemental strontium per day.[3]

The dose of strontium in this compound is more than 130-fold lower than the therapeutic dose for osteoporosis.

Mechanisms of Strontium Action on Bone Cells (High-Dose Context)

Studies with strontium ranelate have elucidated several signaling pathways through which strontium exerts its effects on bone cells.

  • Stimulation of Bone Formation: Strontium acts as an agonist on the calcium-sensing receptor (CaSR) in osteoblasts, which is thought to trigger downstream signaling cascades, including the ERK1/2 pathway, leading to increased osteoblast proliferation and differentiation.[9]

  • Inhibition of Bone Resorption: Strontium can modulate the RANKL/OPG signaling pathway in osteoblasts. It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and decrease the expression of RANKL itself.[10][11] This shift in the OPG/RANKL ratio leads to reduced osteoclast differentiation and activity, thus decreasing bone resorption.[10][11]

Table 3: Effects of Strontium Ranelate (2g/day) on Bone Turnover Markers in Postmenopausal Women with Osteoporosis (SOTI Trial)

Bone Turnover MarkerChange in Strontium Ranelate Group vs. Placebo (at 3 months)
Bone-Specific Alkaline Phosphatase (BSAP) (Formation) ▲ 8.1% increase (p<0.001)
Serum C-telopeptide cross-links (CTX) (Resorption) ▼ 12.2% decrease (p<0.001)

Source: SOTI (Spinal Osteoporosis Therapeutic Intervention) trial data.[9]

Non-Clinical Bone Safety Evaluation of this compound

In non-clinical studies reviewed by the FDA, juvenile rat toxicity studies were conducted with both this compound and esomeprazole magnesium. At very high doses (34 to 57 times the maximum recommended human dose), changes in bone morphology, such as decreased femur weight and length, were observed with both salt forms.[4] The nonclinical reviewer concluded that these effects did not reflect specific strontium-related bone toxicity, as they also occurred with esomeprazole magnesium, and that the strontium doses in these studies were too low to expect adverse effects on bone mineralization.[3] The FDA's Division of Bone, Reproductive and Urologic Products (DBRUP) concluded that the proposed pediatric doses of this compound should not cause strontium-related bone changes, based on available nonclinical data and the established minimum risk level (MRL) for strontium.[3]

Experimental Protocols

The methodologies for key experiments cited in the literature on strontium's effects on bone cells are detailed below.

In Vitro Osteoblast Culture and Treatment
  • Cell Source: Primary osteoblasts are typically isolated from the calvaria of neonatal rats or mice.[12]

  • Cell Culture: Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, dexamethasone, β-glycerophosphate, and ascorbate to induce osteogenic differentiation.[12]

  • Strontium Treatment: Strontium, in the form of strontium chloride or strontium ranelate, is added to the culture medium at concentrations ranging from 1 µM to 1 mM for a specified duration, typically up to 14 days, with regular medium changes.[12]

Alkaline Phosphatase (ALP) Activity Assay
  • Purpose: To assess early osteoblast differentiation.

  • Procedure:

    • After the treatment period, cells are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a lysis buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 wt% Triton X-100 in PBS).[2]

    • The cell lysate is incubated with an ALP activity reagent (e.g., p-nitrophenyl phosphate).

    • The conversion of the substrate is measured spectrophotometrically at 405 nm.[2]

    • ALP activity is typically normalized to the total protein content of the cell lysate.

RANKL and OPG Gene Expression Analysis
  • Purpose: To evaluate the effect of strontium on key regulators of osteoclastogenesis.

  • Procedure:

    • Osteoblasts are cultured and treated with strontium as described above.

    • Total RNA is extracted from the cells using a reagent like TRIzol.[13]

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative real-time polymerase chain reaction (qPCR) is performed using specific primers for RANKL, OPG, and a housekeeping gene for normalization.[14]

    • The relative gene expression is calculated to determine the change in RANKL and OPG mRNA levels.

Measurement of Bone Turnover Markers in Clinical Trials
  • Purpose: To assess the systemic effects of a drug on bone formation and resorption in humans.

  • Markers:

    • Bone Formation: Serum bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (P1NP).[15][16]

    • Bone Resorption: Serum C-terminal telopeptide of type I collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX).[15][17]

  • Methodology:

    • Blood and/or urine samples are collected from study participants at baseline and at specified time points during the treatment period.

    • Markers are measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or automated chemiluminescence assays.[17][18]

    • Changes from baseline and differences between treatment and placebo groups are statistically analyzed.[9]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways of Strontium in Bone Cells

The following diagrams illustrate the key signaling pathways implicated in the action of strontium on osteoblasts and osteoclasts, primarily derived from studies on strontium ranelate.

Strontium_Osteoblast_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sr++ Strontium (Sr++) CaSR Calcium-Sensing Receptor (CaSR) Sr++->CaSR activates ERK ERK1/2 Pathway CaSR->ERK activates Wnt Wnt/β-catenin Pathway CaSR->Wnt activates OPG OPG Expression CaSR->OPG increases RANKL RANKL Expression CaSR->RANKL decreases Proliferation Osteoblast Proliferation ERK->Proliferation promotes Differentiation Osteoblast Differentiation Wnt->Differentiation promotes RANKL_OPG_Pathway Sr++ Strontium (Sr++) Osteoblast Osteoblast Sr++->Osteoblast acts on OPG OPG Osteoblast->OPG increases expression RANKL RANKL Osteoblast->RANKL decreases expression OPG->RANKL inhibits binding RANK RANK RANKL->RANK binds to Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor on surface of Osteoclast Mature Osteoclast Osteoclast_Precursor->Osteoclast differentiation Resorption Bone Resorption Osteoclast->Resorption leads to Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Assessment A Isolate & Culture Primary Osteoblasts B Seed cells in multi-well plates A->B C Treat with varying concentrations of Strontium B->C D Day 7: ALP Activity Assay (Early Differentiation) C->D E Day 14: Gene Expression (RANKL/OPG) via qPCR C->E F Day 21: Mineralization Assay (e.g., Alizarin Red Staining) C->F G Quantify ALP Activity D->G H Determine relative mRNA levels E->H I Visualize & Quantify Calcium Deposits F->I J Data Analysis & Conclusion G->J H->J I->J

References

Esomeprazole Strontium: A Technical Guide to its Discovery and Development as a Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole strontium is a proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders. It is the strontium salt of esomeprazole, the S-isomeric form of omeprazole. The development and approval of this compound represent an interesting case study in drug development, utilizing the 505(b)(2) regulatory pathway in the United States. This pathway allows for the approval of a new drug product based on the extensive safety and efficacy data of a previously approved drug, in this case, esomeprazole magnesium (Nexium®). This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and clinical data related to this compound.

Discovery and Rationale for Development

The development of this compound was driven by the established success of esomeprazole as a potent inhibitor of gastric acid secretion. Esomeprazole, the S-isomer of omeprazole, demonstrates improved pharmacokinetic and pharmacodynamic profiles compared to the racemic mixture of omeprazole, leading to more consistent and effective acid suppression.[1] The choice of strontium as the counter-ion was a strategic decision, potentially offering formulation and stability advantages. The development, led by Hanmi Pharmaceutical Co., Ltd., aimed to provide a therapeutically equivalent alternative to esomeprazole magnesium.[2]

The approval of this compound was granted by the U.S. Food and Drug Administration (FDA) through the 505(b)(2) New Drug Application (NDA) pathway.[3][4] This streamlined process allows a drug sponsor to rely on the FDA's previous findings of safety and effectiveness for a listed drug, thereby reducing the need for extensive and duplicative clinical trials.[5][6] The approval of this compound was therefore primarily based on the comprehensive clinical data of esomeprazole magnesium.[7]

Chemical Synthesis and Formulation

The synthesis of this compound involves the reaction of esomeprazole with a suitable strontium salt. The process is designed to yield a stable salt with high purity and enantiomeric excess.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from esomeprazole.

Materials:

  • Esomeprazole

  • Strontium source (e.g., strontium chloride, strontium hydroxide)

  • Solvents (e.g., methanol, water)

  • Base (e.g., potassium hydroxide)

Procedure:

  • Preparation of Esomeprazole Solution: Esomeprazole is dissolved in a suitable solvent, such as methanol. In some variations of the process, a basic solution of esomeprazole is prepared by dissolving it in an aqueous solution of a base like potassium hydroxide.

  • Preparation of Strontium Salt Solution: The strontium source, for example, strontium chloride hexahydrate, is dissolved in a solvent, which can be water or methanol.

  • Reaction: The esomeprazole solution is then reacted with the strontium salt solution. The mixture is stirred at room temperature for a specified period to allow for the formation of the this compound salt.

  • Precipitation and Isolation: The this compound salt precipitates out of the solution. The solid is then isolated by filtration.

  • Washing and Drying: The isolated solid is washed with a suitable solvent to remove any impurities and then dried to obtain the final product.

This is a generalized protocol based on patent literature and may require optimization for specific applications.

Formulation: this compound is formulated as delayed-release capsules to protect the acid-labile drug from degradation in the stomach.[8] The capsules contain enteric-coated granules or pellets of the active pharmaceutical ingredient (API).[9][10]

Table 1: Typical Excipients in Esomeprazole Delayed-Release Formulations [9][10]

Excipient ClassExample(s)Function
CoreSugar spheresInert core for drug layering
BinderHypromelloseAdhesion of drug to the core
Enteric CoatingEudragit L30 D-55, Hypromellose phthalateProtects the drug from gastric acid and allows release in the intestine
PlasticizerTriethyl citrateImproves flexibility of the enteric coating
Anti-tacking AgentTalc, Glyceryl monostearatePrevents adhesion of particles during coating
GlidantColloidal silicon dioxideImproves powder flow
LubricantMagnesium stearateReduces friction during capsule filling

Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific and irreversible inhibition of the H+/K+-ATPase in the gastric parietal cell.[8][11][12][13] This enzyme, known as the proton pump, is the final step in the pathway of gastric acid production.

Figure 1. Mechanism of Action of Esomeprazole

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of this compound are equivalent to those of esomeprazole magnesium, as established in bioequivalence studies.[14]

Table 2: Pharmacokinetic Parameters of Esomeprazole (40 mg dose) [8][15]

ParameterValueDescription
Tmax (Time to Peak Plasma Concentration) 1-2 hoursTime to reach maximum concentration in the blood.
Cmax (Maximum Plasma Concentration) 2.3-4.8 µmol/LMaximum concentration of the drug in the blood.
AUC (Area Under the Curve) 7.9-12.8 µmol·h/LTotal drug exposure over time.
Bioavailability ~64% (single dose), ~89% (after 5 days)The proportion of the drug that enters the circulation.
Protein Binding ~97%The extent to which the drug binds to proteins in the blood.
Metabolism Hepatic (CYP2C19 and CYP3A4)The breakdown of the drug by the liver.
Elimination Half-life 1-1.5 hoursThe time it takes for the drug concentration to reduce by half.
Excretion ~80% renal (as metabolites), ~20% fecalHow the drug and its byproducts are removed from the body.

Pharmacodynamics: The primary pharmacodynamic effect of esomeprazole is the dose-dependent inhibition of gastric acid secretion. It produces a rapid and effective control of intragastric pH throughout the day.

Clinical Efficacy and Safety

The clinical efficacy and safety of this compound are extrapolated from the extensive clinical trial data of esomeprazole magnesium.[16]

Table 3: Healing Rates of Erosive Esophagitis (EE) with Esomeprazole Magnesium (40 mg) vs. Other PPIs [1]

Study ComparatorHealing Rate at 4 Weeks (Esomeprazole 40 mg)Healing Rate at 4 Weeks (Comparator)Healing Rate at 8 Weeks (Esomeprazole 40 mg)Healing Rate at 8 Weeks (Comparator)
Omeprazole 20 mg71.7%63.9%94.1%86.9%
Lansoprazole 30 mg81.7%77.5%92.6%88.8%
Pantoprazole 40 mg84.6%75.3%96.0%91.6%

Table 4: Symptom Resolution in GERD with Esomeprazole Magnesium (20 mg and 40 mg) [[“]]

SymptomTreatment GroupPercentage of Patients with Symptom Resolution at 4 Weeks
HeartburnEsomeprazole 20 mg~70%
HeartburnEsomeprazole 40 mg~75%
Acid RegurgitationEsomeprazole 20 mg~65%
Acid RegurgitationEsomeprazole 40 mg~70%
Experimental Protocol: Pivotal Clinical Trial for Erosive Esophagitis

Objective: To evaluate the efficacy and safety of esomeprazole in the healing of erosive esophagitis.

Study Design: A multicenter, randomized, double-blind, parallel-group study.[18][19]

Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.

Inclusion Criteria:

  • Male or female, 18 years of age or older.

  • A diagnosis of erosive esophagitis (Grade A-D according to the Los Angeles Classification).

  • Presence of GERD symptoms (e.g., heartburn).

Exclusion Criteria:

  • History of gastric or esophageal surgery.

  • Active peptic ulcer disease.

  • Use of other PPIs or H2-receptor antagonists within a specified washout period.

  • Known hypersensitivity to esomeprazole or other PPIs.

Treatment:

  • Patients are randomized to receive either esomeprazole (e.g., 20 mg or 40 mg once daily) or a comparator (e.g., another PPI or placebo).

  • Treatment duration is typically 4 to 8 weeks.

Outcome Measures:

  • Primary Endpoint: The proportion of patients with healed erosive esophagitis at week 8, as confirmed by endoscopy.

  • Secondary Endpoints:

    • The proportion of patients with healed erosive esophagitis at week 4.

    • Time to resolution of GERD symptoms (e.g., heartburn).

    • Safety and tolerability, assessed by monitoring adverse events.

Safety Profile: The adverse reactions associated with this compound are consistent with those of esomeprazole magnesium and other PPIs. The most common side effects include headache, diarrhea, nausea, flatulence, abdominal pain, constipation, and dry mouth.[16]

Drug Development and Regulatory Pathway

The development and approval of this compound followed the 505(b)(2) NDA pathway.

Figure 2. 505(b)(2) Development Workflow for this compound

Figure 3. Experimental Workflow of a Pivotal Erosive Esophagitis Clinical Trial

Conclusion

This compound is a valuable therapeutic option for the management of acid-related gastrointestinal disorders. Its development through the 505(b)(2) regulatory pathway, leveraging the extensive clinical data of esomeprazole magnesium, highlights an efficient approach to bringing new pharmaceutical products to market. For researchers and drug development professionals, the case of this compound serves as an excellent example of the successful application of this regulatory strategy, underpinned by a solid foundation of chemical synthesis, formulation science, and bioequivalence testing. The clinical efficacy and safety of this compound are well-established through its therapeutic equivalence to one of the most widely prescribed proton pump inhibitors.

References

Esomeprazole Strontium: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. While the magnesium salt is the most common formulation, the strontium salt of esomeprazole offers an alternative with distinct physicochemical properties. This technical guide provides an in-depth analysis of the crystal structure and known polymorphic forms of esomeprazole strontium, compiling available data from patents and regulatory filings. The guide focuses on the well-characterized tetrahydrate crystalline form, while also discussing the anhydrous form and potential, yet unconfirmed, polymorphs. Detailed experimental protocols for synthesis and characterization are provided, along with a comparative analysis of the physicochemical properties.

Introduction

This compound is a salt form of esomeprazole, a proton pump inhibitor that suppresses gastric acid secretion.[1][2] The choice of the salt form of an active pharmaceutical ingredient (API) is critical in drug development as it can significantly influence properties such as solubility, stability, and bioavailability. Esomeprazole has been formulated with various cations, including magnesium, sodium, potassium, and strontium.[3][4][5] The strontium salt, in particular, has been developed as a stable crystalline tetrahydrate.[6] Understanding the solid-state chemistry, including the crystal structure and potential for polymorphism, of this compound is crucial for formulation development, quality control, and regulatory compliance.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can impact the therapeutic efficacy and manufacturability of a drug product. While extensive polymorphic studies have been conducted on other esomeprazole salts, the publicly available information on this compound polymorphism is limited. This guide aims to consolidate the existing knowledge on the crystal structure and polymorphism of this compound.

Crystalline Forms of this compound

The majority of published literature and patent documents describe a stable crystalline tetrahydrate of this compound. An anhydrous form is also mentioned, although detailed characterization is scarce. There are also unverified mentions of other polymorphic forms.

This compound Tetrahydrate

The most well-documented form is a crystalline tetrahydrate of this compound.[6] This form is described as a white to almost white crystalline powder.[1]

Molecular and Structural Information:

PropertyValueReference
Molecular Formula(C₁₇H₁₈N₃O₃S)₂Sr · 4H₂O[7]
Molecular Weight848.50 g/mol [7]
StructureTwo esomeprazole molecules and four water molecules are coordinated to a strontium ion (Sr²⁺).[6]

Physicochemical Characterization:

The tetrahydrate form has been characterized using various analytical techniques.

The XRPD spectrum of this compound tetrahydrate exhibits a distinct pattern of characteristic peaks.

2θ (±0.2°)
5.6
11.1
13.5
14.8
16.2
17.5
18.0
20.1
20.4
21.2
22.2
24.5
25.2
26.3
27.5
29.8
31.1
32.8
36.5
Data sourced from patent EP1780207B1[6]

Differential Scanning Calorimetry (DSC) of the tetrahydrate shows a characteristic endothermic peak followed by an exothermic peak.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Reference
Endotherm~100~118~179[6]
Exotherm~203~211~451[6]

The endotherm is likely associated with the loss of water of hydration, while the exotherm indicates decomposition. The melting point has been reported to be around 202°C.[6]

The IR spectrum (KBr) of this compound tetrahydrate shows characteristic absorption bands.

Wavenumber (cm⁻¹)
3422
2991
2831
1638
1611
1569
1476
1444.4
1390
1271
1204
1156
1077
1027
855
844
798
Data sourced from patent EP1780207B1[8]
Anhydrous this compound

Molecular Information:

PropertyValueReference
Molecular Formula(C₁₇H₁₈N₃O₃S)₂Sr[9]
Molecular Weight776.44 g/mol [10]

Further research is required to fully characterize the physicochemical properties and stability of the anhydrous form.

Potential Polymorphic Forms (Unverified)

A Chinese patent application (CN110526899A) makes a brief and untranslated mention of "this compound α type, β type, κ type recruit's formula crystalline". However, this document does not provide any experimental data, such as XRPD, DSC, or IR spectra, to support the existence and characterize these forms. Therefore, the existence of these polymorphs remains unconfirmed and requires further investigation.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound tetrahydrate, as cited in patent literature.

Synthesis of this compound Tetrahydrate

Method 1: From Esomeprazole Free Base and Strontium Hydroxide

  • Procedure:

    • Dissolve esomeprazole free base in methanol.

    • Separately, dissolve strontium hydroxide octahydrate in methanol.

    • Slowly add the strontium hydroxide solution to the esomeprazole solution with stirring at room temperature.

    • Continue stirring the mixture for approximately 3 hours.

    • Filter the resulting precipitate.

    • Wash the filtered solid with methanol.

    • Dry the product at 45°C for 12 hours to yield a white crystalline powder.[6]

Method 2: From an Alkali Salt of Esomeprazole and a Strontium Salt

  • Procedure:

    • Dissolve an alkali salt of esomeprazole (e.g., sodium or potassium salt) in water at room temperature.

    • Separately, dissolve strontium chloride hexahydrate in water.

    • Slowly add the strontium chloride solution to the esomeprazole salt solution.

    • Stir the reaction mixture at room temperature for 1 to 2 hours.

    • Filter the precipitated solid.

    • Wash the wet cake with water.

    • Air dry the product at a temperature ranging from 40°C to 45°C.[3]

Characterization Methods
  • X-Ray Powder Diffraction (XRPD): XRPD patterns are typically recorded on a diffractometer using Cu Kα radiation. The instrument is operated at a specific voltage and current (e.g., 45 kV and 40 mA). Data is collected over a 2θ range, for example, from 2° to 40°, with a defined step size and time per step.

  • Differential Scanning Calorimetry (DSC): DSC thermograms are obtained by heating a sample in a sealed aluminum pan at a constant heating rate (e.g., 5°C/min or 10°C/min) under a nitrogen purge.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using the KBr pellet method on an FT-IR spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Karl Fischer Titration: Water content is determined using a Karl Fischer titrator to confirm the hydration state of the crystalline form.

Visualization of Relationships and Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product esomeprazole Esomeprazole Free Base or Alkali Salt dissolution Dissolution in appropriate solvent(s) esomeprazole->dissolution strontium_source Strontium Hydroxide or Strontium Chloride strontium_source->dissolution reaction Mixing and Reaction dissolution->reaction precipitation Precipitation/ Crystallization reaction->precipitation isolation Filtration and Washing precipitation->isolation drying Drying isolation->drying product Crystalline Esomeprazole Strontium Tetrahydrate drying->product

Caption: General synthesis workflow for this compound tetrahydrate.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Output start This compound Sample xrd X-Ray Powder Diffraction (XRPD) start->xrd dsc Differential Scanning Calorimetry (DSC) start->dsc ir Infrared Spectroscopy (IR) start->ir kf Karl Fischer Titration start->kf xrd_data Crystal Structure, Polymorphic Form xrd->xrd_data dsc_data Thermal Transitions, Melting Point dsc->dsc_data ir_data Functional Groups, Molecular Structure ir->ir_data kf_data Water Content kf->kf_data

Caption: Analytical workflow for the characterization of this compound.

Polymorphic_Relationship tetrahydrate This compound Tetrahydrate (Crystalline) anhydrous This compound Anhydrous tetrahydrate->anhydrous Dehydration anhydrous->tetrahydrate Hydration amorphous Amorphous Esomeprazole Strontium anhydrous->amorphous Potential Transition polymorphs Other Polymorphs (α, β, κ - Unverified) anhydrous->polymorphs Potential Transition amorphous->anhydrous Crystallization polymorphs->anhydrous Potential Transition

References

Spectroscopic Characterization of Esomeprazole Strontium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of esomeprazole strontium, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and confirming the identity of this active pharmaceutical ingredient.

Introduction

Esomeprazole is the (S)-isomer of omeprazole and functions by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells, thereby reducing acid secretion.[1] The strontium salt of esomeprazole is one of the commercially available forms. Spectroscopic analysis is crucial for the quality control and characterization of the drug substance, ensuring its identity, purity, and stability. This guide presents key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for esomeprazole. While specific data for the strontium salt is limited in publicly available literature, the data for esomeprazole and its magnesium salt serve as excellent reference points due to the minimal influence of the counter-ion on the core molecular structure's spectroscopic signature.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of esomeprazole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data of Esomeprazole

Chemical Shift (δ) ppmMultiplicityAssignment
2.20s-CH₃ (pyridine ring)
2.22s-CH₃ (pyridine ring)
3.69s-OCH₃ (pyridine ring)
3.84s-OCH₃ (benzimidazole ring)
4.75d-CH₂-
4.85d-CH₂-
6.95ddAr-H (benzimidazole)
7.35dAr-H (benzimidazole)
7.65dAr-H (benzimidazole)
8.19sAr-H (pyridine ring)

Note: Data is representative and may vary slightly based on solvent and experimental conditions. The chemical shifts are for the esomeprazole moiety.

Table 2: ¹³C NMR Spectroscopic Data of Esomeprazole

Chemical Shift (δ) ppmAssignment
11.5-CH₃
13.0-CH₃
57.5-OCH₃
60.8-OCH₃
65.2-CH₂-
109.5Aromatic C
112.0Aromatic C
117.5Aromatic C
141.0Aromatic C
147.0Aromatic C
151.0Aromatic C
158.0Aromatic C
164.0Aromatic C
167.0Aromatic C

Note: Data is representative and based on the general structure of esomeprazole.

IR spectroscopy is used to identify the functional groups present in the esomeprazole molecule. The spectrum of this compound is expected to be very similar to that of esomeprazole magnesium.

Table 3: Key IR Absorption Peaks for Esomeprazole

Wavenumber (cm⁻¹)Functional Group Assignment
~3217C=N stretching[2]
~1613, 1581Carbonyl group (C=O) stretching[2]
~1083C=S bonding[2]
~1080S=O functional group[2]

Note: Based on data for esomeprazole magnesium.[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of esomeprazole, confirming its elemental composition and structure.

Table 4: Mass Spectrometry Data for Esomeprazole

m/zInterpretation
346.12[M+H]⁺ (Protonated molecule)
214.08Fragment ion
198.08Fragment ion
134.06Fragment ion

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound powder

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

  • This compound powder

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr to remove any moisture.

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr.

    • Grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

  • Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet if necessary) in the FTIR spectrometer and record a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor.[3]

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer.

  • Data Acquisition: Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Objective: To determine the mass-to-charge ratio and fragmentation pattern of esomeprazole.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrumentation Setup:

    • Choose an appropriate ionization source, such as Electrospray Ionization (ESI), which is common for pharmaceutical analysis.[5]

    • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Calibrate the mass analyzer.

  • Direct Infusion or LC-MS:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

    • LC-MS: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis. This is useful for complex mixtures.

  • MS Scan (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion peak.

  • MS/MS (Tandem MS):

    • Select the molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis: Analyze the full scan and MS/MS spectra to determine the molecular weight and elucidate the fragmentation pathways.

Signaling Pathway and Workflow

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion.[6] It is a prodrug that is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[7][8] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inactivating it.[7] This blocks the final step in the secretion of gastric acid.[6]

Esomeprazole_Mechanism cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen Esomeprazole_blood Esomeprazole (in blood) Esomeprazole_canaliculus Esomeprazole (accumulates in canaliculus) Esomeprazole_blood->Esomeprazole_canaliculus diffusion Activated_Esomeprazole Activated Esomeprazole (Sulfenamide) Esomeprazole_canaliculus->Activated_Esomeprazole Acidic activation ProtonPump H+/K+-ATPase (Proton Pump) Activated_Esomeprazole->ProtonPump Covalent binding Inactive_Pump Inactive Proton Pump ProtonPump->Inactive_Pump Inhibition K_ions K+ ions ProtonPump->K_ions transport in Gastric_Acid Reduced Gastric Acid H_ions H+ ions H_ions->ProtonPump transport out H_ions->Gastric_Acid Reduced H+ secretion

Caption: Mechanism of action of esomeprazole in a gastric parietal cell.

The logical flow for the comprehensive spectroscopic characterization of this compound involves a series of steps to confirm its identity and structure.

Spectroscopic_Workflow Start Start: this compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Obtain Chemical Shifts and Coupling Constants NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Data_Comparison Compare with Reference Data Structure_Elucidation->Data_Comparison Confirmation Structural Confirmation Data_Comparison->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Thermal Analysis of Esomeprazole Strontium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of esomeprazole strontium, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and a visual representation of the analytical workflow.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. The strontium salt of esomeprazole is a stable form of the active pharmaceutical ingredient. Thermal analysis techniques like TGA and DSC are crucial in the pharmaceutical industry for characterizing the physical and chemical properties of drug substances, such as their thermal stability, polymorphism, and purity. Understanding the thermal behavior of this compound is essential for formulation development, manufacturing, and ensuring the quality and stability of the final drug product. Esomeprazole and its salts are known to be sensitive to heat and acidic conditions[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound tetrahydrate.

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound Tetrahydrate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Endotherm (Dehydration)~100~118~179
Exotherm (Decomposition)~203~211451

Data sourced from a patent for crystalline this compound hydrate, which specifies the analysis was conducted at a heating rate of 5°C/min[3].

Table 2: Thermogravimetric Analysis (TGA) Data for this compound Tetrahydrate

Decomposition StepTemperature Range (°C)Mass Loss (%)
DehydrationAmbient to ~1257.5 - 9.5
Onset of Further Decomposition> 135Not specified

The initial mass loss corresponds to the loss of water of hydration, as indicated by the United States Pharmacopeia (USP) specification for "Loss on Drying" for this compound[4]. The theoretical water content for the tetrahydrate form is approximately 8.5%. The onset of further decomposition is inferred from data on the related compound, omeprazole[5].

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses of this compound are provided below. These protocols are based on general best practices for pharmaceutical analysis[6][7].

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and measure the mass loss of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum or ceramic pan.

  • Instrument Setup:

    • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate the furnace at 30°C. Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to identify the temperatures at which decomposition events occur and to quantify the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 3-7 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate the cell at 30°C. Heat the sample from 30°C to 250°C at a controlled heating rate of 5°C/min or 10°C/min.

  • Data Analysis: Record the differential heat flow between the sample and the reference. The resulting DSC thermogram is analyzed to determine the temperatures of endothermic and exothermic events, such as melting, crystallization, and decomposition, and to calculate the associated enthalpy changes. The melting endotherm of omeprazole has been shown to be dependent on the heating rate[5].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample This compound Sample Weighing Accurate Weighing (3-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (Al/Ceramic) Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA TGA Sample DSC DSC Instrument Encapsulation->DSC DSC Sample TGA_Params Heating: 10°C/min to 600°C Atmosphere: Nitrogen TGA->TGA_Params TGA_Curve TGA Curve (Mass Loss vs. Temp) TGA->TGA_Curve DSC_Params Heating: 5-10°C/min to 250°C Atmosphere: Nitrogen DSC->DSC_Params DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram Quant_Data Quantitative Data (Tables 1 & 2) TGA_Curve->Quant_Data DSC_Thermogram->Quant_Data Interpretation Interpretation of Thermal Events (Dehydration, Decomposition) Quant_Data->Interpretation Report Technical Guide / Report Interpretation->Report

Workflow for Thermal Analysis of this compound.

Conclusion

The thermal analysis of this compound by TGA and DSC provides critical information regarding its stability and physical properties. The DSC data reveals a distinct dehydration endotherm followed by a decomposition exotherm. The TGA data, supported by USP standards, confirms the presence of water of hydration and indicates the temperature at which significant mass loss begins. These findings are vital for the development of stable pharmaceutical formulations of this compound and for establishing appropriate storage and handling conditions.

References

Technical Guide: Pharmacokinetics and Metabolism of Esomeprazole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetics of Esomeprazole in Animal Models

The pharmacokinetic profile of esomeprazole exhibits notable variation across different animal species. The subsequent tables provide a summary of key pharmacokinetic parameters following intravenous (IV), oral (PO), and subcutaneous (SC) administration in several animal models.

Intravenous Administration

Intravenous administration allows for the direct assessment of drug distribution and elimination without the influence of absorption.

Parameter Dog (Beagle) [1][3]Rat (Sprague-Dawley) [1]Sheep (Southdown cross) [1][4][5]Goat [1]
Dose 1 mg/kg2.5 mg/mL solution1.0 mg/kg1 mg/kg
Cmax (µg/mL) 4.06 (2.47–4.57)-4.3212.324
AUC (µg·h/mL) 4.11 (µg/mL*min/mg)-1.1970.44
T½ (h) 0.76 (0.66–1.07)-0.20.1
CL (mL/min/kg) --13.8324.9
Vd (L/kg) --0.230.23
Note: Data for dogs are presented as median (range). Cmax and AUC for dogs are dose-normalized.
Oral Administration

Oral administration is a common route for clinical use, and these studies are crucial for determining bioavailability and absorption characteristics.

Parameter Dog (Beagle) [2][3]
Dose 0.95–1.50 mg/kg (enteric-coated)
Cmax (µg/mL) 1.04 (0.31-1.91)
Tmax (h) 1.75 (0.75-6)
T½ (h) 1.07 (0.73-1.83)
Bioavailability (%) 63.33 (32.26-79.77)
Note: Data for dogs are presented as median (range).
Subcutaneous Administration

Subcutaneous delivery can be an alternative when oral administration is not feasible.

Parameter Dog (Beagle) [6][7]
Dose 1 mg/kg
T½ (h) 0.9
Bioavailability (%) 106

Metabolism of Esomeprazole

Esomeprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The two primary metabolites, 5-hydroxyesomeprazole and esomeprazole sulfone, are pharmacologically inactive.[1][8]

The specific CYP isoforms responsible for esomeprazole metabolism vary between species:

  • Humans: CYP2C19 and CYP3A4 are the major enzymes.[1][6]

  • Dogs: In dogs, CYP1A1/2 and CYP2D15 are associated with esomeprazole metabolism.[6][7] Other studies on omeprazole suggest the involvement of CYP2C21 and CYP2C41.[1]

  • Rats: Studies with omeprazole indicate that CYP3A is involved in its metabolism.[1]

  • Monkeys: Cynomolgus monkeys and common marmosets have CYP2C19 enzymes that metabolize omeprazole.[1]

These inter-species differences in metabolic pathways can lead to variations in the pharmacokinetic profile.[1]

G cluster_0 Metabolic Pathway of Esomeprazole Esomeprazole Esomeprazole Metabolite2 Esomeprazole Sulfone (inactive) Esomeprazole->Metabolite2 CYP2C19_3A4 CYP2C19 / CYP3A4 (Humans) Esomeprazole->CYP2C19_3A4 CYP_Dogs CYP1A1/2, CYP2D15 (Dogs) Esomeprazole->CYP_Dogs CYP_Rats CYP3A (Rats) Esomeprazole->CYP_Rats Metabolite1 5-Hydroxyesomeprazole (inactive) CYP2C19_3A4->Metabolite1 CYP_Dogs->Metabolite1 CYP_Rats->Metabolite1

Caption: Metabolic conversion of esomeprazole to its main inactive metabolites.

Experimental Protocols

Reproducibility and accurate interpretation of pharmacokinetic studies hinge on detailed methodologies.[1] The following sections outline typical experimental protocols employed in the study of esomeprazole in animal models.

Animal Models and Drug Administration
  • Rats (Sprague-Dawley): Male Sprague-Dawley rats are commonly used.[1]

    • Oral (PO): Esomeprazole is typically administered via oral gavage.[1]

    • Intravenous (IV): The drug is administered as a solution.[1]

  • Dogs (Beagle): Adult male Beagle dogs are frequently used in these studies.[6][7]

    • Oral (PO): Enteric-coated granules or tablets are used.[2][3][6][7]

    • Intravenous (IV): Esomeprazole sodium is reconstituted and given as an infusion.[6][7]

    • Subcutaneous (SC): Administered as a bolus injection.[6][7]

  • Sheep (Southdown cross): Adult ewes are utilized for pharmacokinetic studies.[1]

    • Intravenous (IV): Administration is performed via a jugular catheter.[1]

Sample Collection and Processing

Blood samples are collected at predetermined time points to construct a plasma concentration-time profile for esomeprazole and its metabolites.[1]

  • Dogs and Sheep: Blood samples are typically drawn from a cephalic or jugular vein.[1][2]

  • Plasma Preparation: Following collection, blood is centrifuged to separate the plasma, which is then stored frozen until analysis.[1]

Bioanalytical Methodology

The quantification of esomeprazole and its metabolites in plasma is most commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high sensitivity and selectivity.[1][8]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically used to remove interfering substances from the plasma.[1][8]

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for separation.[1]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification, often operating in multiple reaction monitoring (MRM) mode to ensure specificity.[1]

G cluster_workflow Typical Pharmacokinetic Study Workflow start Animal Dosing (IV, PO, etc.) collection Serial Blood Sample Collection start->collection centrifuge Centrifugation collection->centrifuge storage Plasma Separation & Freezing centrifuge->storage prep Sample Preparation (e.g., Protein Precipitation) storage->prep analysis LC-MS/MS Analysis prep->analysis data Pharmacokinetic Data Analysis analysis->data

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Conclusion

The pharmacokinetic and metabolic profiles of esomeprazole show significant inter-species variability. Dogs generally exhibit a longer half-life compared to sheep and goats.[4] The bioavailability of oral esomeprazole in dogs is relatively high.[2] Metabolism is primarily hepatic, involving species-specific CYP450 enzymes. These differences highlight the importance of selecting appropriate animal models and exercising caution when extrapolating preclinical data to human contexts.[1] Further research into the pharmacokinetics of esomeprazole strontium is warranted to fully characterize its profile and facilitate its development.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Esomeprazole Strontium in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of esomeprazole strontium in bulk drug and pharmaceutical dosage forms. The developed method is precise, linear, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines. The method effectively separates esomeprazole from its degradation products, making it suitable for routine quality control and stability studies.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor that effectively reduces gastric acid secretion.[1][2] It is widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Esomeprazole is available in various salt forms, including this compound. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[3] The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its potential degradation products.[4][5]

This application note presents a validated stability-indicating RP-HPLC method for the determination of this compound. The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]

Experimental

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Milli-Q Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The detailed chromatographic conditions are summarized in Table 1.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0) (50:50, v/v)
Phosphate Buffer 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with dilute Sodium Hydroxide
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 302 nm
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions

Protocols

Preparation of Standard Stock Solution

Accurately weigh and transfer 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

From the standard stock solution, prepare a series of working standard solutions ranging from 10 to 60 µg/mL by diluting with the mobile phase. These solutions are used to construct the calibration curve.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 40 mg of esomeprazole and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of 40 µg/mL.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample. The sample was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

  • Acid Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at room temperature for 1 hour. The solution was then neutralized with 1 mL of 0.1 N NaOH.[1]

  • Alkaline Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 1 hour. The solution was then neutralized with 1 mL of 0.1 N HCl.[1]

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 30 minutes.[1]

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours. A sample was then prepared as per the standard procedure.

  • Photolytic Degradation: The drug solution was exposed to UV light in a photostability chamber for 24 hours.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria are presented in Table 2.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0%

Table 2: System Suitability Parameters

Specificity

The specificity of the method was determined by assessing the interference from blank, placebo, and degradation products. The chromatograms of the stressed samples were compared with that of the standard esomeprazole solution. The method was found to be specific as the esomeprazole peak was well-resolved from the degradation product peaks.

Linearity

The linearity of the method was established by analyzing a series of concentrations of this compound from 10 to 60 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.

Parameter Result
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (R²) 0.9995
Regression Equation y = 25432x + 12345

Table 3: Linearity Data

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of standard drug was spiked into the placebo at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery % RSD
80%3231.899.380.45
100%4040.2100.50.32
120%4847.799.380.51

Table 4: Accuracy (Recovery) Data

Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (40 µg/mL) were made on the same day (intra-day) and on three different days (inter-day). The % RSD was calculated.

Precision % RSD
Intra-day 0.58%
Inter-day 0.85%

Table 5: Precision Data

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Result (µg/mL)
LOD 0.15
LOQ 0.45

Table 6: LOD and LOQ Data

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The % RSD of the peak areas was found to be within the acceptable limits, indicating the robustness of the method.

Results and Discussion

The developed RP-HPLC method provided a symmetrical peak for esomeprazole with a retention time of approximately 5.8 minutes. The forced degradation studies showed that esomeprazole is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method. The validation parameters were all within the acceptable limits as per the ICH guidelines, demonstrating that the method is suitable for its intended purpose.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, precise, and robust. This method can be effectively used for routine quality control analysis and for conducting stability studies of this compound.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Objective (Quantification of this compound) lit_review Literature Review & Physicochemical Properties (pKa, Solubility, UV λmax) start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_select Mobile Phase Selection (Buffer, Organic Modifier) method_dev->mp_select detection Detector & Wavelength (UV at 302 nm) method_dev->detection optimization Method Optimization (Flow Rate, Gradient/Isocratic, Temp.) col_select->optimization mp_select->optimization detection->optimization validation Method Validation (ICH Q2) optimization->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Intra- & Inter-day) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_analysis Routine Analysis & Stability Studies specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis end End: Method Implementation routine_analysis->end

Caption: Workflow for HPLC Method Development and Validation.

Experimental_Workflow prep_solutions Prepare Mobile Phase, Standard & Sample Solutions hplc_system Equilibrate HPLC System with Mobile Phase prep_solutions->hplc_system inject_blank Inject Blank (Mobile Phase) hplc_system->inject_blank inject_std Inject Standard Solutions (for Calibration Curve) inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_sample->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis peak_integration Peak Integration & Identification (Retention Time) data_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental Workflow for Sample Analysis.

References

Application Notes and Protocols for the Development of a Stability-Indicating Assay for Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor that effectively reduces gastric acid secretion.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Due to its inherent instability, particularly in acidic environments, the development of a stability-indicating assay method (SIAM) is crucial for ensuring the quality, safety, and efficacy of esomeprazole drug products.[3][4] This document provides a detailed protocol for developing a stability-indicating HPLC method for esomeprazole strontium. The method is designed to separate and quantify esomeprazole from its potential degradation products generated under various stress conditions.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Water (HPLC Grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Water bath

  • Photostability chamber

  • Oven

Experimental Protocols

Chromatographic Conditions (Starting Point)

A robust starting point for the HPLC method development is outlined below. Optimization may be required based on the observed separation of degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 50 mM Ammonium Acetate buffer (pH adjusted to 5.0 with acetic acid)
Mobile Phase B Acetonitrile:Water (80:20, v/v)
Gradient Program Time (min)
0
10
15
30
35
45
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Column Temperature 30 °C
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution of this compound at a concentration equivalent to the working standard.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] These studies involve subjecting the this compound drug substance to various stress conditions to induce degradation.

1. Acid Hydrolysis:

  • To a solution of this compound, add 0.1 N HCl.[1]

  • Incubate the solution at 60°C for 2 hours.[1]

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.[4]

  • Dilute to the final concentration with the diluent.

2. Base Hydrolysis:

  • To a solution of this compound, add 0.1 N NaOH.[1]

  • Incubate the solution at 60°C for 2 hours.[1]

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to the final concentration with the diluent.

3. Oxidative Degradation:

  • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.[1]

  • Dilute to the final concentration with the diluent.

4. Thermal Degradation:

  • Expose solid this compound powder to dry heat at 105°C for 24 hours in an oven.[5]

  • Dissolve the heat-treated sample in the diluent to the final concentration.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.[1]

  • Dilute to the final concentration with the diluent.

A control sample (unstressed) should be analyzed alongside the stressed samples.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and organized table to facilitate comparison.

Stress ConditionEsomeprazole Peak Area% DegradationNumber of Degradation PeaksResolution (Rs) between Esomeprazole and Closest Degradant
Control (Unstressed) 00N/A
Acid Hydrolysis (0.1 N HCl, 60°C, 2h)
Base Hydrolysis (0.1 N NaOH, 60°C, 2h)
Oxidative (3% H₂O₂, RT, 2h)
Thermal (105°C, 24h)
Photolytic (UV/Vis)

Visualization of Workflows and Pathways

Experimental Workflow for Stability-Indicating Assay Development

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation A Literature Review & Initial Method Selection B Chromatographic Parameter Optimization (Mobile Phase, Column, etc.) A->B C Prepare this compound Solution B->C D Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analyze Stressed Samples by HPLC D->E F Peak Purity Analysis E->F G Specificity, Linearity, Accuracy, Precision, Robustness F->G H Final Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Logical Relationship of Forced Degradation Studies

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Outcome A Active Pharmaceutical Ingredient B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Degradation Products B->G C->G D->G E->G F->G

Caption: Forced degradation pathways of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of a stability-indicating assay for this compound. Successful execution of these experiments will result in a robust analytical method capable of accurately assessing the stability of this compound in pharmaceutical formulations. The method's ability to separate the active pharmaceutical ingredient from its degradation products is paramount for ensuring product quality and patient safety.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Esomeprazole Strontium Delayed-Release Capsules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the in vitro dissolution testing of esomeprazole strontium delayed-release capsules. Esomeprazole is a proton pump inhibitor that is unstable in acidic conditions. Therefore, the delayed-release formulation is designed to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.

The following protocol is based on established methodologies from the United States Pharmacopeia (USP) and guidance from the U.S. Food and Drug Administration (FDA) for the dissolution testing of delayed-release dosage forms.[1][2][3][4] The procedure involves a two-stage dissolution test that simulates the physiological transit of the capsule from the stomach to the intestine.

Principle of the Two-Stage Dissolution Test

The dissolution testing of enteric-coated or delayed-release formulations, such as this compound capsules, is conducted in two sequential stages to mimic the in vivo conditions:

  • Acid Stage (Gastric Simulation): The capsules are first exposed to an acidic medium (0.1 N HCl) to assess the integrity of the enteric coating and ensure minimal drug release in a simulated gastric environment.[5][6][7]

  • Buffer Stage (Intestinal Simulation): Following the acid stage, the dissolution medium is changed to a phosphate buffer with a pH of 6.8 to simulate the conditions of the small intestine and measure the release of the drug from the capsule's granules.[5][8][9]

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedural steps for conducting the in vitro dissolution test for this compound delayed-release capsules.

Materials and Equipment

Table 1: Equipment and Materials

Equipment/MaterialSpecification
Dissolution ApparatusUSP Apparatus 2 (Paddle)[6][10]
Dissolution Vessels1000 mL capacity
Water Bath/HeaterCapable of maintaining 37 ± 0.5 °C[1]
HPLC SystemQuaternary pump, autosampler, column oven, UV/Vis detector
HPLC ColumnC18, 150 x 4.6 mm, 5 µm particle size (e.g., Waters Xterra RP18)[11]
Syringe Filters0.45 µm, PVDF or nylon
pH MeterCalibrated
Analytical Balance
Volumetric GlasswareClass A
Reagents and Media Preparation

Table 2: Reagents and Dissolution Media

Reagent/MediumPreparation
Acid Stage Medium
0.1 N Hydrochloric AcidDilute 8.3 mL of concentrated HCl to 1000 mL with purified water.
Buffer Stage Medium
pH 6.8 Phosphate BufferDissolve 6.8 g of potassium dihydrogen phosphate and 0.9 g of sodium hydroxide in 1000 mL of purified water. Adjust pH to 6.8 ± 0.05 with 0.2 M NaOH or 0.2 M HCl if necessary.[12] An alternative is to dissolve 28.80 g of disodium hydrogen orthophosphate and 11.45 g of potassium dihydrogen orthophosphate in sufficient water to produce 1000 mL.[13]
HPLC Mobile Phase
AcetonitrileHPLC grade
Phosphate Buffer (pH 7.1)Dissolve appropriate amounts of phosphate salts to achieve a pH of 7.1.
Mobile Phase CompositionMix Acetonitrile and pH 7.1 Phosphate Buffer in a 35:65 v/v ratio. Degas before use.[11]
Standard Solution
Esomeprazole Reference StandardPrepare a stock solution of esomeprazole in methanol and dilute with the buffer stage medium to a known concentration.
Dissolution Procedure

Table 3: Dissolution Apparatus Parameters

ParameterAcid StageBuffer Stage
ApparatusUSP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)
Medium0.1 N Hydrochloric AcidpH 6.8 Phosphate Buffer
Volume750 mL1000 mL
Temperature37 ± 0.5 °C37 ± 0.5 °C
Rotation Speed75 rpm75 rpm
Duration120 minutes60 minutes

Step-by-Step Protocol:

  • Apparatus Setup: Set up the dissolution apparatus as specified in Table 3. Equilibrate the dissolution media to 37 ± 0.5 °C.

  • Acid Stage:

    • Place one this compound capsule in each dissolution vessel containing 750 mL of 0.1 N HCl.

    • Start the apparatus and run for 120 minutes.

    • After 120 minutes, withdraw a sample of the acid medium to test for any premature drug release. Esomeprazole is acid labile, so analysis of the pellets is an alternative to assess drug degradation.[7]

  • Buffer Stage:

    • Carefully raise the paddles out of the medium.

    • Add 250 mL of a pre-warmed (37 ± 0.5 °C) buffer concentrate to each vessel to achieve a final pH of 6.8 and a final volume of 1000 mL. Alternatively, the acid can be drained and replaced with 1000 mL of pH 6.8 buffer.[5][6]

    • Lower the paddles and continue the dissolution test for 60 minutes.

  • Sampling:

    • Withdraw samples (e.g., 10 mL) from each vessel at specified time points during the buffer stage (e.g., 10, 20, 30, 45, and 60 minutes).

    • Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

Sample Analysis by HPLC

Table 4: HPLC Method Parameters

ParameterSetting
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : pH 7.1 Phosphate Buffer (35:65 v/v)[11]
Flow Rate1.0 mL/min[11]
Injection Volume20 µL[11]
Column Temperature30 °C
Detection Wavelength302 nm[11]
Run TimeApproximately 10 minutes

Analytical Procedure:

  • Inject the filtered samples from the dissolution time points into the HPLC system.

  • Inject the standard solution of esomeprazole at a known concentration.

  • Calculate the concentration of esomeprazole in each sample by comparing the peak area with that of the standard.

  • Determine the cumulative percentage of the labeled amount of esomeprazole dissolved at each time point.

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner.

Table 5: Dissolution Profile of this compound Capsules

Time Point (minutes)% Drug Dissolved (Vessel 1)% Drug Dissolved (Vessel 2)% Drug Dissolved (Vessel 3)% Drug Dissolved (Vessel 4)% Drug Dissolved (Vessel 5)% Drug Dissolved (Vessel 6)Mean % Dissolved% RSD
Acid Stage
120
Buffer Stage
10
20
30
45
60

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro dissolution testing protocol for this compound capsules.

Dissolution_Workflow start Start prep_media Prepare Dissolution Media (0.1 N HCl & pH 6.8 Buffer) start->prep_media setup_apparatus Set up USP Apparatus 2 (37°C, 75 rpm) prep_media->setup_apparatus acid_stage Acid Stage (750 mL 0.1 N HCl, 120 min) setup_apparatus->acid_stage acid_sample Sample Acid Stage (optional) acid_stage->acid_sample buffer_stage Buffer Stage (Add buffer to pH 6.8, 1000 mL, 60 min) acid_sample->buffer_stage buffer_sampling Sample at 10, 20, 30, 45, 60 min buffer_stage->buffer_sampling hplc_analysis HPLC Analysis (C18 column, 302 nm) buffer_sampling->hplc_analysis data_analysis Calculate % Drug Dissolved hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro dissolution testing of this compound capsules.

Acceptance Criteria

The acceptance criteria for the dissolution of delayed-release capsules are typically defined in the relevant pharmacopeial monograph or product specification. A general example based on USP guidelines is provided below.

Table 6: General Acceptance Criteria for Delayed-Release Capsules

StageTimeAcceptance Criteria
Acid Stage120 minutesNot more than 10% of the labeled amount of esomeprazole is dissolved.
Buffer Stage60 minutesNot less than 80% (Q) of the labeled amount of esomeprazole is dissolved.

These criteria should be met for each of the six capsules tested. If the criteria are not met, further testing stages with additional capsules may be required as per USP <711>.[2][10]

References

Application Notes: Esomeprazole Strontium Formulation for Preclinical Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1][2] The strontium salt of esomeprazole is a stable form of the active pharmaceutical ingredient approved for treating gastric acid-related conditions in adults, such as gastroesophageal reflux disease (GERD) and for the prevention of NSAID-induced gastric ulcers.[3][4] In the preclinical setting, robust and reproducible oral formulations are essential for accurately evaluating its efficacy and pharmacokinetics in animal models.

These application notes provide detailed protocols for the preparation and oral administration of esomeprazole strontium suspensions for preclinical research. Due to the inherent instability of esomeprazole in acidic environments, careful formulation is critical to ensure its delivery and bioavailability.[5][6] The methodologies described are intended for researchers, scientists, and drug development professionals working with rodent models.

Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative. This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), leading to irreversible inhibition of its function. This action blocks the final step in gastric acid production, effectively reducing both basal and stimulated acid secretion.

Esomeprazole_MoA cluster_blood Systemic Circulation cluster_parietal_cell Gastric Parietal Cell Esomeprazole_Strontium This compound (Oral Administration) Esomeprazole_Prodrug Esomeprazole (Prodrug) Esomeprazole_Strontium->Esomeprazole_Prodrug Absorption Active_Metabolite Active Sulfenamide Metabolite Esomeprazole_Prodrug->Active_Metabolite Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Inhibition Stomach_Lumen Stomach Lumen (Acid Secretion Blocked) Proton_Pump->Stomach_Lumen H+ Ion Transport

Caption: Mechanism of action of esomeprazole in a gastric parietal cell.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and administration of this compound.

Table 1: Physicochemical Properties & Formulation Parameters

Parameter Value / Recommendation Notes
Chemical Formula 2(C₁₇H₁₈N₃O₃S)·Sr·4H₂O[7] This compound Tetrahydrate.
Molecular Weight 848.5 g/mol [7]
Appearance White to slightly colored powder.[2]
Solubility Sparingly soluble in water; soluble in methanol.[2][8] Suspension is the required formulation for oral gavage.
Recommended Vehicle 0.5% - 1.0% Methylcellulose in purified water.[8] Provides a stable and homogenous suspension.
Formulation pH Neutral to slightly alkaline. Esomeprazole is highly unstable and degrades rapidly in acidic conditions.[6]

| Storage | Prepare fresh before each use. | Due to instability in aqueous solution, fresh preparation is critical for accurate dosing.[8] |

Table 2: Preclinical Oral Gavage Parameters for Rodents

Parameter Value / Recommendation Reference / Notes
Animal Model Rats, Mice
Recommended Dosage 1 - 20 mg/kg (esomeprazole equivalent) Dose is dependent on the specific experimental model and objectives.[8]
Dosage Calculation 24.65 mg of this compound is equivalent to 20 mg of esomeprazole.[9] Adjust weighed amount accordingly to achieve the desired esomeprazole dose.
Administration Volume 5 - 10 mL/kg (mice); 5 mL/kg (rats) Standard volumes for oral gavage to prevent regurgitation or distress.
Frequency Once daily.[9] Typically administered at least one hour before meals or experimental challenge.[10]

| Administration Route | Oral gavage using a suitable feeding needle. | Ensures accurate delivery of the full dose. |

Experimental Protocols

These protocols are adapted from standard procedures for formulating esomeprazole magnesium for preclinical use.[2][8]

Protocol 1: Preparation of Vehicle (0.5% Methylcellulose Solution)

Materials:

  • Methylcellulose powder

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinder

Method:

  • Heat approximately one-third of the required total volume of water to 60-70°C.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Slowly add the methylcellulose powder (e.g., 0.5 g for 100 mL) to the heated water while stirring vigorously to ensure the powder is wetted and dispersed without clumping.[8]

  • Once fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.[8]

  • Continue stirring in a cold bath until a clear, viscous solution is formed.

  • Store the vehicle at 2-8°C until use.

Protocol 2: Preparation of this compound Oral Suspension

This protocol describes the preparation of a 2.465 mg/mL this compound suspension, suitable for a 10 mg/kg esomeprazole dose in a mouse (at 10 mL/kg dosing volume). Adjust concentrations as needed.

Suspension_Preparation_Workflow start weigh 1. Weigh Esomeprazole Strontium Powder start->weigh triturate 2. Add small volume of vehicle and triturate to form a paste weigh->triturate Prevents clumping add_vehicle 3. Gradually add remaining vehicle while mixing triturate->add_vehicle vortex 4. Vortex suspension for 2-3 minutes add_vehicle->vortex Ensures homogeneity end Homogenous suspension ready for immediate use vortex->end

Caption: Workflow for preparing the oral this compound suspension.

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle

  • Weighing balance and weigh paper

  • Mortar and pestle or sterile conical tube

  • Spatula

  • Vortex mixer

Method:

  • Calculate and Weigh: Accurately weigh the required amount of this compound powder.

  • Form a Paste: Place the weighed powder into a mortar or a sterile conical tube. Add a very small volume of the 0.5% methylcellulose vehicle and use a pestle or spatula to triturate the powder into a smooth, uniform paste. This step is critical to prevent clumping.[8]

  • Dilute the Suspension: Gradually add the remaining methylcellulose vehicle in small portions to the paste while continuously mixing or stirring.

  • Homogenize: Once all the vehicle has been added, cap the tube and vortex thoroughly for 2-3 minutes to ensure the suspension is homogenous. Visually inspect for any undispersed particles.

  • Use Immediately: Administer the freshly prepared suspension to the animals without delay.

Protocol 3: Preclinical Oral Administration by Gavage

Materials:

  • Freshly prepared this compound suspension

  • Appropriately sized syringes (e.g., 1 mL)

  • Animal feeding needles (gavage needles), appropriate size for the animal (e.g., 20-22 gauge for mice).

  • Animal scale

Method:

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of suspension to be administered.

  • Prepare the Dose: Gently swirl or vortex the stock suspension again immediately before drawing up the calculated volume into the syringe.

  • Animal Restraint: Firmly but gently restrain the animal. For mice, this is typically done by grasping the scruff of the neck to immobilize the head.[8]

  • Gavage Procedure:

    • Ensure the feeding needle is correctly attached to the syringe.

    • Gently insert the tip of the needle into the side of the animal's mouth, guiding it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Do not force the needle, as this can cause tracheal intubation or esophageal perforation.

    • Once the needle is properly positioned, slowly depress the syringe plunger to deliver the suspension.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for a short period for any signs of distress, such as difficulty breathing or regurgitation.

Overall Experimental Workflow

The successful preclinical evaluation of this compound involves a systematic workflow from initial planning to final data analysis.

Overall_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis Study_Design Study Design & Dosage Selection Vehicle_Prep Vehicle Preparation (Protocol 1) Study_Design->Vehicle_Prep Formulation_Prep This compound Suspension Prep (Protocol 2) Vehicle_Prep->Formulation_Prep Animal_Dosing Oral Gavage Administration (Protocol 3) Formulation_Prep->Animal_Dosing Monitoring Animal Monitoring & Observation Animal_Dosing->Monitoring Sample_Collection Sample Collection (e.g., Blood, Tissue) Monitoring->Sample_Collection Endpoint_Analysis Endpoint Analysis (e.g., PK/PD, Histology) Sample_Collection->Endpoint_Analysis

Caption: End-to-end workflow for a preclinical study using oral this compound.

References

Application Notes and Protocols for the Analysis of Esomeprazole Strontium Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. Esomeprazole is available in different salt forms, including magnesium, sodium, and strontium. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy.[1] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1] This document provides detailed analytical techniques, application notes, and protocols for the identification and quantification of impurities in esomeprazole strontium.

Common Impurities of Esomeprazole

Several impurities have been identified for esomeprazole, many of which are also relevant to its strontium salt. These impurities can be process-related or arise from degradation. Common impurities include Omeprazole N-oxide, Omeprazole sulfone (also known as Esomeprazole Impurity D or Omeprazole Related Compound A), and Omeprazole sulphide (Esomeprazole Impurity C).[2][][4] The United States Pharmacopeia (USP) monograph for this compound specifically lists Omeprazole sulfone as a potential impurity.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and robust analytical technique for the separation and quantification of this compound and its impurities.[5][6][7] For the identification of unknown impurities and for confirmation of known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[10] The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[5][11]

Table 1: HPLC Method Parameters for Analysis of this compound Impurities

ParameterCondition 1Condition 2
Column C18, 150 mm x 4.6 mm, 5 µmC8, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.02 M Phosphate Buffer (pH 7.6)0.1% v/v Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Time (min)%B
020
2570
3020
3520
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm and 302 nm280 nm
Injection Volume 10 µL5 µL
Diluent Mobile Phase A:Mobile Phase B (80:20)Water:Acetonitrile (50:50)

Note: These are example conditions and may require optimization based on the specific instrument and column used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the structural elucidation of unknown impurities and for providing mass confirmation of known impurities. The soft ionization techniques like Electrospray Ionization (ESI) are typically used.

Table 2: LC-MS Method Parameters for Identification of this compound Impurities

ParameterCondition
LC System UPLC/HPLC system
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of impurities
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode ESI Positive
Scan Range m/z 100-1000

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Impurities

Objective: To quantify known and unknown impurities in a sample of this compound.

Materials:

  • This compound sample

  • Reference standards for known impurities (e.g., Omeprazole sulfone)

  • HPLC grade acetonitrile, water, and other required reagents

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases as described in Table 1. Filter and degas the mobile phases before use.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a final concentration of about 0.5 mg/mL.

    • Accurately weigh and dissolve known amounts of impurity reference standards in the diluent to prepare a stock solution. Further dilute to obtain a final concentration at the specification level (e.g., 0.15%).

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of about 0.5 mg/mL.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters from Table 1.

    • Inject the diluent (blank), followed by the standard solution and the sample solution.

    • Record the chromatograms and integrate the peaks.

  • Calculation:

    • Calculate the percentage of each impurity in the sample using the following formula:

    • For unknown impurities, use the peak area of this compound and a response factor of 1.0 for estimation.

Protocol 2: Forced Degradation Studies of this compound

Objective: To identify potential degradation products of this compound under various stress conditions. Esomeprazole is known to be labile in acidic conditions and susceptible to oxidation.[8][12]

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and keep at room temperature for a specified time (e.g., 2 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Keep the solid sample in an oven at a specified temperature (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve the sample in diluent before injection.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber. Dissolve the sample in diluent before injection.

  • Analysis: Analyze the stressed samples using the validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.

Data Presentation

Table 3: Typical Retention Times and Relative Retention Times of Esomeprazole and its Impurities

CompoundRetention Time (min) (Condition 1)Relative Retention Time (RRT) (vs. Esomeprazole)
Omeprazole Sulfide (Impurity C)~8.5~0.70
Omeprazole N-oxide~10.2~0.85
Esomeprazole ~12.0 1.00
Omeprazole Sulfone (Impurity D)~14.5~1.21

Note: Retention times are approximate and may vary depending on the chromatographic system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Sample Solution hplc_system Set up HPLC System prep_sample->hplc_system prep_std Prepare Reference Standard Solutions prep_std->hplc_system injection Inject Blank, Standard, and Sample hplc_system->injection chromatogram Acquire Chromatograms injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Impurity Content integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC analysis of this compound impurities.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products acid Acidic Hydrolysis sulfide Omeprazole Sulfide acid->sulfide base Alkaline Hydrolysis other Other Degradants base->other oxidation Oxidation sulfone Omeprazole Sulfone oxidation->sulfone n_oxide Omeprazole N-oxide oxidation->n_oxide thermal Thermal thermal->other photo Photolytic photo->other esomeprazole This compound esomeprazole->acid Major Degradation esomeprazole->base Minor Degradation esomeprazole->oxidation Major Degradation esomeprazole->thermal Minor Degradation esomeprazole->photo Minor Degradation

Caption: Simplified degradation pathways of this compound.

References

Application Notes and Protocols for Evaluating Esomeprazole Strontium Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esomeprazole, the S-isomer of omepprazole, is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] It is widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related conditions.[3][4] The strontium salt of esomeprazole is a stable form of the drug.[3] Beyond its well-established role in acid suppression, a growing body of research indicates that esomeprazole has pleiotropic, or "off-target," effects.[5][6] These include the inhibition of vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for maintaining the acidic microenvironment of tumors and for processes like autophagy.[6][7] This has positioned esomeprazole as a candidate for drug repurposing, particularly in oncology.[6][8]

These application notes provide detailed protocols for key cell-based assays to evaluate both the on-target (H+/K+-ATPase inhibition) and potential off-target (anti-proliferative) efficacy of esomeprazole strontium.

Section 1: On-Target Efficacy - H+/K+-ATPase Inhibition

The primary mechanism of esomeprazole is the inhibition of the gastric proton pump (H+/K+-ATPase) in parietal cells, which is the final step in acid secretion.[9] Evaluating this activity is crucial for confirming the drug's intended pharmacological effect.

Signaling Pathway: Gastric Acid Secretion

Gastric acid secretion in parietal cells is a highly regulated process involving multiple signaling pathways that converge on the activation and translocation of the H+/K+-ATPase to the apical membrane.[10] Key stimulants include histamine, acetylcholine (ACh), and gastrin, which bind to H2, M3, and CCK2 receptors, respectively.[10] Esomeprazole, once activated in the acidic environment of the parietal cell canaliculus, forms a covalent bond with the H+/K+-ATPase, irreversibly inhibiting its function.[3][9]

G cluster_0 Parietal Cell H2R Histamine Receptor (H2) AC Adenylyl Cyclase H2R->AC M3R Muscarinic Receptor (M3) PLC Phospholipase C M3R->PLC CCK2R Gastrin Receptor (CCK2) CCK2R->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Pump Activation Ca2 Ca²⁺ PLC->Ca2 Ca2->Pump Activation H_out H⁺ Secretion (Gastric Acid) Pump->H_out Esomeprazole Esomeprazole (Active Form) Esomeprazole->Pump Inhibition Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R

Caption: Simplified signaling pathway for gastric acid secretion and its inhibition by esomeprazole.
Key Assay: [¹⁴C]Aminopyrine Uptake for Acid Secretion

This assay quantitatively measures acid production in cultured gastric parietal cells.[11] It relies on the principle that the radiolabeled weak base, [¹⁴C]aminopyrine, freely diffuses across cell membranes but becomes protonated and trapped within acidic compartments. The accumulation of radioactivity is therefore directly proportional to the degree of acid secretion.[11]

Experimental Workflow: Aminopyrine Uptake Assay

G start 1. Culture Parietal Cells on Matrigel-coated plates stimulate 2. Stimulate with Secretagogue (e.g., Histamine) start->stimulate treat 3. Treat with varying concentrations of this compound stimulate->treat incubate_drug 4. Incubate for a defined period (e.g., 30 min) treat->incubate_drug add_ap 5. Add [¹⁴C]Aminopyrine to culture medium incubate_drug->add_ap incubate_ap 6. Incubate to allow for accumulation in acidic spaces add_ap->incubate_ap wash 7. Wash cells to remove extracellular radioactivity incubate_ap->wash lyse 8. Lyse cells wash->lyse measure 9. Measure radioactivity using a scintillation counter lyse->measure analyze 10. Calculate % Inhibition and determine IC₅₀ measure->analyze

Caption: Experimental workflow for the [¹⁴C]Aminopyrine Uptake Assay.
Protocol: [¹⁴C]Aminopyrine Uptake Assay

Materials:

  • Cultured primary gastric parietal cells on Matrigel-coated 24-well plates[11]

  • Secretagogue (e.g., 100 µM Histamine)

  • This compound stock solution

  • [¹⁴C]Aminopyrine (specific activity ~100 mCi/mmol)

  • Culture medium (e.g., DMEM with 10 mM HEPES)

  • Wash buffer (e.g., PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Isolate and culture parietal cells from rabbit or canine gastric mucosa until they form a confluent monolayer on Matrigel-coated plates.[11][12]

  • Pre-incubation: Gently wash the cells twice with pre-warmed culture medium.

  • Treatment: Add fresh medium containing the desired concentrations of this compound (e.g., 0.01 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., another known PPI).

  • Stimulation: To all wells except the unstimulated control, add a secretagogue like histamine to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 30 minutes.

  • Radiolabeling: Add [¹⁴C]Aminopyrine to each well to a final concentration of approximately 0.1 µCi/mL.

  • Accumulation: Incubate for an additional 20-30 minutes at 37°C to allow for the accumulation of the radiolabel in acidic spaces.

  • Washing: Terminate the assay by aspirating the medium and rapidly washing the cells three times with ice-cold wash buffer to remove extracellular radioactivity.

  • Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

  • Measurement: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of acid secretion) by fitting the data to a dose-response curve.

Quantitative Data: In Vitro Potency of PPIs

The following table summarizes the reported in vitro potency of rabeprazole, a related PPI, which provides a benchmark for expected esomeprazole efficacy.

ParameterValueCell/Tissue ModelNotes
IC₅₀ 72 nMIsolated Parietal CellsThe half-maximal inhibitory concentration for H+/K+-ATPase activity.[11]
IC₅₀ Range 59 nM - 360 nMIsolated Parietal CellsThis range reflects variations in experimental conditions and assays.[11]

Section 2: Off-Target Efficacy - Anti-Proliferative Effects

Esomeprazole has demonstrated anti-cancer activities, often linked to its off-target inhibition of V-ATPase.[5][6] This disrupts pH homeostasis in cancer cells, potentially leading to cell cycle arrest, apoptosis, and inhibition of proliferation.[7][13][14]

Signaling Pathway: V-ATPase Inhibition and Downstream Effects

In cancer cells, esomeprazole can inhibit V-ATPase, a proton pump essential for acidifying organelles like lysosomes and the tumor microenvironment.[6] This inhibition disrupts lysosomal function, which can block autophagic flux and trigger apoptosis. It also alters intracellular and extracellular pH, which can suppress tumor growth and reverse drug resistance.[6][7]

G cluster_1 Cancer Cell Esomeprazole Esomeprazole VATPase V-ATPase Esomeprazole->VATPase Inhibition Lysosome Lysosomal Acidification VATPase->Lysosome Apoptosis Apoptosis VATPase->Apoptosis Induces (if inhibited) Autophagy Autophagic Flux Lysosome->Autophagy Required for Proliferation Cell Proliferation & Viability Autophagy->Proliferation Suppresses (if blocked) Apoptosis->Proliferation G start 1. Seed cells (e.g., cancer cell line) in a 96-well plate incubate1 2. Allow cells to attach overnight start->incubate1 treat 3. Treat with varying concentrations of this compound incubate1->treat incubate2 4. Incubate for 24, 48, or 72 hours treat->incubate2 add_reagent 5. Add CCK-8 or MTT reagent to each well incubate2->add_reagent incubate3 6. Incubate for 1-4 hours (until color develops) add_reagent->incubate3 measure 7. Measure absorbance using a microplate reader incubate3->measure analyze 8. Calculate % Viability and determine IC₅₀ measure->analyze

References

Application Notes and Protocols for Preparing Esomeprazole Strontium Stock Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2] It is widely used in research to study acid-related physiological processes and as a potential therapeutic agent in various cell-based assays. Esomeprazole strontium is a salt form of esomeprazole.[2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro studies due to the compound's inherent instability in acidic environments.[3] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Data Presentation

Table 1: Properties and Recommended Handling of this compound
ParameterValue/RecommendationSource(s)
Molecular Formula C₃₄H₃₆N₆O₆S₂Sr (anhydrous basis)[4]
Solubility Soluble in water.[2] Also soluble in methanol and dipolar aprotic solvents like DMSO.[5][6]
Recommended Solvents for Stock Solutions Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO).[3][5]
pH for Enhanced Stability Alkaline pH (>7.8) is recommended to improve stability.[3]
Storage of Stock Solutions Aliquot into single-use vials and store at -20°C or -80°C.[3]
Light Sensitivity Protect solutions from light.[3]
Reconstitution and Use Prepare fresh working solutions from frozen stock immediately before each experiment. Minimize the time between adding esomeprazole to the medium and applying it to cells.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

This protocol is suitable for most cell culture applications where an aqueous-based stock solution is preferred.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: The molecular weight of anhydrous this compound is approximately 778.4 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.010 L * 778.4 g/mol = 0.07784 g = 77.84 mg

  • Weigh the powder: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add a portion of the sterile, nuclease-free water (e.g., 8 mL) to the conical tube containing the powder.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming.

  • Final Volume Adjustment: Add sterile, nuclease-free water to bring the final volume to 10 mL.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is an alternative for applications where higher concentrations may be needed, and the experimental system is tolerant to small amounts of DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: As in Protocol 1, calculate the mass of this compound needed for your desired volume and concentration. For 10 mL of a 10 mM stock, this is 77.84 mg.

  • Weigh the powder: Accurately weigh the powder and transfer it to a sterile conical tube.

  • Dissolution: Add a portion of the sterile DMSO (e.g., 8 mL) to the powder.

  • Mixing: Gently vortex the solution until the powder is fully dissolved.

  • Final Volume Adjustment: Add sterile DMSO to reach the final desired volume of 10 mL.

  • Aliquoting: Distribute the stock solution into single-use, light-protecting sterile microcentrifuge tubes.

  • Storage: Store the DMSO stock solution aliquots at -20°C or -80°C.

Note on Stability in Cell Culture Media: Esomeprazole is a weak base and is highly unstable in acidic conditions. Standard cell culture media, typically buffered to a pH of 7.2-7.4, can become acidic due to cellular metabolism. This can lead to the rapid degradation of esomeprazole.[3] It is therefore crucial to prepare working solutions fresh and minimize the time they are in the culture medium before application to cells.[3]

Mandatory Visualizations

Signaling Pathway of Esomeprazole Action

The primary mechanism of action for esomeprazole is the inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] This process is initiated by the activation of the parietal cell by secretagogues such as histamine, gastrin, and acetylcholine.

Esomeprazole_Pathway cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling cluster_pump Proton Pump Activation cluster_drug Drug Action Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R cAMP ↑ cAMP H2R->cAMP PLC Phospholipase C CCK2R->PLC M3R->PLC PKA Protein Kinase A cAMP->PKA ProtonPump_inactive H+/K+-ATPase (Inactive) PKA->ProtonPump_inactive Activation IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->ProtonPump_inactive Activation ProtonPump_active H+/K+-ATPase (Active) Esomeprazole Esomeprazole (Prodrug) Acidic_env Acidic Canaliculus Esomeprazole->Acidic_env Activated_Esomeprazole Sulfenamide Cation (Active) Acidic_env->Activated_Esomeprazole Activation Activated_Esomeprazole->ProtonPump_active Irreversible Inhibition

Caption: Signaling pathway of H+/K+-ATPase activation and its inhibition by esomeprazole.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the general workflow for preparing this compound stock solutions for use in in vitro experiments.

Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve vortex Vortex to Mix dissolve->vortex adjust_vol Adjust to Final Volume vortex->adjust_vol aliquot Aliquot into Light-Protecting Tubes adjust_vol->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Fresh Working Solution in Cell Culture Medium store->prepare_working Before Experiment apply_cells Apply to Cells prepare_working->apply_cells end End apply_cells->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Long-Term Animal Studies of Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) widely used for the management of acid-related gastrointestinal disorders. Esomeprazole strontium is a salt form of this active moiety. Understanding the long-term safety profile of this compound is critical for its clinical development and regulatory approval. This document provides a summary of findings from long-term animal studies and detailed protocols for conducting such studies, based on available nonclinical data and regulatory guidelines. The information presented is intended to guide researchers in designing and interpreting preclinical safety evaluations of this compound and related compounds.

Preclinical Safety Profile of Esomeprazole

Long-term animal studies with esomeprazole, primarily using the magnesium salt, have been conducted to evaluate its carcinogenic, chronic toxicity, and reproductive and developmental effects. Carcinogenicity studies were also conducted with omeprazole, the racemic mixture of esomeprazole.

Carcinogenicity

Two-year carcinogenicity studies with omeprazole have been conducted in rats and 18-month studies in mice. The most notable finding in rats was a dose-dependent increase in gastric enterochromaffin-like (ECL) cell hyperplasia and the development of carcinoid tumors.[1][2] This effect is considered to be a consequence of the profound and sustained inhibition of gastric acid secretion, leading to hypergastrinemia, which has a trophic effect on ECL cells.[1] In one study, a rare gastric adenocarcinoma was observed in a female rat treated with omeprazole.[2] In contrast, the 78-week mouse carcinogenicity study with omeprazole did not show an increased occurrence of tumors.[2]

Table 1: Summary of Carcinogenicity Studies with Omeprazole in Rats

ParameterControlLow DoseMid DoseHigh Dose
Dose (mg/kg/day) 01.73.413.8 - 140.8
Gastric ECL Cell Carcinoids ---Dose-related increase (2-40%)[2]
Gastric Adenocarcinoma 0001 (in a female rat at 13.8 mg/kg/day)[2]

Data is primarily for omeprazole, which is a racemic mixture of R- and S-omeprazole (esomeprazole).

Chronic Toxicity

Repeat-dose toxicity studies of up to 13 weeks in rats and 3 months in dogs have identified the stomach as a primary target organ of toxicity for esomeprazole.[2] Findings in rats included eosinophilia, acanthosis, and hyperkeratosis of the gastric mucosa.[2] In dogs, histopathological changes in the stomach included mucosal fibrosis, hyperplasia, chief cell atrophy, and focal necrosis.[2]

A long-term study in dogs receiving esomeprazole for up to 94 months did not find evidence of ionized hypomagnesemia, though a transient significant decrease was observed at 6 months.[3]

Table 2: Summary of Chronic Toxicity Findings with Esomeprazole

SpeciesDurationDose LevelsKey Findings
Rat 13 weeksUp to 280 mg/kg/dayGastric eosinophilia, acanthosis, hyperkeratosis; Renal basophilic cortical tubules and inflammatory cell infiltration at high doses.[2]
Dog 3 months5.5 and 28 mg/kg/dayGastric mucosal fibrosis, hyperplasia, chief cell atrophy, focal necrosis.[2]
Dog Up to 94 months0.5 - 5 mg/kg/dayNo ionized hypomagnesemia; transient decrease at 6 months.[3][4]
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies with this compound have been conducted in rats, with esomeprazole magnesium as a comparator. Neither salt was found to be teratogenic.[2] However, adverse effects on fetal development were observed at high doses, including physeal dysplasia in the femur of offspring from dams treated with ≥ 169 mg/kg/day of esomeprazole (as either strontium or magnesium salt).[2]

A juvenile rat toxicity study (28 days) with both this compound and magnesium showed increased mortality at 280 mg/kg/day.[2] Doses of 140 mg/kg/day and higher led to decreased body weight, and changes in bone morphology, including decreased femur weight and thickness.[2] A subchronic study in male Wistar rats demonstrated that esomeprazole at 10 mg/kg/day for 45 days resulted in a significant decline in sperm count, motility, and testosterone levels, along with pathological changes in the testes.

Table 3: Summary of Reproductive and Developmental Toxicity Findings with Esomeprazole

Study TypeSpeciesCompoundDose Levels (mg/kg/day)Key Findings
Embryo-fetal DevelopmentRatThis compound & Magnesium≥ 169Physeal dysplasia in the femur of offspring.[2]
Juvenile Toxicity (28-day)RatThis compound & Magnesium140, 280Decreased body weight, decreased femur weight and thickness; increased mortality at 280 mg/kg/day.[2]
Male Fertility (45-day)RatEsomeprazole2.5, 5, 10Decreased sperm count, motility, and testosterone at 10 mg/kg/day; testicular pathology.

Signaling Pathways

The primary mechanism of action of esomeprazole is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.

Long-term administration and high concentrations of esomeprazole may also influence other signaling pathways. For instance, studies have suggested that proton pump inhibitors can affect the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are crucial in cell proliferation and differentiation.

cluster_0 Gastric Parietal Cell Esomeprazole Esomeprazole (prodrug) Active_Esomeprazole Active Sulfenamide Esomeprazole->Active_Esomeprazole Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Esomeprazole->Proton_Pump Irreversible Inhibition H_plus H+ Proton_Pump->H_plus Pumps H+ out Lumen Gastric Lumen H_plus->Lumen K_plus K+ K_plus->Proton_Pump Pumps K+ in cluster_1 Potential Secondary Signaling Pathways Esomeprazole Esomeprazole PI3K PI3K Esomeprazole->PI3K Inhibits Beta_Catenin β-catenin Esomeprazole->Beta_Catenin Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Differentiation mTOR->Proliferation Wnt Wnt Wnt->Beta_Catenin Beta_Catenin->Proliferation start Start acclimatization Acclimatization (≥ 5 days) start->acclimatization randomization Randomization (4 Groups) acclimatization->randomization dosing Daily Dosing (24 months) randomization->dosing monitoring Clinical Observations Body Weight, Food Consumption dosing->monitoring hematology Hematology & Clinical Chemistry (Interim & Terminal) dosing->hematology necropsy Terminal Necropsy dosing->necropsy histopathology Histopathology necropsy->histopathology end End histopathology->end start Start premating Pre-mating Dosing (Males & Females) start->premating mating Mating premating->mating gestation Gestation Dosing (Females) mating->gestation parturition Parturition gestation->parturition lactation Lactation Dosing (Females) parturition->lactation f1_eval F1 Generation Evaluation (Growth, Development, Reproduction) lactation->f1_eval necropsy F0 & F1 Necropsy f1_eval->necropsy end End necropsy->end

References

Application Note and Protocol for Testing Esomeprazole Strontium in Simulated Gastric Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esomeprazole is a proton pump inhibitor that functions by suppressing gastric acid secretion.[1] As the S-isomer of omeprazole, it is used to treat conditions such as dyspepsia, peptic ulcer disease, and gastroesophageal reflux disease (GERD). Due to its inherent instability and rapid degradation in acidic environments, esomeprazole is typically formulated in delayed-release capsules with an enteric coating to protect the active pharmaceutical ingredient (API) from the low pH of the stomach.[1] This application note provides a detailed protocol for testing the acid resistance of esomeprazole strontium enteric-coated pellets in simulated gastric fluid (SGF), a critical quality control step to ensure the efficacy of the dosage form. The methodology adheres to guidelines provided by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[2][3][4]

Principle of the Method

The protocol involves subjecting the this compound delayed-release capsules to dissolution in SGF (0.1 N HCl) for a period of two hours using a USP Apparatus II (paddle apparatus).[3][5] The enteric coating is designed to prevent the release of the drug in the acidic medium. Following the acid stage, the intact pellets are collected, and the amount of esomeprazole that may have been released or degraded is quantified. The FDA recommends that for acid-labile substances like esomeprazole, the amount of API should be measured from the pellets rather than the dissolution medium.[2][6] The quantification of esomeprazole is performed using a validated High-Performance Liquid Chromatography (HPLC) method.[1][7][8][9]

Data Presentation

The following tables summarize the materials, equipment, and expected outcomes for the protocol.

Table 1: Materials and Reagents

Material/ReagentGradeVendor/Source
This compound CapsulesPharmaceutical GradeTest Sample
Hydrochloric Acid (HCl), concentratedACS Reagent GradeStandard Chemical Supplier
Sodium Chloride (NaCl)ACS Reagent GradeStandard Chemical Supplier
Purified WaterHPLC GradeIn-house or Commercial
Acetonitrile (ACN)HPLC GradeStandard Chemical Supplier
Monobasic Sodium PhosphateACS Reagent GradeStandard Chemical Supplier
Dibasic Sodium PhosphateACS Reagent GradeStandard Chemical Supplier
Phosphoric AcidACS Reagent GradeStandard Chemical Supplier
Esomeprazole Reference StandardUSP GradeUSP

Table 2: Equipment and Apparatus

EquipmentSpecification
Dissolution ApparatusUSP Apparatus II (Paddles)
HPLC SystemQuaternary Pump, Autosampler, UV Detector
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm packing
pH MeterCalibrated
Analytical Balance0.01 mg readability
Volumetric GlasswareClass A
Syringe Filters0.45 µm, Nylon

Table 3: Dissolution and HPLC Parameters

ParameterValue
Dissolution Parameters
ApparatusUSP Apparatus II (Paddle)
Dissolution MediumSimulated Gastric Fluid (SGF, without pepsin) - 0.1 N HCl
Volume of Medium300 mL[2][3][5]
Temperature37 ± 0.5 °C
Paddle Speed75 rpm[2]
Duration120 minutes[2]
HPLC Parameters
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 7.6) (35:65 v/v)
Flow Rate1.0 mL/min[1]
Column TemperatureAmbient
Detection Wavelength302 nm[1][7]
Injection Volume20 µL[1]
Run Time~10 minutes

Table 4: Expected Results

TestAcceptance Criteria
Acid ResistanceNot more than 10% of the labeled amount of esomeprazole is dissolved/degraded in the acid stage.[3]

Experimental Protocols

Preparation of Simulated Gastric Fluid (SGF, without Pepsin)

Simulated Gastric Fluid without pepsin is a solution of hydrochloric acid and sodium chloride with a pH of approximately 1.2.[10][11]

  • Dissolve 2.0 g of Sodium Chloride in 500 mL of purified water.

  • Add 7.0 mL of concentrated Hydrochloric Acid.

  • Dilute with purified water to a final volume of 1000 mL.

  • Verify the pH is approximately 1.2.

Preparation of HPLC Mobile Phase (Phosphate Buffer pH 7.6)
  • Solution A: Dissolve 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate in 300 mL of water, and dilute with water to 1000 mL. Dilute 250 mL of this solution with water to 1000 mL.

  • If necessary, adjust the pH to 7.6 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 35:65 (v/v).

  • Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution Preparation
  • Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of USP Esomeprazole Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the HPLC mobile phase.

  • Working Standard Solution (20 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Dissolution Test (Acid Stage)
  • Set up the USP Apparatus II with 300 mL of SGF in each vessel, maintained at 37 ± 0.5 °C.[2][3]

  • Place one this compound capsule in each vessel.

  • Start the rotation of the paddles at 75 rpm.[2]

  • After 120 minutes, stop the apparatus.

Sample Preparation for HPLC Analysis
  • Carefully remove the intact pellets from each dissolution vessel, ensuring no loss of material.

  • Transfer the collected pellets to a suitable volumetric flask (e.g., 100 mL for a 20 mg strength capsule).

  • Add a diluent (e.g., a borate buffer at pH 11.0 as specified in some USP monographs) to about 70% of the flask volume.[3]

  • Sonicate for approximately 20 minutes with intermittent shaking to completely dissolve the pellets and the esomeprazole.[3]

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor).

  • Inject the prepared sample solutions.

  • Record the chromatograms and determine the peak area for esomeprazole.

Calculation

Calculate the percentage of esomeprazole released/degraded using the following formula:

% Released = (Area_Sample / Area_Standard) * (Conc_Standard / Label_Claim) * (Vol_Flask / 1) * 100

Where:

  • Area_Sample is the peak area of esomeprazole in the sample chromatogram.

  • Area_Standard is the average peak area of esomeprazole in the standard chromatograms.

  • Conc_Standard is the concentration of the working standard solution (in mg/mL).

  • Label_Claim is the labeled amount of esomeprazole in the capsule (in mg).

  • Vol_Flask is the volume of the volumetric flask used for sample preparation (in mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for testing this compound in simulated gastric fluid.

Esomeprazole_Test_Workflow cluster_prep Preparation Stage cluster_dissolution Dissolution Stage (Acid Resistance) cluster_analysis Analysis Stage cluster_result Result Calculation prep_sgf Prepare Simulated Gastric Fluid (SGF) prep_hplc Prepare HPLC Mobile Phase prep_std Prepare Standard Solutions setup Set up USP Apparatus II (300 mL SGF, 37°C) add_capsule Add Esomeprazole Capsule setup->add_capsule run_diss Run for 120 min at 75 rpm add_capsule->run_diss collect_pellets Collect Intact Pellets run_diss->collect_pellets dissolve_pellets Dissolve Pellets in Alkaline Diluent collect_pellets->dissolve_pellets filter_sample Filter Sample Solution (0.45 µm filter) dissolve_pellets->filter_sample inject_hplc Inject into HPLC System filter_sample->inject_hplc quantify Quantify Esomeprazole (UV at 302 nm) inject_hplc->quantify calculate Calculate % Drug Released vs. Acceptance Criteria quantify->calculate

Figure 1: Experimental workflow for acid resistance testing.

References

Application Note: UV-Vis Spectrophotometric Method for the Analysis of Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of esomeprazole in its strontium salt form. The method is based on the measurement of UV absorbance of esomeprazole in a suitable solvent. This document provides a comprehensive protocol for sample preparation, instrument parameters, and data analysis. The method validation parameters, based on published data for closely related esomeprazole salts, are also summarized to demonstrate the method's suitability for its intended purpose.

Introduction

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion.[1][2] It is the S-isomer of omeprazole and is widely used in the treatment of acid-related gastrointestinal disorders.[3] Esomeprazole is available in various salt forms, including esomeprazole strontium. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. UV-Vis spectrophotometry offers a straightforward and accessible analytical technique for the quantification of esomeprazole. This method relies on the inherent chromophoric properties of the esomeprazole molecule, which exhibits strong absorbance in the UV region.

Principle

The quantitative determination of this compound is based on the measurement of its absorbance at the wavelength of maximum absorption (λmax) in a specified solvent.[4] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed to determine the concentration of an unknown sample.

Materials and Reagents

  • This compound Reference Standard

  • Methanol (Analytical Grade)[1][5]

  • Deionized or Distilled Water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Experimental Protocols

Selection of Wavelength (λmax)

The wavelength of maximum absorbance (λmax) for esomeprazole is typically determined by scanning a standard solution in the UV range (200-400 nm). For esomeprazole in methanol, the λmax is consistently reported to be around 299 nm to 301 nm.[1][4][6]

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.[7]

  • Make up the volume to 100 mL with methanol.

Preparation of Working Standard Solution (100 µg/mL)
  • Pipette 10 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask.

  • Dilute to the mark with methanol.[1]

Preparation of Calibration Curve Standards
  • Prepare a series of dilutions from the working standard solution (100 µg/mL) to obtain concentrations in the linear range (e.g., 2-10 µg/mL).[1][5]

  • For example, to prepare 2, 4, 6, 8, and 10 µg/mL solutions, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the working standard solution into separate 10 mL volumetric flasks and dilute to the mark with methanol.

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 40 mg of esomeprazole and transfer it to a 100 mL volumetric flask.[7]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.[7]

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a suitable filter paper.[1]

  • Further dilute the filtrate with methanol to obtain a final concentration within the calibration range.

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to measure absorbance at the predetermined λmax (e.g., 299 nm).

  • Use methanol as the blank to zero the instrument.[4]

  • Measure the absorbance of each of the calibration curve standards and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample solution from the linear regression equation of the calibration curve.

Method Validation Parameters

The following table summarizes the typical validation parameters for the UV-Vis spectrophotometric analysis of esomeprazole, as reported in the literature for esomeprazole salts. These parameters demonstrate the method's performance characteristics.

ParameterTypical ValueReference
Wavelength (λmax) 299 - 301 nm (in Methanol)[1][4][6]
Linearity Range 2 - 10 µg/mL[1][5]
5 - 35 µg/mL[3]
1 - 40 µg/mL[8][9]
4 - 40 µg/mL[7]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98 - 99.23%[1]
99.59 - 100.69%[7]
Precision (%RSD) < 2%[1]
Limit of Detection (LOD) 1.16 µg/mL[2]
Limit of Quantitation (LOQ) 1.00 µg/mL[5]
3.52 µg/mL[2]

Data Presentation

The quantitative data for a typical method validation of esomeprazole analysis is presented below for easy comparison.

Validation ParameterMethod 1Method 2Method 3
Solvent MethanolMethanolWater (with HCl)
λmax (nm) 299301352
Linearity Range (µg/mL) 2-105-301-40
Correlation Coefficient (r²) 0.999Not Specified0.9997
% Recovery 98-99.23Not SpecifiedNot Specified
% RSD < 2Not SpecifiedNot Specified
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified

Visualization

Experimental Workflow

experimental_workflow start Start prep_stock Prepare Standard Stock Solution (1000 µg/mL) start->prep_stock prep_sample Prepare Sample Solution from Formulation start->prep_sample prep_working Prepare Working Standard Solution (100 µg/mL) prep_stock->prep_working prep_cal_standards Prepare Calibration Curve Standards (2-10 µg/mL) prep_working->prep_cal_standards set_spectro Set Spectrophotometer (λmax = 299 nm, Blank = Methanol) prep_cal_standards->set_spectro prep_sample->set_spectro measure_abs Measure Absorbance of Standards and Sample set_spectro->measure_abs plot_cal_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal_curve calc_conc Calculate Sample Concentration plot_cal_curve->calc_conc end End calc_conc->end

Caption: Workflow for UV-Vis analysis of this compound.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the quantitative analysis of this compound. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical dosage forms. The validation parameters, based on existing literature for esomeprazole, indicate that the method is reliable and robust.

References

Application Notes and Protocols: Formulation of Delayed-Release Esomeprazole Strontium for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale formulation and evaluation of delayed-release esomeprazole strontium capsules. This document is intended to guide researchers through the development process, from initial formulation to analytical testing and stability studies.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor that reduces gastric acid secretion.[1] Due to its rapid degradation in acidic environments, oral formulations of esomeprazole require a delayed-release mechanism to ensure bioavailability.[1] This is typically achieved through an enteric-coated, multiple-unit pellet system (MUPS).[1][2] The pellets consist of a core, a drug layer, a protective seal coat, and an outer enteric coat that resists dissolution in the stomach and releases the drug in the more alkaline environment of the small intestine.[2][3] This document focuses on the formulation of delayed-release capsules containing this compound.

Materials and Equipment

Active Pharmaceutical Ingredient (API)
  • This compound

Excipients
Excipient CategoryExample
CoreSugar Spheres (e.g., Celphere® CP-203)
BinderHypromellose (HPMC), Povidone (PVP)
Seal Coat PolymerHypromellose (HPMC)
Enteric Coat PolymerMethacrylic Acid Copolymer (e.g., Eudragit® L30 D-55)
PlasticizerTriethyl Citrate, Polyethylene Glycol (PEG) 6000
Anti-adherent/GlidantTalc, Colloidal Silicon Dioxide
AlkalizerSodium Hydroxide
SolventsPurified Water, Isopropyl Alcohol, Acetone
Equipment
  • Fluid Bed Processor with Wurster insert

  • Analytical Balance

  • pH Meter

  • Homogenizer/High Shear Mixer

  • Peristaltic Pump

  • Sieves

  • Capsule Filling Machine (manual or semi-automated)

  • USP Dissolution Apparatus (Apparatus 1 or 2)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Stability Chambers

Formulation Development

The formulation of delayed-release this compound pellets is a multi-step process involving drug layering, seal coating, and enteric coating. The following tables provide example formulations for each coating suspension.

Drug Layering Suspension
IngredientRoleExample Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient20 - 30
Hypromellose (HPMC)Binder2 - 5
TalcAnti-adherent1 - 3
Purified WaterSolventq.s. to 100
Seal Coating Suspension
IngredientRoleExample Concentration (% w/w)
Hypromellose (HPMC)Film Former8 - 12
TalcAnti-adherent2 - 4
Purified WaterSolventq.s. to 100
Enteric Coating Suspension
IngredientRoleExample Concentration (% w/w)
Methacrylic Acid Copolymer Dispersion (e.g., Eudragit® L30 D-55)Enteric Polymer40 - 50
Triethyl CitratePlasticizer4 - 6
TalcAnti-adherent8 - 12
Sodium HydroxideAlkalizer (to neutralize polymer)q.s. to pH 5.0
Purified WaterSolventq.s. to 100

Experimental Protocols

Preparation of Coating Suspensions

Protocol 1: Drug Layering Suspension Preparation

  • Dispense purified water into a stainless-steel vessel.

  • Slowly add Hypromellose (HPMC) while stirring until a clear solution is formed.

  • Disperse the this compound in the HPMC solution and continue stirring.

  • Add talc to the suspension and mix until a homogenous dispersion is achieved.

  • Continuously stir the suspension throughout the coating process to prevent settling.

Protocol 2: Seal Coating Suspension Preparation

  • Dispense purified water into a stainless-steel vessel.

  • Slowly add Hypromellose (HPMC) while stirring until a clear solution is formed.

  • Add talc to the solution and mix until a homogenous suspension is achieved.

  • Continuously stir the suspension during the coating process.

Protocol 3: Enteric Coating Suspension Preparation

  • Dispense purified water into a stainless-steel vessel.

  • Slowly add the Methacrylic Acid Copolymer dispersion while stirring.

  • In a separate container, dissolve Triethyl Citrate in purified water.

  • Add the Triethyl Citrate solution to the polymer dispersion and mix.

  • Disperse talc in the suspension and stir until homogenous.

  • Adjust the pH of the suspension to approximately 5.0 using a Sodium Hydroxide solution.

  • Continuously stir the suspension during the coating process.

Fluid Bed Coating Process

The following diagram illustrates the general workflow for the fluid bed coating of this compound pellets.

G start Start: Sugar Spheres drug_layering Drug Layering (this compound Suspension) start->drug_layering seal_coating Seal Coating (HPMC Suspension) drug_layering->seal_coating enteric_coating Enteric Coating (Eudragit Suspension) seal_coating->enteric_coating drying Drying enteric_coating->drying sieving Sieving drying->sieving end Final Pellets sieving->end

Fluid Bed Coating Workflow for Esomeprazole Pellets

Protocol 4: Fluid Bed Coating

  • Pre-warming: Load the sugar spheres into the fluid bed processor and pre-warm to the target product temperature (e.g., 35-45°C).[4]

  • Drug Layering:

    • Begin spraying the drug layering suspension onto the fluidized sugar spheres using a Wurster (bottom spray) configuration.

    • Maintain the target product temperature and spray rate throughout the process.

    • Continue until the desired weight gain is achieved.

  • Seal Coating:

    • Apply the seal coating suspension to the drug-layered pellets under similar process conditions.

    • Continue until the target weight gain for the seal coat is reached.

  • Enteric Coating:

    • Apply the enteric coating suspension to the seal-coated pellets.

    • Ensure the product temperature is maintained to facilitate proper film formation.

    • Continue until the desired enteric coat weight gain is achieved.

  • Drying: After the final coating step, dry the pellets in the fluid bed processor to remove residual moisture.

  • Sieving: Sieve the dried pellets to obtain the desired particle size range and remove any agglomerates.

Capsule Filling

Fill the appropriate amount of coated pellets, equivalent to the target dose of esomeprazole (e.g., 40 mg), into hard gelatin capsules.

Analytical Methods

HPLC Assay and Impurity Analysis

The following diagram outlines the logical workflow for the HPLC analysis of this compound.

G sample_prep Sample Preparation (Dissolve pellets in diluent) hplc_system HPLC System (Column, Mobile Phase, Detector) sample_prep->hplc_system std_prep Standard Preparation (Known concentration of Esomeprazole) std_prep->hplc_system injection Inject Sample and Standard hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (e.g., 280 nm) chromatography->detection data_analysis Data Analysis (Peak area integration) detection->data_analysis results Calculate Assay and Impurities data_analysis->results

HPLC Analysis Workflow

Protocol 5: HPLC Method for Assay and Impurities

This method is adapted from published literature and may require optimization.[5]

ParameterCondition
Column YMC C18 (150 mm x 4.6 mm, 3 µm) or equivalent
Mobile Phase A: 0.006 M Monobasic Sodium Phosphate and 0.032 M Dibasic Sodium Phosphate, pH 7.6B: AcetonitrileGradient or Isocratic elution (e.g., 75:25 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Mobile Phase or as appropriate

Sample Preparation:

  • Accurately weigh the contents of several capsules and calculate the average fill weight.

  • Weigh an amount of pellet powder equivalent to a single dose of this compound and transfer to a volumetric flask.

  • Add a portion of the diluent and sonicate to dissolve the esomeprazole.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

Dissolution Testing

Protocol 6: Two-Stage Dissolution Method

This protocol is based on FDA guidance for delayed-release esomeprazole products.[6]

ParameterCondition
Apparatus USP Apparatus 2 (Paddles)
Speed 75 rpm
Temperature 37 ± 0.5°C
Acid Stage
Medium300 mL of 0.1 N HCl
Duration120 minutes
Buffer Stage
Medium900 mL of pH 6.8 Phosphate Buffer
Duration60 minutes

Procedure:

  • Place one capsule in each dissolution vessel containing the acid stage medium.

  • After 120 minutes, withdraw a sample of the medium to test for premature drug release. The amount of esomeprazole released should be minimal.

  • Carefully drain the acid and add the pre-warmed buffer stage medium.

  • Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, and 60 minutes) during the buffer stage.

  • Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the percentage of esomeprazole dissolved.

Stability Studies

Protocol 7: Accelerated Stability Study

This protocol is based on ICH guidelines.[7]

  • Package the this compound capsules in the intended container-closure system.

  • Place the packaged capsules in a stability chamber under accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.[2]

  • Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).[7]

  • Analyze the samples for appearance, assay, impurities, and dissolution profile.

  • Compare the results to the initial data to assess the stability of the formulation.

Data Presentation

The following tables are templates for organizing the data generated from the analytical and stability studies.

Table 1: HPLC Assay and Impurity Results

Sample IDAssay (% of Label Claim)Known Impurity 1 (%)Known Impurity 2 (%)Total Impurities (%)
Initial
1 Month Accelerated
3 Months Accelerated
6 Months Accelerated

Table 2: Dissolution Profile Data

Time (minutes)% Esomeprazole Dissolved (Initial)% Esomeprazole Dissolved (3 Months Accelerated)% Esomeprazole Dissolved (6 Months Accelerated)
Acid Stage
120
Buffer Stage
10
20
30
45
60

Conclusion

These application notes and protocols provide a framework for the systematic development and evaluation of delayed-release this compound capsules for research purposes. The provided formulation examples and analytical methods serve as a starting point, and optimization may be necessary based on the specific materials and equipment used. Adherence to good laboratory practices and thorough documentation are essential for successful formulation development.

References

Application Notes and Protocols for Esomeprazole Strontium in Helicobacter pylori Eradication Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that plays a crucial role in the eradication of Helicobacter pylori by suppressing gastric acid secretion. This increase in intragastric pH enhances the efficacy of antibiotics used in treatment regimens. Esomeprazole strontium is a salt form of esomeprazole approved for use in combination with antibiotics for the treatment of H. pylori infection. These application notes provide a comprehensive overview of the use of this compound in H. pylori eradication studies, including summaries of clinical trial data, detailed experimental protocols, and visualizations of key processes.

While many clinical trials have evaluated the efficacy of "esomeprazole-based" therapies, most do not specify the salt form used. However, the U.S. Food and Drug Administration (FDA) has approved this compound for a 10-day triple therapy regimen for H. pylori eradication, indicating its recognized role in this therapeutic area.[1] The data presented herein is a synthesis of findings from studies using esomeprazole (salt form often unspecified) and specific information available for this compound.

Data Presentation: Efficacy of Esomeprazole-Based Therapies in H. pylori Eradication

The following tables summarize the quantitative data from various clinical studies on the efficacy of esomeprazole-based triple and dual therapy regimens for the eradication of H. pylori.

Table 1: Esomeprazole-Based Triple Therapy Regimens and Eradication Rates

Study/RegimenEsomeprazole DosageAntibioticsDurationEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
Standard Triple Therapy
EAC (Esomeprazole, Amoxicillin, Clarithromycin)40 mg once dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily10 days77%84%[2]
EAC20 mg twice dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily7 days90%91%[3]
EAC20 mg twice dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily7 days74%83.5%
EAC (High-Dose)40 mg twice dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily7 days78%84.8%
EAC (Extended High-Dose)40 mg twice dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily10 days80%88.2%[4]
EAC (Extended Standard-Dose)20 mg twice dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily14 days73.9%78.2%[5][6]
EAC (Extended High-Dose)40 mg twice dailyAmoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily14 days81.9%85.5%[5][6]
FDA-Approved this compound Regimen
This compound Triple Therapy49.3 mg once dailyAmoxicillin 1000 mg twice daily, Clarithromycin 500 mg twice daily10 daysNot specified in labelNot specified in label[1]

Table 2: Esomeprazole-Based Dual Therapy Regimens and Eradication Rates

Study/RegimenEsomeprazole DosageAntibioticDurationEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
High-Dose Dual Therapy (HDDT)40 mg three times a dayAmoxicillin 750 mg four times a day14 days75.4%81.3%[7]
Esomeprazole-Amoxicillin 14-day (EA-14)Not specifiedAmoxicillin14 days90.2%92.9%[8]

Table 3: Adverse Events in Esomeprazole-Based Triple Therapy

StudyRegimenMost Common Adverse EventsIncidenceReference
De Francesco et al., 201614-day Esomeprazole (20mg or 40mg) + Amoxicillin + ClarithromycinAbdominal pain/nausea, mild diarrhea, metallic taste, itching, urticaria16.4% (20mg), 19.4% (40mg)[6]
FDA Label10-day this compound + Amoxicillin + ClarithromycinDiarrhea, taste perversion, abdominal painNot specified in label[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in H. pylori eradication studies involving this compound.

Protocol 1: Patient Screening and Enrollment for a Clinical Trial

Objective: To select a suitable patient population for a clinical trial investigating the efficacy of an this compound-based therapy for H. pylori eradication.

Inclusion Criteria:

  • Age between 18 and 75 years.[9][10]

  • Confirmed H. pylori infection, as determined by a positive Urea Breath Test (UBT) or stool antigen test.[9]

  • Diagnosis of gastritis or peptic ulcer disease.

  • Provision of written informed consent.[10]

Exclusion Criteria:

  • Previous H. pylori eradication therapy.[11]

  • Use of PPIs or H2-receptor antagonists within the last 2 weeks.[11]

  • Use of antibiotics or bismuth-containing compounds within the last 4 weeks.[11]

  • Known hypersensitivity to esomeprazole, amoxicillin, or clarithromycin.[10]

  • Previous gastric surgery.

  • Pregnancy or lactation.[10]

  • Severe concomitant diseases (e.g., renal, hepatic, or cardiovascular diseases).[11]

Procedure:

  • Potential participants are identified based on their clinical presentation (e.g., dyspepsia, history of peptic ulcer).

  • A preliminary assessment is conducted to determine if the patient meets the initial inclusion criteria.

  • Informed consent is obtained from the patient after a thorough explanation of the study protocol, potential risks, and benefits.

  • H. pylori infection is confirmed using a non-invasive method such as the 13C- or 14C-Urea Breath Test (UBT) or a stool antigen test.

  • A medical history is taken, and a physical examination is performed to ensure all inclusion and none of the exclusion criteria are met.

  • Eligible patients are randomized to a treatment arm according to the study design.

Protocol 2: this compound-Based Triple Therapy Administration

Objective: To administer the triple therapy regimen for the eradication of H. pylori.

Materials:

  • This compound 49.3 mg capsules.

  • Amoxicillin 1000 mg tablets.

  • Clarithromycin 500 mg tablets.

Procedure (10-day regimen):

  • Patients are instructed to take one 49.3 mg capsule of this compound once daily, at least one hour before a meal.[1]

  • Patients are instructed to take one 1000 mg tablet of amoxicillin twice daily with meals.

  • Patients are instructed to take one 500 mg tablet of clarithromycin twice daily with meals.

  • The treatment is continued for 10 consecutive days.[1]

  • Patients are advised to report any adverse events to the study coordinator.

  • Compliance with the medication regimen is assessed at the end of the treatment period.

Protocol 3: Assessment of H. pylori Eradication using Urea Breath Test (UBT)

Objective: To determine the success of the eradication therapy.

Materials:

  • 13C- or 14C-urea substrate (in capsule or liquid form).

  • Breath collection bags or tubes.

  • Infrared spectrophotometer or scintillation counter for analysis.

Procedure:

  • The UBT is performed at least 4 weeks after the completion of the eradication therapy to avoid false-negative results.[3]

  • Patient Preparation:

    • Patients must fast for at least 6 hours before the test (no food or drink).[10]

    • Patients should not have taken any PPIs for at least 2 weeks and any antibiotics or bismuth preparations for at least 4 weeks prior to the test.[11]

  • Baseline Breath Sample:

    • The patient exhales into a collection bag or tube to obtain a baseline breath sample.

  • Administration of Urea Substrate:

    • The patient ingests the 13C- or 14C-labeled urea, usually mixed with water or a citric acid solution to delay gastric emptying.

  • Post-Dose Breath Sample:

    • After a specified time (typically 15-30 minutes), a second breath sample is collected in the same manner as the baseline sample.

  • Analysis:

    • The breath samples are analyzed for the ratio of 13CO2 to 12CO2 (for the 13C-UBT) or the amount of 14CO2 (for the 14C-UBT).

    • An increase in the labeled CO2 in the post-dose sample compared to the baseline indicates the presence of urease-producing H. pylori, signifying a persistent infection. A negative result indicates successful eradication.

Visualizations

Signaling Pathway: Mechanism of Action of Esomeprazole

Esomeprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Esomeprazole Esomeprazole (prodrug) in bloodstream Active_Esomeprazole Active form (sulfenamide) Esomeprazole->Active_Esomeprazole Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_Esomeprazole->Proton_Pump Irreversible inhibition Gastric_Lumen Gastric Lumen (Acidic Environment) Proton_Pump->Gastric_Lumen H+ secretion Increased_pH Increased Gastric pH H_ion H+ K_ion K+ Antibiotic_Efficacy Enhanced Antibiotic Efficacy Increased_pH->Antibiotic_Efficacy

Caption: Mechanism of action of esomeprazole in gastric acid suppression.

Experimental Workflow: H. pylori Eradication Clinical Trial

HP_Eradication_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment A Patient with Dyspepsia/ Peptic Ulcer Symptoms B Inclusion/Exclusion Criteria Assessment A->B C Informed Consent B->C D H. pylori Diagnosis (UBT/Stool Antigen Test) C->D E Randomization D->E Positive Test F Treatment Arm: This compound Triple Therapy (10 days) E->F G Control Arm (if applicable) E->G H Adverse Event Monitoring & Compliance Check F->H G->H I Post-Treatment Follow-up (≥ 4 weeks) H->I J Assessment of Eradication (Urea Breath Test) I->J K Data Analysis J->K

Caption: Workflow of a clinical trial for H. pylori eradication.

Logical Relationship: Patient Journey in H. pylori Management

Patient_Journey A Patient experiences symptoms (e.g., dyspepsia) B Consults Primary Care Physician A->B C Referral to Gastroenterologist B->C Persistent/ Severe Symptoms D Diagnostic Testing for H. pylori (e.g., UBT) B->D C->D E Positive H. pylori Test D->E F Prescription of Eradication Therapy (e.g., Esomeprazole Strontium Triple Therapy) E->F G Patient Adherence to Treatment F->G H Follow-up Testing to Confirm Eradication G->H I Eradication Successful H->I Negative Test J Eradication Failure H->J Positive Test K Consideration of Second-Line Therapy J->K

Caption: Patient journey from symptom onset to H. pylori treatment outcome.

References

Troubleshooting & Optimization

troubleshooting peak tailing in esomeprazole strontium HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the HPLC analysis of esomeprazole strontium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chromatographic analysis, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most frequent issue is peak tailing, which is often attributed to the basic nature of the esomeprazole molecule. As a basic compound, esomeprazole can engage in secondary interactions with acidic residual silanol groups present on the surface of silica-based reversed-phase columns (e.g., C18).[1] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause some analyte molecules to lag behind, resulting in an asymmetrical peak with a noticeable "tail."

Q2: My esomeprazole peak is tailing. What is the first and most critical parameter I should investigate?

A2: The first and often most impactful parameter to examine is the pH of your mobile phase.[1] The pH directly influences the ionization state of esomeprazole and the surface charge of the stationary phase. Adjusting the mobile phase pH can significantly minimize the secondary interactions that are the primary cause of peak tailing for basic compounds.

Q3: How does the strontium counter-ion potentially contribute to peak tailing?

A3: The strontium ion (Sr²⁺), as a divalent cation, can influence peak shape in several ways. It may interact with free silanol groups on the silica surface, effectively "blocking" them and reducing their availability for secondary interactions with the basic esomeprazole molecule. In this sense, it could potentially improve peak shape. However, metal ions can also form chelates with analytes that have multiple polar groups, or they can activate nearby silanol groups, making them more prone to interact with basic compounds, which could lead to increased retention and peak tailing. The net effect will depend on the specific chromatographic conditions.

Q4: All the peaks in my chromatogram are tailing, not just the esomeprazole peak. What does this indicate?

A4: If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than a specific chemical interaction with your analyte. Common causes for system-wide peak tailing include a partially blocked column inlet frit, the formation of a void in the column packing material, or excessive extra-column volume in your HPLC system (e.g., using tubing with a large internal diameter or excessive length).[1]

Q5: Could the solvent I use to dissolve my this compound sample be the cause of peak tailing?

A5: Absolutely. Using a sample solvent (diluent) that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase is a common reason for peak distortion, including tailing, broadening, and even splitting. Whenever feasible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase to ensure a sharp injection band.[1]

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Tailing

Peak tailing can compromise the accuracy and precision of your quantitative analysis. Follow this systematic approach to diagnose and resolve the issue.

Is the mobile phase pH optimized?

  • Problem: Esomeprazole is a basic compound, and at a mid-range pH, it can be protonated and interact strongly with ionized silanol groups on the silica-based column, leading to peak tailing.

  • Solution: Adjust the mobile phase pH. For basic compounds like esomeprazole, increasing the pH (e.g., to 7.0-8.0) can suppress the ionization of the analyte and reduce secondary interactions. Conversely, lowering the pH (e.g., below 3) will protonate the silanol groups, also minimizing these interactions. However, always operate within the recommended pH range for your column to avoid damaging the stationary phase.[1]

Is the column chemistry appropriate?

  • Problem: Older, Type A silica columns have a higher metal content and more acidic silanol groups, which are prone to causing peak tailing with basic analytes.

  • Solution: Use a high-purity, modern, end-capped column (Type B silica). End-capping effectively shields the residual silanol groups, reducing their availability for secondary interactions. Columns with alternative stationary phases, such as those with polar-embedded groups, can also offer improved peak shape for basic compounds.

Is the sample concentration too high (column overload)?

  • Problem: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape, often manifesting as fronting, but can also contribute to tailing.

  • Solution: Reduce the sample concentration. Prepare and inject a sample that is 10 times more dilute. If the peak shape becomes more symmetrical, your original sample was likely overloaded.[1]

Is the column old or contaminated?

  • Problem: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, creating active sites that cause tailing. A void at the column inlet can also lead to peak distortion for all analytes.

  • Solution: Flush the column with a strong solvent to remove contaminants. If this does not improve the peak shape, and you suspect a void has formed, it is best to replace the column and the guard column.[1]

Data Presentation

The following table provides an example of how mobile phase pH can affect the peak asymmetry of a basic compound similar to esomeprazole. As a general trend, moving the pH away from the pKa of the analyte and the pKa of the silanol groups will improve peak shape.

Mobile Phase pHUSP Tailing Factor (Asymmetry Factor)Peak Shape Description
7.02.35Significant Tailing
3.01.33Improved Symmetry

Note: This data is illustrative for a basic drug and highlights the significant impact of pH on peak shape. Actual values for this compound may vary depending on the specific HPLC conditions.

Experimental Protocols

Below is a representative HPLC method for the analysis of esomeprazole. This can be used as a starting point for method development and troubleshooting.

Example HPLC Method for Esomeprazole Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Detection UV at 302 nm
Injection Volume 20 µL
Column Temperature 30°C
Sample Preparation Dissolve the this compound sample in the mobile phase to a final concentration of approximately 20 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Check for leaks - Inspect column for voids - Minimize extra-column volume check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_ph Is mobile phase pH optimal? (e.g., 7.0-8.0) analyte_specific_issue->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is a modern, end-capped column being used? check_ph->check_column Yes peak_shape_ok Peak Shape Acceptable adjust_ph->peak_shape_ok use_new_column Use a high-purity, end-capped column check_column->use_new_column No check_overload Is the sample overloaded? check_column->check_overload Yes use_new_column->peak_shape_ok dilute_sample Reduce sample concentration and/or injection volume check_overload->dilute_sample Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No dilute_sample->peak_shape_ok flush_replace_column Flush column with strong solvent. If no improvement, replace column. check_column_health->flush_replace_column Yes check_column_health->peak_shape_ok No flush_replace_column->peak_shape_ok

Caption: A decision tree for systematically troubleshooting peak tailing.

Signaling Pathway of Secondary Interactions

This diagram illustrates the chemical interactions that can lead to peak tailing for basic compounds like esomeprazole on a silica-based stationary phase.

Secondary_Interactions cluster_mobile_phase Mobile Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Ionic Interaction) Tailing_Peak Delayed Elution & Peak Tailing Esomeprazole Protonated Esomeprazole (Esm-H⁺) Esomeprazole->C18 Reversible Binding Esomeprazole->Silanol Stronger, Slower Reversible Binding

Caption: Secondary interactions causing peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for Esomeprazole Strontium Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of esomeprazole strontium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the HPLC analysis of esomeprazole?

A1: The most prevalent issue is poor peak shape, specifically peak tailing. Esomeprazole is a basic compound and can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). This secondary interaction can lead to asymmetrical peaks.[1]

Q2: How does the mobile phase pH affect the analysis of esomeprazole?

A2: The mobile phase pH is a critical parameter. Esomeprazole is unstable in acidic conditions and more stable in alkaline environments.[2][3][4][5] A mobile phase with a pH between 7.0 and 8.0 is often optimal to minimize peak tailing by suppressing the ionization of residual silanol groups on the stationary phase.[1] However, the exact pH should be optimized for the specific column and separation requirements.

Q3: What are the typical mobile phase compositions for reversed-phase HPLC of esomeprazole?

A3: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. Phosphate[6][7] and ammonium acetate[8][9] buffers are frequently used. Acetonitrile is the most common organic modifier,[6][7][10][11][12] though methanol can also be used. The ratio of the buffer to the organic modifier is adjusted to achieve the desired retention time and resolution.

Q4: My esomeprazole peak is showing fronting. What could be the cause?

A4: Peak fronting is often an indication of sample overload or an issue with the sample solvent.[1] If the sample concentration is too high, it can saturate the column. Additionally, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1]

Q5: How can I separate esomeprazole from its chiral impurity (R-omeprazole)?

A5: The separation of esomeprazole (S-enantiomer) from its R-enantiomer requires chiral chromatography. This is typically achieved using a chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak IA.[13][14][15] The mobile phase for chiral separations often consists of a mixture of n-hexane, an alcohol like 2-propanol or ethanol, and sometimes a small amount of an acidic or basic modifier like acetic acid or triethylamine to improve peak shape and resolution.[13][14]

Troubleshooting Guides

Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of your analysis. The following guide provides a systematic approach to troubleshooting common peak shape issues for esomeprazole.

Problem: Peak Tailing

  • Potential Cause 1: Secondary Interactions with Silanols: Esomeprazole, being a basic compound, can interact with acidic silanol groups on the column, leading to tailing.[1]

    • Solution: Increase the pH of the mobile phase to a range of 7.0-8.0 to suppress silanol activity.[1] Using a modern, end-capped column with low silanol activity is also recommended.

  • Potential Cause 2: Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[1]

Problem: Peak Fronting

  • Potential Cause 1: Sample Overload: Injecting too much sample can saturate the column, resulting in a fronting peak.[1]

    • Solution: Reduce the sample concentration by diluting the sample.[1]

  • Potential Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.[1]

Problem: Broad Peaks

  • Potential Cause 1: Extra-Column Volume: Excessive volume from tubing, injector, or detector flow cell can lead to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all connections are secure.

  • Potential Cause 2: Column Degradation: The stationary phase can degrade over time, especially when using high pH mobile phases.[2]

    • Solution: Replace the column if it has been used extensively or shows a significant loss in performance.

Data Presentation

The following tables summarize various mobile phase compositions and chromatographic conditions used for the analysis of esomeprazole.

Table 1: Reversed-Phase HPLC Methods for Esomeprazole

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
C18Acetonitrile : Phosphate Buffer (50:50, v/v), pH 7.00.53005.65[6]
Zorbax SB C18Acetonitrile : Phosphate Buffer (60:40, v/v), pH 6.81.02803.2
C8Acetonitrile : Phosphate Buffer (58:42, v/v), pH 7.61.52802.93
Kromasil 100-C18Acetonitrile : Phosphate Buffer (55:45, v/v)1.03014.09[10]
C18 Gemini NXAcetonitrile : Water : Phosphate Buffer (500:150:350, v/v/v), pH 7.30.8302~5.0[11]
C18Acetonitrile : Phosphate Buffer (60:40, v/v), pH 7.01.0205Not Specified[7]

Table 2: Chiral HPLC Methods for Esomeprazole Enantiomeric Purity

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference | | :--- | :--- | :--- | :--- | | Nucleocel Alpha S | Ethanol : Hexane (70:30, v/v) | 0.65 | 302 |[16] | | Chiralcel OD-H | n-hexane : 2-propanol : acetic acid : triethylamine (100:20:0.2:0.1, v/v/v/v) | 1.2 | 300 |[13][14] | | Chiralpak IA | Methyl tert-butylether : Ethyl acetate : Ethanol : Diethylamine (60:40:5:0.1, v/v/v/v) | 1.0 | Not Specified |[15] | | Kromasil Cellucoat | Hexane : Isopropanol : Trifluoroacetic acid (90:9.9:0.1, v/v/v) | Not Specified | Not Specified |[17] |

Experimental Protocols

Protocol 1: Isocratic Reversed-Phase HPLC Method

This protocol is based on a common method for the determination of esomeprazole.[7]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 mL of water) and adjust the pH to 6.8 with 0.2 M NaOH.

    • Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a suitable amount of this compound standard or sample in the mobile phase to obtain a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is mobile phase pH optimal (e.g., 7.0-8.0)? start->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end_good Peak Shape Acceptable adjust_ph->end_good flush_column Flush column with strong solvent check_column->flush_column Yes check_column->end_good No replace_column If no improvement, replace column and/or guard column flush_column->replace_column replace_column->end_good

Caption: Troubleshooting decision tree for peak tailing.

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolve impurities) select_column Select Initial Column (e.g., C18) start->select_column initial_conditions Select Initial Mobile Phase (e.g., ACN:Buffer, pH 7.0) select_column->initial_conditions run_initial Perform Initial Chromatographic Run initial_conditions->run_initial evaluate Evaluate Resolution & Peak Shape run_initial->evaluate optimize_ph Optimize Mobile Phase pH evaluate->optimize_ph Not Acceptable final_method Final Optimized Method evaluate->final_method Acceptable optimize_ratio Optimize Organic:Aqueous Ratio optimize_ph->optimize_ratio optimize_ratio->run_initial

Caption: Workflow for mobile phase optimization in HPLC.

References

Technical Support Center: Esomeprazole Strontium Analytical Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of esomeprazole strontium in analytical samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on potential causes related to sample instability and offering corrective actions.

Issue 1: Low or No Detectable Esomeprazole Concentration

Potential Cause Corrective Action
Acidic Degradation: Esomeprazole is highly unstable in acidic conditions.[1][2][3] If the sample matrix (e.g., plasma, serum) is not properly pH-adjusted, rapid degradation can occur.Ensure the immediate basification of the sample upon collection. Adjust the pH to a neutral or alkaline range (pH > 7) using a suitable buffer (e.g., ammonium bicarbonate) or a small volume of a weak base.[4][5]
Improper Storage Temperature: Esomeprazole is susceptible to thermal degradation.[1][2] Storing samples at room temperature or even refrigerated for extended periods can lead to significant loss of the analyte.Freeze samples at -20°C or -80°C immediately after collection and pH adjustment.[6][7] Long-term stability is enhanced at lower temperatures.
Photo-degradation: Exposure to light can cause degradation of esomeprazole.[8][9]Collect and process samples under amber or low-light conditions. Use amber-colored collection tubes and vials for storage.[7]
Oxidative Degradation: Esomeprazole can be oxidized, leading to the formation of degradation products like the sulfone impurity.[1][8] This can be initiated by exposure to air or oxidizing agents.Minimize headspace in storage vials. Consider adding an antioxidant to the sample, but this must be validated to ensure it does not interfere with the analytical method.

Issue 2: High Variability and Poor Reproducibility of Results

Potential Cause Corrective Action
Inconsistent Sample Handling: Variations in the time between sample collection, processing (e.g., centrifugation, pH adjustment), and freezing can lead to different levels of degradation across samples.Standardize the entire sample handling workflow. Establish a strict timeline for each step and ensure all samples are treated identically.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate degradation.[6][7]Aliquot samples into smaller volumes before the initial freezing. This allows for the use of a fresh aliquot for each analysis, avoiding the need to thaw the entire sample multiple times.
Autosampler Instability: If prepared samples sit in the autosampler at room temperature for an extended period before injection, degradation can occur.[6]Validate the stability of esomeprazole in the autosampler under the specific conditions of your analytical run. If degradation is observed, shorten the run time or use a cooled autosampler.

Issue 3: Presence of Unexpected Peaks in the Chromatogram

Potential Cause Corrective Action
Formation of Degradation Products: The presence of additional peaks can indicate the degradation of esomeprazole into products such as sulfone or sulfide impurities.[1]Review the sample handling and storage procedures to identify potential causes of degradation (acid exposure, heat, light, oxidation). Compare the retention times of the unknown peaks with those of known esomeprazole degradation products if standards are available.
Matrix Effects: Components of the biological matrix may interfere with the analysis.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable?

A: Esomeprazole is most stable in neutral to alkaline conditions (pH > 7).[3][10] It is extremely unstable and degrades rapidly in acidic environments.[1][2] Therefore, it is crucial to maintain a basic pH in your analytical samples.

Q2: What are the ideal storage conditions for plasma or serum samples containing this compound?

A: For short-term storage (up to 24 hours), samples should be kept at room temperature only after basification.[6] For long-term storage, samples should be frozen at -20°C or ideally -80°C immediately after collection and pH adjustment.[6][7] Samples have been shown to be stable for at least 14 days at these temperatures.[6]

Q3: How many freeze-thaw cycles can my samples withstand?

A: It is best to avoid freeze-thaw cycles altogether. Studies have shown that esomeprazole is stable for at least three freeze-thaw cycles, but it is a good laboratory practice to aliquot samples to prevent repeated cycling.[6][7]

Q4: My samples are hemolyzed. Will this affect the stability of this compound?

Q5: What are the primary degradation pathways for esomeprazole?

A: The primary degradation pathways for esomeprazole are acid-catalyzed hydrolysis, oxidation, and photolysis.[1][8] In an acidic environment, esomeprazole undergoes a chemical rearrangement to form inactive products.[3] Oxidation typically leads to the formation of a sulfone impurity, while exposure to light can also cause degradation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation and stability studies of esomeprazole. While these studies may have been conducted on esomeprazole magnesium or sodium, the data provides a strong indication of the stability profile of the esomeprazole molecule itself.

Table 1: Forced Degradation of Esomeprazole Under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Source
Acidic Hydrolysis0.1 N HCl1 hourRoom TemperatureSignificant[4]
Alkaline Hydrolysis1 N NaOH1 hour80°CMild to Extensive[4][8]
Oxidation0.3% H₂O₂3.5 hoursRoom TemperatureSignificant[4]
Thermal-45 mins80°CPronounced[2]
PhotolyticLight Exposure--Mild[8]

Table 2: Stability of Esomeprazole in Human Plasma/Serum

Storage ConditionDurationStability OutcomeSource
Room Temperature24 hoursStable[6]
-20°C15 daysStable[7]
-80°C14 daysStable[6]
3 Freeze-Thaw Cycles-Stable[6][7]
Autosampler (25°C)24 hoursStable[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study for Esomeprazole

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of esomeprazole.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).

  • Acidic Degradation: To an aliquot of the stock solution, add 0.1 N hydrochloric acid. Allow the solution to stand at room temperature for 1 hour. Neutralize the solution with 0.1 N sodium hydroxide before analysis.[4]

  • Alkaline Degradation: To another aliquot, add 1 N sodium hydroxide. Heat the solution in a water bath at 80°C for 1 hour. Cool and neutralize with 1 N hydrochloric acid.[4]

  • Oxidative Degradation: Treat an aliquot with 0.3% hydrogen peroxide at room temperature for 3.5 hours. Quench the reaction by storing the sample at -20°C overnight or by other appropriate means.[4]

  • Thermal Degradation: Expose an aliquot of the stock solution to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose an aliquot to UV or fluorescent light for a defined duration. Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a stability-indicating HPLC method. The separation should be sufficient to distinguish esomeprazole from its degradation products.[11]

Protocol 2: Plasma/Serum Sample Handling for Stability Analysis

This protocol provides a standardized workflow for handling biological samples to ensure the stability of this compound.

  • Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA or heparin for plasma, serum tubes).

  • Processing: Centrifuge the blood samples to separate plasma or serum as soon as possible after collection.

  • pH Adjustment: Immediately after separation, transfer the plasma or serum to a new tube and add a pre-determined volume of a suitable buffer (e.g., ammonium bicarbonate) to raise the pH to the alkaline range.

  • Aliquoting: Aliquot the pH-adjusted sample into multiple small-volume, amber-colored cryovials.

  • Storage: Immediately freeze the aliquots and store them at -80°C until analysis.

  • Analysis: For analysis, retrieve one aliquot and thaw it. Perform the sample preparation (e.g., protein precipitation with acetonitrile[7]) and inject it into the analytical instrument. Discard any remaining sample in the thawed aliquot.

Visualizations

cluster_stressors Stress Conditions cluster_drug cluster_products Degradation Products Acid Acidic pH Esomeprazole This compound Acid->Esomeprazole Hydrolysis Light Light Exposure Light->Esomeprazole Photolysis Heat High Temperature Heat->Esomeprazole Thermal Degradation Oxidant Oxidizing Agents Oxidant->Esomeprazole Oxidation Hydrolysis_Products Inactive Rearrangement Products Esomeprazole->Hydrolysis_Products Photo_Products Photolytic Products Esomeprazole->Photo_Products Thermal_Products Thermal Degradants Esomeprazole->Thermal_Products Oxidation_Products Sulfone Impurity Esomeprazole->Oxidation_Products

Caption: Degradation pathways of esomeprazole under various stress conditions.

Start Blood Sample Collection (Amber Tubes) Centrifuge Centrifuge to Separate Plasma/Serum Start->Centrifuge ASAP AdjustpH Adjust to Alkaline pH Centrifuge->AdjustpH Immediately Aliquot Aliquot into Amber Vials AdjustpH->Aliquot Freeze Store at -80°C Aliquot->Freeze Analyze Thaw Single Aliquot for Analysis Freeze->Analyze As Needed

References

overcoming solubility issues with esomeprazole strontium in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for esomeprazole strontium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating in my neutral pH buffer?

A1: Esomeprazole and its salts, including this compound, exhibit pH-dependent solubility and stability. Solubility is significantly lower in neutral and acidic conditions, which can lead to precipitation. Esomeprazole is a weak base and is more soluble and stable in alkaline (basic) environments.[1]

Q2: What is the primary cause of this compound degradation in aqueous solutions?

A2: Esomeprazole is highly susceptible to acid-catalyzed degradation. In acidic environments, it undergoes a chemical transformation into a reactive tetracyclic sulfenamide.[1] This intermediate is responsible for its mechanism of action but can also react with other molecules or degrade further, leading to a loss of the active compound.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For maximum solubility and stability, it is recommended to prepare stock solutions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or in an alkaline buffer with a pH of 9.0 or higher.[2] These stock solutions can then be diluted into your experimental buffer immediately before use.

Q4: Can I store this compound solutions for later use?

A4: Due to its instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution is prepared in an organic solvent, it can be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions should not be stored for more than a day.[2]

Q5: Are there specific buffers that are recommended for working with this compound?

A5: Yes, alkaline buffers such as phosphate, borate, or glycine buffers with a pH adjusted to 9.0 or higher are recommended to maintain the stability of esomeprazole. The specific choice of buffer will also depend on the requirements of your experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness in the buffer Low solubility at the buffer's pH.Increase the pH of the buffer to above 7.4, ideally to 9.0 or higher. Alternatively, prepare a concentrated stock solution in an organic solvent (e.g., DMF, DMSO) and dilute it into the aqueous buffer immediately before the experiment.[2]
Inconsistent or lower-than-expected experimental results Degradation of this compound in the experimental medium.Prepare solutions fresh for each experiment. Minimize the time the compound is in an aqueous buffer, especially if the pH is below 8.0. Consider performing a stability study of this compound in your specific experimental medium.[1]
Difficulty dissolving the compound directly in an aqueous buffer This compound has limited solubility in neutral aqueous solutions.First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMF or DMSO, and then slowly add this solution to the aqueous buffer while stirring.[2]

Quantitative Data: Solubility of Esomeprazole Salts

The following tables summarize the solubility of esomeprazole salts in various solvents and buffer systems. While much of the detailed data is for the magnesium salt, it serves as a good reference for the strontium salt due to the identical active esomeprazole molecule.

Table 1: Solubility of Esomeprazole Magnesium in Different Solvents at 25°C [3]

SolventSolubility (mg/mL)
Methanol1.214
Phosphate Buffer (pH 7.4)0.521
Simulated Intestinal Fluid (pH 6.8)0.475
Phosphate Buffer (pH 6.8)0.466
Simulated Gastric Fluid (pH 1.2)0.147
0.1 N HCl0.131
Distilled Water0.017

Table 2: Solubility of Esomeprazole Salts in Organic Solvents and Aqueous Buffers [2]

SaltSolvent/BufferSolubility (mg/mL)
Esomeprazole MagnesiumEthanol~1
Esomeprazole MagnesiumDMSO~20
Esomeprazole MagnesiumDimethylformamide (DMF)~25
Esomeprazole Magnesium1:1 solution of DMF:PBS (pH 7.2)~0.5
This compound TetrahydrateWater~17.6[4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in an alkaline buffer for use in in vitro experiments.

Materials:

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 9.0)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the Alkaline Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 9.0 using a suitable base (e.g., 1 M NaOH).

  • Weigh this compound: Accurately weigh the required amount of this compound to prepare a 10 mM solution.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of the pH 9.0 phosphate buffer.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved.

  • Use and Storage: Use the solution immediately. For short-term storage, it can be kept on ice, protected from light. For longer-term storage, prepare the stock solution in an organic solvent like DMSO, aliquot into single-use tubes, and store at -80°C.

Visualizations

Esomeprazole Mechanism of Action

esomeprazole_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Esomeprazole Esomeprazole (Prodrug) Active_Metabolite Sulfenamide (Active Form) Esomeprazole->Active_Metabolite Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent binding to Cysteine residues H_ion H+ Proton_Pump->H_ion Secretion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Uptake Bloodstream Bloodstream Bloodstream->Esomeprazole Diffusion & Accumulation

Caption: Mechanism of action of esomeprazole in a gastric parietal cell.

Experimental Workflow for Preparing this compound Solutions

experimental_workflow start Start weigh Weigh this compound start->weigh choose_solvent Choose Solvent System weigh->choose_solvent organic_solvent Organic Solvent (e.g., DMSO, DMF) choose_solvent->organic_solvent For Stock Solution alkaline_buffer Alkaline Buffer (pH > 8.0) choose_solvent->alkaline_buffer For Direct Use dissolve_organic Dissolve in Organic Solvent to create Stock Solution organic_solvent->dissolve_organic dissolve_buffer Dissolve in Alkaline Buffer alkaline_buffer->dissolve_buffer dilute Dilute Stock into Experimental Buffer dissolve_organic->dilute store Aliquot and Store Stock at -80°C dissolve_organic->store use_immediately Use Immediately dissolve_buffer->use_immediately dilute->use_immediately store->dilute Future Use

Caption: Workflow for preparing this compound solutions for experiments.

References

addressing matrix effects in LC-MS/MS analysis of esomeprazole strontium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of esomeprazole strontium.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] In the LC-MS/MS analysis of this compound, endogenous components from biological samples like plasma (e.g., phospholipids, salts, proteins) can interfere with the ionization of esomeprazole in the mass spectrometer's source.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2] Ultimately, unaddressed matrix effects can lead to an underestimation or overestimation of the esomeprazole concentration.[1]

Q2: What are the primary causes of matrix effects in esomeprazole analysis?

A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with esomeprazole and interfere with the ionization process.[2] Common culprits in plasma or serum samples include phospholipids, which are abundant and known to cause ion suppression.[2][3] Other contributing factors can include salts, proteins, and metabolites of esomeprazole or co-administered drugs.[1][2] The choice of sample preparation technique significantly influences the extent of matrix effects.[4]

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample clean-up is the most critical step in minimizing matrix effects.[1] The three main techniques are:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interfering components, offering high selectivity.[1][2]

  • Liquid-Liquid Extraction (LLE): A widely used technique that can effectively separate esomeprazole from many matrix components.[1]

  • Protein Precipitation (PPT): The simplest method, but often results in the least clean extract, leaving behind more matrix components that can cause interference.[5]

Switching from protein precipitation to LLE or SPE is a common strategy to improve the cleanliness of the sample extract and reduce matrix effects.[1]

Q4: What is the role of an internal standard (IS) in addressing matrix effects?

A4: An internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Esomeprazole-d3.[6] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2] This allows for accurate correction of the analyte signal, as the ratio of the analyte to the IS response should remain constant despite variations in ionization efficiency.[6] Using a structural analog as an IS, like omeprazole or pantoprazole, can also be effective but may not compensate for matrix effects as precisely as a SIL-IS.[7][8]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of esomeprazole from the co-eluting matrix components.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and the type of HPLC column (e.g., using a C18 or C8 reverse-phase column).[1] A well-optimized chromatographic method can significantly reduce the impact of matrix effects on the final results.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to matrix effects during this compound analysis.

Issue 1: Poor or Inconsistent Assay Sensitivity

Symptoms:

  • Low signal intensity for esomeprazole.

  • Fluctuating sensitivity between analytical runs.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ion Suppression due to Matrix Effects Improve the sample clean-up procedure. If using protein precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[1] Optimize the chromatographic gradient to better separate esomeprazole from the region where most matrix components elute.
Suboptimal Mass Spectrometer Conditions Ensure that the MS parameters (e.g., spray voltage, gas flows, collision energy) are optimized for esomeprazole.
Analyte Degradation Esomeprazole is unstable in acidic conditions.[1] Ensure the sample is maintained at an appropriate pH (neutral to slightly basic) throughout the sample preparation and analysis process. Prepare samples on ice and analyze them promptly.
Mobile Phase Issues Prepare fresh mobile phase daily to avoid pH drift or microbial growth.[1] Ensure all buffer components are fully dissolved and the final pH is verified.
Column Degradation High pH mobile phases can shorten the lifespan of standard silica-based C18 columns.[9] If peak shape is deteriorating, flush the column with a strong solvent or replace it.
Issue 2: Inaccurate or Imprecise Results

Symptoms:

  • Quality Control (QC) samples failing to meet acceptance criteria.

  • High variability (%CV) in replicate measurements.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Variable Matrix Effects The matrix effect may vary between different lots of biological matrix. It is essential to evaluate the matrix effect across multiple sources of blank matrix.[2]
Internal Standard Not Tracking the Analyte If not using a stable isotope-labeled internal standard (SIL-IS), the IS and analyte may be affected differently by the matrix. The most robust solution is to use a SIL-IS like Esomeprazole-d3.[6] Ensure the IS and analyte co-elute.
Sample Overload Injecting too high a concentration of the sample can lead to non-linear detector response and poor peak shape.[9] Dilute the sample and re-inject to see if accuracy and peak shape improve.
Calibration Issues Prepare calibration standards in a matrix that is free of the analyte (matrix-matched calibrators) to compensate for systemic matrix effects.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Esomeprazole from Human Plasma

This protocol provides a general methodology for extracting esomeprazole from plasma samples.

Materials:

  • Human plasma samples, quality controls (QCs), and calibration standards.

  • Internal Standard (IS) working solution (e.g., Esomeprazole-d3).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of MTBE and Dichloromethane (3:2 v/v).[1]

  • Reconstitution Solvent: A composition similar to the initial mobile phase (e.g., Acetonitrile/Water).[1]

  • Microcentrifuge tubes, vortex mixer, centrifuge, and solvent evaporator.

Procedure:

  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume (e.g., 25-50 µL) of the IS working solution to each tube and briefly vortex.

  • Extraction: Add 1 mL of the extraction solvent to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the reconstitution solvent and vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Representative LC-MS/MS Conditions for Esomeprazole Analysis

These are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[1]

  • Mobile Phase A: 5mM Ammonium formate (pH 9.0) in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Gradient: Isocratic or a gradient optimized for the separation of esomeprazole from matrix components.

Mass Spectrometry (MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • Esomeprazole: m/z 346.1 → 198.0.[7]

    • Esomeprazole-d3 (IS): m/z 349.1 → 201.1 (example, transitions should be optimized).

    • Omeprazole-d3 (IS): m/z 349.0 → 197.9.[7]

Data Presentation

Table 1: Comparison of Performance Characteristics with Different Sample Preparation Methods

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) Variable, often lowerGenerally > 70%High and reproducible, often > 85%
Matrix Effect High potential for ion suppressionReduced matrix effects compared to PPTMost effective at minimizing matrix effects
Precision (%CV) Can be >15% if matrix effects are significantTypically <15%Typically <10%
Accuracy (%) May be biased due to uncompensated matrix effectsGenerally within 85-115%High accuracy, typically within 95-105%
Throughput HighModerateLower
Cost per sample LowModerateHigh

Note: The values presented are typical and can vary depending on the specific assay conditions and the biological matrix.

Visualizations

Workflow_for_Addressing_Matrix_Effects start Start: Inaccurate or Imprecise Results assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_significant Is Matrix Effect Significant? (e.g., >15% variation) assess_me->me_significant optimize_sp Optimize Sample Preparation (e.g., PPT -> LLE/SPE) me_significant->optimize_sp Yes end_validation Proceed with Method Validation me_significant->end_validation No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled IS (e.g., Esomeprazole-d3) optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_acceptable Is Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->end_validation Yes further_troubleshoot Further Troubleshoot (e.g., different ionization) me_acceptable->further_troubleshoot No

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_prep Sample Preparation Options plasma_sample Plasma Sample add_is Add Internal Standard (IS) plasma_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle spe Solid-Phase Extraction add_is->spe centrifuge Centrifuge ppt->centrifuge lle->centrifuge supernatant Collect Supernatant/ Organic Layer/Eluate spe->supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General sample preparation workflow for esomeprazole analysis.

References

enhancing the resolution of esomeprazole strontium from its impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing the Resolution of Esomeprazole Strontium and Its Impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of esomeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for esomeprazole and its impurities?

A1: A good starting point for developing an HPLC method for esomeprazole is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1] The mobile phase can be a mixture of a phosphate or ammonium acetate buffer (pH 7.0-7.6) and an organic modifier like acetonitrile in either an isocratic or gradient elution mode.[1][2] A common starting ratio is 60:40 (v/v) of buffer to acetonitrile.[1][3] The flow rate is typically set to 1.0 mL/min, and UV detection is often performed at a wavelength between 280 nm and 305 nm.[1][2][3][4]

Q2: How does the mobile phase pH affect the separation of esomeprazole and its impurities?

A2: The mobile phase pH is a critical parameter as it influences the ionization state of esomeprazole, a basic compound, and its impurities.[2][5] Optimizing the pH can significantly minimize secondary interactions with the stationary phase, which often cause peak tailing.[5] A pH range of 7.0-7.6 has been shown to provide good separation.[2][6] In some cases, a higher pH, such as a glycine buffer at pH 9.0, has been found to provide good separation.[1][4]

Q3: What is the benefit of using gradient elution compared to isocratic elution?

A3: Gradient elution is particularly useful for separating complex mixtures of impurities with different polarities.[1] By gradually increasing the proportion of the organic solvent in the mobile phase over time, a gradient elution can effectively separate esomeprazole from its degradation products and other related substances.[1][7] This technique often provides better resolution and peak shapes for all components in the mixture compared to an isocratic method.

Q4: Can the choice of buffer in the mobile phase impact the resolution?

A4: Yes, the choice of buffer can significantly affect the resolution. Studies have demonstrated that switching from a phosphate buffer to an ammonium acetate buffer, even at the same pH, can alter the elution order of esomeprazole and its related compounds, leading to improved separation.[2][3][7] Ammonium acetate is also a volatile buffer, making it compatible with mass spectrometry (MS) detectors, which can be useful for impurity identification.[2][7]

Q5: How can I separate the chiral impurities of esomeprazole?

A5: Esomeprazole is the S-enantiomer of omeprazole.[8] To separate it from its chiral impurity (the R-enantiomer), a stereoselective or chiral HPLC method is required. This is typically achieved using a chiral column, such as one with a cellulose-based stationary phase (e.g., Kromasil Cellucoat).[9][10] A mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid (TFA) has been successfully used for this separation.[9]

Troubleshooting Guide

Poor resolution in the HPLC analysis of esomeprazole can manifest as co-eluting peaks, broad peaks, or tailing peaks. The following guide addresses common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase pH.[2]Optimize the pH of the aqueous portion of the mobile phase. A pH around 7.0-7.6 often provides good separation.[2][6]
Suboptimal mobile phase composition.Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. Consider using a gradient elution to improve the separation of complex impurity mixtures.[1]
Low column temperature.Increase the column temperature (e.g., to 30°C or 35°C) to improve peak shape and resolution by reducing mobile phase viscosity.[1][4]
Unsuitable column chemistry.Ensure the use of a high-quality C18 or C8 column. If problems persist, consider a column with a different stationary phase.[1]
Peak Tailing Secondary interactions with residual silanols on the column.Use a lower pH mobile phase or add a competing base like triethylamine to mask silanol groups.[1] Using an end-capped column can also minimize these interactions.[1]
Column overload.Reduce the sample concentration or the injection volume.[1][5]
Extra-column effects.Minimize the length and internal diameter of the tubing between the injector, column, and detector.[1]
Peak Splitting Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[1][5]
Co-elution of two or more compounds.Optimize the mobile phase composition, gradient profile, or column temperature to resolve the individual peaks.[1]
Column void or contamination at the inlet.Flush the column in the reverse direction. If the issue persists, replace the column or guard column.[1][5]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed.[1] Verify that the pump is delivering a constant flow rate.[1]
Poor column temperature control.Use a column oven to maintain a stable temperature.[1][4]
Insufficient column equilibration.Allow adequate time for the column to equilibrate with the mobile phase before analysis.[1]

Data Presentation

Table 1: Example HPLC Method Parameters for Esomeprazole Analysis
ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Chiral)
Column C18, 250 mm x 4.6 mm, 5 µmYMC C18, 150 mm x 4.6 mm, 3 µmKromasil Cellucoat
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 7.0) (60:40 v/v)[1][3]A: Buffer (pH 7.6), B: Acetonitrile (Gradient)[6]Hexane: Isopropanol: TFA (90:9.9:0.1 v/v/v)[9]
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[6]Not Specified
Detection UV at 205 nm[1][3]UV at 280 nm[6]Diode Array Detection (DAD)
Column Temp. Ambient or 30°C[1][2]Ambient[11]Not Specified
Internal Standard Lansoprazole[1][3]Not SpecifiedNot Applicable
Table 2: Summary of Forced Degradation Studies of Esomeprazole
Stress ConditionReagent and ConditionsObservation
Acid Hydrolysis 0.1N HCl at 60°C for 120 minSignificant degradation (~2%) observed.[4]
Base Hydrolysis 0.1N NaOH at 60°C for 120 minMild degradation (~2.5%) observed.[4]
Oxidative Degradation 3% H₂O₂ at room temperature for 120 minMild sensitivity and degradation (~4%) observed.[4]
Thermal Degradation Dry heat at 105°C for 2 hoursThe drug was found to be extremely stable.[4][7]
Photolytic Degradation Exposure to light as per ICH Q1B guidelinesMild degradation observed.[4][7]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Esomeprazole

This protocol describes a general gradient method for the separation of esomeprazole from its impurities.

  • Chromatographic System:

    • HPLC system equipped with a UV detector and a column oven.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium bicarbonate buffer and adjust the pH to 8.0.[12]

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2][4]

    • Detection Wavelength: 280 nm.[2][6]

    • Injection Volume: 10 µL.[2]

    • Gradient Program: Start with 90% A and 10% B. Linearly increase the proportion of Mobile Phase B over a set period to elute the impurities and the active ingredient.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to obtain a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to establish the stability-indicating nature of an analytical method.

  • Acid Degradation:

    • Dissolve 20 mg of esomeprazole in a 100 mL volumetric flask and add 25 mL of 0.1 N HCl.[12]

    • Keep the solution at room temperature for 1 hour.[12]

    • Neutralize the solution with 0.1 N NaOH and dilute to volume with methanol.[12]

  • Alkaline Degradation:

    • Dissolve 20 mg of esomeprazole in a 100 mL volumetric flask and add 20 mL of 1 N NaOH.[12]

    • Heat the solution in a water bath at 80°C for 1 hour.[12]

    • Neutralize the solution with 1 N HCl and dilute to volume with methanol.[12]

  • Oxidative Degradation:

    • Dissolve 20 mg of esomeprazole in a 100 mL volumetric flask and add 50 mL of 0.3% H₂O₂.[12]

    • Keep the solution at room temperature for 3.5 hours.[12]

    • Dilute to volume with methanol and store at -20°C overnight to quench the reaction.[12]

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 105°C for 2 hours.[4]

    • Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the sample in the mobile phase for analysis.

Visualizations

HPLC_Method_Development_Workflow start_end start_end process process decision decision output output A Start: Define Analytical Target Profile B Select Initial Conditions: - Column (e.g., C18) - Mobile Phase (Buffer + ACN) - Detector (UV) A->B C Perform Initial Runs B->C D Resolution Acceptable? C->D E Optimize Mobile Phase: - Adjust pH (7.0-9.0) - Buffer Type (Phosphate vs. Acetate) - Organic Modifier Ratio D->E No H Method Validation (Specificity, Linearity, Accuracy) D->H Yes F Optimize Other Parameters: - Column Temperature - Flow Rate - Gradient Profile E->F G Resolution Acceptable? F->G G->E No G->H Yes I Final Validated Method H->I J End I->J

Caption: Workflow for HPLC Method Development for Esomeprazole Analysis.

Peak_Tailing_Troubleshooting problem problem check check solution solution result result start Peak Tailing Observed check_ph Is Mobile Phase pH Optimal (e.g., 7.0-8.0)? start->check_ph adjust_ph Adjust Mobile Phase pH. Use a high-purity, modern end-capped column. check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_ph reduce_conc Reduce Sample Concentration. Inject a Diluted Sample. check_overload->reduce_conc Yes check_system Are All Peaks Tailing? check_overload->check_system No end Peak Shape Acceptable reduce_conc->end check_extra_column Check for Extra-Column Volume (tubing length/diameter). Check for column void/blockage. check_system->check_extra_column Yes check_system->end No (Only Esomeprazole) check_extra_column->end

Caption: Systematic Troubleshooting for Esomeprazole Peak Tailing.

References

selecting the appropriate HPLC column for esomeprazole strontium analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for the High-Performance Liquid Chromatography (HPLC) analysis of esomeprazole strontium. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during method development, validation, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC column for the analysis of this compound?

A1: A reversed-phase C18 column is the most common and recommended starting point for esomeprazole analysis.[1][2] Typical dimensions are 150 mm or 250 mm in length, 4.6 mm in internal diameter, and a particle size of 3 µm or 5 µm.[3][4] C8 columns have also been used successfully, particularly for impurity profiling.[1][5]

Q2: What are the typical mobile phase compositions for this compound analysis?

A2: The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent.[6] Commonly used buffers include phosphate and ammonium acetate.[1][7] The pH of the buffer is critical and is typically maintained in the neutral to slightly alkaline range (pH 7.0-8.0) to ensure the stability and good peak shape of esomeprazole.[1][6][8] Acetonitrile is the most frequently used organic modifier, often in a mixture with the aqueous buffer.[1][2]

Q3: At what wavelength should I detect this compound?

A3: UV detection for esomeprazole is commonly performed at wavelengths ranging from 280 nm to 305 nm.[1][3] A wavelength of 280 nm is frequently cited in the literature.[3][9]

Q4: Esomeprazole is known to be unstable. How can I prevent its degradation during analysis?

A4: Esomeprazole is highly unstable in acidic conditions but more stable in alkaline environments.[10] To prevent degradation, it is crucial to maintain a neutral to alkaline pH throughout the sample preparation and analysis process.[10] This includes using a mobile phase with a pH between 7 and 9 and preparing sample solutions in a suitable diluent, preferably the mobile phase itself, just before injection.[6][10]

Q5: What are the common impurities of esomeprazole that I should be aware of?

A5: Common impurities can be process-related or arise from degradation. These include omeprazole (the racemic mixture), omeprazole sulfone, and omeprazole N-oxide.[1] Various pharmacopeias also list other related substances.[1] Forced degradation studies show that esomeprazole is susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions.[5][11]

Data Presentation: HPLC Method Parameters

For easy comparison, the following tables summarize quantitative data for typical HPLC methods used in the analysis of esomeprazole and its related compounds.

Table 1: Isocratic HPLC Method Parameters

ParameterConditionReference(s)
Column C18, 150 mm x 4.6 mm, 3 µm[3][4]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.6) (25:75 v/v)[3][4]
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength 280 nm[3][4]
Column Temperature Ambient or 30°C[1]
Injection Volume 20 µL[7]

Table 2: Gradient HPLC Method Parameters for Impurity Profiling

ParameterConditionReference(s)
Column C8, 250 mm x 4.6 mm, 5 µm[7]
Mobile Phase A Ammonium Acetate Buffer[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 1.5 mL/min[7]
Detection Wavelength 280 nm[7]
Column Temperature 25°C[7]
Injection Volume 20 µL[7]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Assay

This protocol is suitable for the routine quantification of this compound in pharmaceutical dosage forms.

  • Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer pH 7.6, 25:75 v/v):

    • Prepare a phosphate buffer by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in HPLC grade water to achieve a pH of 7.6.[3][4]

    • Mix 250 mL of acetonitrile with 750 mL of the phosphate buffer.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Preparation of Sample Solution:

    • For tablets, crush a number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate to dissolve and then dilute to the mark with the mobile phase to achieve a similar concentration as the standard solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3 µm

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 7.6) (25:75 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).

    • Inject the sample solution.

    • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure to assess the stability-indicating nature of an HPLC method.

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 N HCl.[5]

    • Keep the solution at 60°C for a specified period (e.g., 120 minutes).[5]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 N NaOH.[5]

    • Keep the solution at 60°C for a specified period (e.g., 120 minutes).[5]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.[5]

    • Keep the solution at room temperature for a specified period (e.g., 120 minutes).[5]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose a known amount of solid this compound to dry heat at 105°C for a specified period (e.g., 2 hours).[5]

    • Dissolve the heat-treated sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).[5]

    • Analyze the solution by HPLC.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Recommended Solution
Why is my esomeprazole peak tailing? Secondary interactions between the basic esomeprazole molecule and acidic residual silanol groups on the silica-based column.[8]- Adjust Mobile Phase pH: Increase the pH of the mobile phase to 7.0-8.0 to suppress the ionization of silanol groups.[8] - Use a Modern, End-capped Column: These columns have fewer accessible silanol groups. - Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine into the mobile phase to block the active sites.[1]
My peak is fronting. What could be the cause? Column Overload: Injecting too high a concentration of the sample.[8] Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase.[8]- Reduce Sample Concentration: Dilute the sample and reinject.[8] - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[8]

Issue 2: Inconsistent Retention Times

Question Possible Cause Recommended Solution
Why are the retention times for my peaks shifting between injections? Fluctuations in Mobile Phase Composition or Flow Rate: Improperly mixed or degassed mobile phase, or a malfunctioning pump.[1] Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature.- Prepare Fresh Mobile Phase Daily: Ensure it is thoroughly mixed and degassed.[10] - Verify Pump Performance: Check for leaks and ensure a stable flow rate. - Use a Column Oven: Maintain a constant column temperature.[1]

Issue 3: Poor Resolution

Question Possible Cause Recommended Solution
How can I improve the separation between esomeprazole and its impurities? Suboptimal Mobile Phase: The current mobile phase composition may not be selective enough. Inadequate Column Chemistry: The stationary phase may not be providing the necessary retention differences.- Optimize Mobile Phase pH: Fine-tuning the pH can alter the ionization and retention of esomeprazole and its impurities.[1] - Implement a Gradient: A gradient elution can help separate compounds with different polarities.[1] - Try a Different Column: If a C18 column is not providing adequate separation, consider a C8 or a phenyl-hexyl column for different selectivity.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Buffer + Organic Solvent) Pump Pump MobilePhase->Pump SamplePrep Prepare Sample (Dissolve & Dilute) Injector Injector SamplePrep->Injector StandardPrep Prepare Standard (Dissolve & Dilute) StandardPrep->Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation Troubleshooting_Tree Start Chromatographic Issue Identified PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Resolution Poor Resolution? Start->Resolution Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No DriftingRT Drifting RetentionTime->DriftingRT Yes SuddenShiftRT Sudden Shift RetentionTime->SuddenShiftRT No CoElution Co-elution Resolution->CoElution Yes Sol_Tailing Adjust pH Use End-capped Column Add Competing Base Tailing->Sol_Tailing Sol_Fronting Reduce Concentration Match Sample Solvent Fronting->Sol_Fronting Sol_DriftingRT Check Mobile Phase Use Column Oven DriftingRT->Sol_DriftingRT Sol_SuddenShiftRT Check for Leaks Purge Pump SuddenShiftRT->Sol_SuddenShiftRT Sol_Resolution Optimize Mobile Phase Try Different Column Implement Gradient CoElution->Sol_Resolution

References

Technical Support Center: Method Refinement for Reproducible Quantification of Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reproducible quantification of esomeprazole strontium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of esomeprazole?

Esomeprazole is a proton pump inhibitor that is highly sensitive to its chemical environment. The main challenges in its quantification arise from its instability in acidic conditions, susceptibility to heat and oxidation, and potential for interactions within biological matrices.[1] Degradation can occur rapidly in acidic environments, which can impact the stability of the analyte during sample collection, storage, and preparation.[1][2]

Q2: What is the most common chromatographic issue observed with esomeprazole and why?

Peak tailing is the most frequent issue in the HPLC analysis of esomeprazole.[3] As a basic compound, esomeprazole can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). This secondary interaction can cause some of the analyte molecules to elute later, resulting in an asymmetrical peak shape.[3]

Q3: How does pH affect the stability and analysis of esomeprazole?

Esomeprazole is highly unstable in acidic media but demonstrates greater stability in alkaline conditions.[1][4] Therefore, maintaining an appropriate pH throughout sample handling and analysis is critical. For HPLC analysis, adjusting the mobile phase pH, often to a neutral or slightly alkaline value (e.g., 7.0-8.0), is a primary step to minimize peak tailing and ensure reproducible results.[3]

Q4: Can esomeprazole's metabolites interfere with its quantification?

Yes, the two primary metabolites of esomeprazole are 5-hydroxyesomeprazole and esomeprazole sulphone.[1] It is crucial that the analytical method can chromatographically separate these metabolites from the parent drug to ensure accurate quantification, especially in pharmacokinetic studies.[1]

Q5: What are forced degradation studies and why are they important for esomeprazole analysis?

Forced degradation studies involve subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to produce its degradation products.[2][5][6] These studies are essential for developing a "stability-indicating" analytical method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column overload.- Adjust mobile phase pH to between 7.0 and 8.0.[3]- Use a modern, high-purity, end-capped column.- Reduce sample concentration or injection volume.[3]
Peak Fronting - Sample overload.- Poor sample solubility in the mobile phase.- Lower the sample concentration or reduce the injection volume.[3]- Dissolve the sample in the mobile phase or a weaker solvent.[3]
Broad Peaks - Partially blocked column inlet frit.- Void in the column packing.- Excessive extra-column volume.- Flush the column with a strong solvent.- If the issue persists, replace the column and/or guard column.[3]- Use tubing with a smaller internal diameter and shorter length.[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Inadequate column equilibration.- Column temperature variations.- Ensure the mobile phase is well-mixed and degassed.[7]- Allow for sufficient column equilibration time between injections.- Use a column oven to maintain a consistent temperature.[7]
Interference from Degradation Products - Esomeprazole is unstable under certain conditions (acidic, oxidative).[2][7]- Perform forced degradation studies to identify potential degradants.[2][5]- Develop a stability-indicating method that separates the main peak from all degradation products.[5][8]

Experimental Protocols

Representative HPLC Method for Esomeprazole Quantification

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 7.4) in a 50:50 v/v ratio.[9][10] The buffer can be prepared by dissolving appropriate amounts of potassium dihydrogen phosphate and adjusting the pH with potassium hydroxide.[9]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: 302 nm.[9][10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.[2]

  • Sample Preparation: Accurately weigh a quantity of this compound powder, dissolve it in a suitable solvent (e.g., a small amount of 0.1N sodium hydroxide, then dilute with the mobile phase), and sonicate to ensure complete dissolution.[9][10][11] Filter the solution through a 0.45 µm syringe filter before injection.[11]

Forced Degradation Study Protocol
  • Acid Hydrolysis: Reflux the drug substance with 0.1N HCl at 60°C for 120 minutes.[2]

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 120 minutes.[2]

  • Oxidative Degradation: Treat the drug with 3% hydrogen peroxide (H₂O₂) at room temperature for 120 minutes.[2]

  • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 2 hours.[2]

  • Photolytic Degradation: Expose the drug substance to sunlight (1.2 million Lux hours) and UV light (200 watt hours/m²).[2]

After exposure to the stress conditions, samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in esomeprazole quantification.

Table 1: Linearity and Range

Parameter Value Reference
Linearity Range25-150 µg/mL[9][10]
Correlation Coefficient (r²)> 0.999[9][10]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value Reference
LOD0.015 µg/mL[9][10]
LOQ0.04 µg/mL[9][10]

Table 3: Accuracy (Recovery)

Spiked Level Mean Recovery (%) Reference
50%99.08%[12]
100%100.86%[12]
150%101.52%[12]

Table 4: Precision (%RSD)

Parameter %RSD Reference
Intraday Precision< 2%[13]
Interday Precision< 2%[13]

Visualizations

MethodRefinementWorkflow start Define Analytical Goal lit_review Literature Review & Initial Method Selection start->lit_review method_dev Method Development & Optimization lit_review->method_dev validation Method Validation (ICH Guidelines) method_dev->validation Optimized Method troubleshooting Troubleshooting method_dev->troubleshooting validation->troubleshooting routine_analysis Routine Analysis validation->routine_analysis Validated Method troubleshooting->method_dev Refinement

Caption: A general workflow for analytical method refinement.

TroubleshootingLogic start Poor Chromatographic Results peak_shape Assess Peak Shape start->peak_shape retention Check Retention Time Stability start->retention tailing Tailing? peak_shape->tailing rt_shift Shifting Retention? retention->rt_shift fronting Fronting? tailing->fronting No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes check_mobile_phase Check Mobile Phase Prep & Flow Rate rt_shift->check_mobile_phase Yes check_temp Verify Column Temperature check_mobile_phase->check_temp

Caption: A logical troubleshooting guide for common HPLC issues.

References

dealing with interference in esomeprazole strontium quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for esomeprazole strontium quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interference in the analysis of esomeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of esomeprazole?

Esomeprazole is sensitive to its chemical environment, presenting several challenges in its quantification. The main difficulties arise from its instability in acidic conditions, susceptibility to heat and oxidation, and potential for complex interactions within biological matrices.[1] Specifically, esomeprazole degrades quickly in acidic environments, which can impact its stability during sample collection, storage, and preparation.[1] Furthermore, its metabolism through the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, produces metabolites that require chromatographic separation for accurate quantification.[1]

Q2: What are the most common sources of interference in esomeprazole bioassays?

Interference in esomeprazole bioassays can originate from several sources:

  • Matrix Effects: Endogenous components in biological samples, such as proteins and lipids in plasma, can suppress or enhance the ionization of esomeprazole in a mass spectrometer source, leading to inaccurate results.[1][2] Phospholipids are a major cause of ion suppression in plasma samples.[2]

  • Metabolites: The primary metabolites, 5-hydroxyesomeprazole and esomeprazole sulphone, can potentially interfere with the assay if they are not adequately separated from the parent drug.[1][3][4]

  • Co-administered Drugs: Medications that are substrates, inhibitors, or inducers of CYP2C19 and CYP3A4 can alter the plasma concentration of esomeprazole.[1]

  • Degradation Products: Due to its instability, esomeprazole can degrade under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[1][5][6] These degradation products may co-elute with the analyte of interest.[1]

  • Excipients: In pharmaceutical formulations, excipients can sometimes interfere with the analysis.[5][6]

Q3: How does pH affect the stability of esomeprazole during sample handling and analysis?

Esomeprazole is highly unstable in acidic media but exhibits greater stability in alkaline conditions.[1] Contact with acidic environments during sample collection, storage, and preparation can lead to significant degradation of the analyte, resulting in underestimation of its concentration.[1] Therefore, maintaining a neutral to alkaline pH is crucial throughout the analytical process.

Q4: Can esomeprazole metabolites interfere with quantification?

Yes, the two main metabolites of esomeprazole are 5-hydroxyesomeprazole and esomeprazole sulphone.[1][3] While these metabolites are pharmacologically less active, their structural similarity to the parent compound means they can interfere with the assay if the chromatographic method does not provide sufficient separation.[1] A robust, high-resolution liquid chromatography method is essential to resolve esomeprazole from its metabolites.[1][3][4]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Assay Sensitivity

Q: My assay is showing a low signal intensity for esomeprazole, or the sensitivity is fluctuating between runs. What are the potential causes and solutions?

Low or inconsistent sensitivity in LC-MS/MS assays is a common problem that requires a systematic approach to diagnose and resolve.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Mass Spectrometer Conditions: The MS parameters may not be optimized for esomeprazole.

    • Solution: Perform a tuning and optimization of the mass spectrometer parameters, including precursor and product ion selection, collision energy, and ion source settings, to maximize the signal response for esomeprazole.

  • Ion Suppression (Matrix Effect): Co-eluting matrix components may be suppressing the esomeprazole signal.[1][2]

    • Solution: Improve the sample clean-up procedure. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[1][2] Adjust the chromatographic gradient to better separate esomeprazole from the region where most matrix components elute.[1]

  • Analyte Degradation: Esomeprazole may be degrading in the sample or during the analytical process due to acidic conditions or exposure to heat.[1]

    • Solution: Ensure that the pH of all solutions, including the mobile phase, is maintained in a neutral to slightly alkaline range.[7][8] Samples should be stored at appropriate low temperatures and protected from light.[9][10][11]

  • Poor Extraction Recovery: The sample preparation method may not be efficiently extracting esomeprazole from the matrix.

    • Solution: Optimize the extraction procedure by testing different solvents, pH conditions, and mixing techniques. A validated method should have extraction recoveries between 80% and 105%.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing or fronting for my esomeprazole peak in my HPLC analysis. What could be the cause and how can I fix it?

Poor peak shape can compromise the accuracy and precision of quantification.

Potential Causes & Troubleshooting Steps:

  • Secondary Interactions with Column: Esomeprazole, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (like C18), leading to peak tailing.[12]

    • Solution: Adjust the mobile phase pH to a slightly basic range (around 7-9) to suppress the ionization of silanol groups.[7] Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can also improve peak shape.[7]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.[7][12]

    • Solution: Reduce the injection volume or the concentration of the sample.[7][12]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[12]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[12]

    • Solution: Use a guard column to protect the analytical column.[12] If contamination is suspected, try washing the column according to the manufacturer's instructions. If the column is degraded, it will need to be replaced.[12]

Quantitative Data Summary

Table 1: Forced Degradation of Esomeprazole

This table summarizes the typical degradation of esomeprazole under various stress conditions. The extent of degradation can vary based on the specific experimental conditions.

Stress ConditionStressorConditionsExtent of DegradationReference(s)
Acid Hydrolysis0.1 N HCl1-2 hours @ 60°CSignificant (~2-4.8%)[1][5]
Alkaline Hydrolysis0.1 N - 1 N NaOH1-2 hours @ 60-80°CMild to Significant (~2.5-6.8%)[1][5]
Oxidative Degradation0.3% - 3% H₂O₂3.5 hours @ Room TempSignificant (~4%)[1][13]
Photolytic DegradationUV Light (200 Wh/m²)N/AMild (~1.3%)[1]
Thermal DegradationDry Heat / Water Bath2 hours @ 105°C / 24 hours @ 80°CMild (~5.1%)[1][5]

Table 2: Comparison of Sample Preparation Techniques for Plasma Samples

This table provides a general comparison of common sample preparation techniques used to reduce matrix interference in bioanalytical assays.

TechniquePrincipleAdvantagesDisadvantagesReference(s)
Protein Precipitation (PPT) Protein denaturation and removal by adding an organic solvent (e.g., acetonitrile) or acid.Simple, fast, inexpensive, applicable to a wide range of analytes.Does not concentrate the analyte; may result in significant ion suppression due to remaining phospholipids.[2][9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization, potential for emulsion formation.[2]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Provides the cleanest extracts, high analyte concentration, can be automated.More expensive, requires method development to select the appropriate sorbent and solvents.[2]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides a general methodology for extracting esomeprazole from plasma samples.

Materials:

  • Human plasma samples, quality controls (QCs), and calibration standards.

  • Internal Standard (IS) working solution (e.g., Omeprazole-d3 or a structurally similar compound).[14]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of MTBE and Dichloromethane.[3][15]

  • Reconstitution Solvent: Mobile phase-like composition (e.g., Acetonitrile/Water).[1]

  • Centrifuge, vortex mixer, solvent evaporator.

Procedure:

  • Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 1 mL of the extraction solvent (e.g., MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solvent.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Representative LC-MS/MS Conditions for Esomeprazole Analysis

These are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterConditionReference(s)
Column C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size)[1]
Mobile Phase A 5-10 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted to 7.0-9.0[4][14][16]
Mobile Phase B Acetonitrile or Methanol[4][14][16]
Gradient Start with a low percentage of Mobile Phase B, ramp up to elute esomeprazole, then return to initial conditions for re-equilibration.[4]
Flow Rate 0.2 - 0.6 mL/min[14]
Injection Volume 5 - 20 µL[16]
Column Temperature 25 - 40°C[16][17]

Mass Spectrometry (MS) System:

ParameterConditionReference(s)
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][15][18]
Scan Type Multiple Reaction Monitoring (MRM)[14]
Precursor Ion (m/z) 346.1 (for Esomeprazole)[4][14]
Product Ion (m/z) 198.0 (for Esomeprazole)[14]
Internal Standard (IS) Omeprazole-d3: Precursor 349.0 -> Product 197.9[14]

Visualizations

G cluster_sample Sample Handling & Preparation cluster_analysis Analytical Workflow SampleCollection Plasma Sample Collection (Maintain alkaline pH) AddIS Add Internal Standard SampleCollection->AddIS Extraction Extraction (LLE, SPE, or PPT) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reverse-Phase C18/C8) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for esomeprazole quantification.

G Start Poor Sensitivity or High Variability Detected CheckMS 1. Check MS/MS Performance - Tuning & Calibration Start->CheckMS Systematic Check CheckDegradation 2. Investigate Analyte Degradation - pH of solutions - Sample storage conditions CheckMS->CheckDegradation MS OK OptimizeMS Optimize MS Parameters CheckMS->OptimizeMS Performance Issue CheckDegradation->Start Degradation Confirmed, Address & Re-run CheckMatrix 3. Evaluate Matrix Effects - Post-column infusion - Spiking experiments CheckDegradation->CheckMatrix Stability OK ImproveCleanup Improve Sample Cleanup (e.g., PPT -> LLE/SPE) CheckMatrix->ImproveCleanup Ion Suppression Detected ModifyLC Modify LC Method - Adjust gradient - Change column CheckMatrix->ModifyLC Co-eluting Interferences Resolved Issue Resolved ImproveCleanup->Resolved ModifyLC->Resolved OptimizeMS->Resolved

Caption: Troubleshooting logic for poor assay sensitivity.

G Interference Sources of Interference Matrix Matrix Effects - Ion Suppression - Ion Enhancement - Phospholipids, Salts Interference->Matrix Metabolites Metabolites - 5-hydroxyesomeprazole - Esomeprazole sulphone Interference->Metabolites Degradants Degradation Products - Acid/Base Hydrolysis - Oxidation Products Interference->Degradants CoAdmin Co-administered Drugs - CYP2C19/3A4 Substrates - Inhibitors/Inducers Interference->CoAdmin Mitigation Mitigation Strategies SamplePrep Optimized Sample Prep - LLE / SPE - pH Control Matrix->SamplePrep IS Use of Stable Isotope Labeled Internal Standard Matrix->IS Chroma Chromatographic Separation - High-resolution column - Gradient optimization Metabolites->Chroma Degradants->Chroma Mitigation->SamplePrep Mitigation->Chroma Mitigation->IS

Caption: Interference sources and mitigation strategies.

References

Technical Support Center: Optimization of Esomeprazole Strontium Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of esomeprazole strontium from tissue samples. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from tissue matrices?

The main challenges stem from the inherent complexity of tissue samples compared to plasma or urine. Tissues have high concentrations of endogenous materials like proteins and lipids, which can lead to significant matrix effects, including ion suppression or enhancement in LC-MS/MS analysis.[1][2] Additionally, esomeprazole is known for its instability in acidic conditions, which necessitates careful pH control throughout the extraction process to prevent degradation.[1] Incomplete homogenization of tissue can also result in low and variable recovery.

Q2: Which extraction method is most suitable for this compound from tissues: Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

The choice of extraction method depends on the specific requirements of the assay, such as the desired level of cleanliness, recovery, and throughput.

  • Protein Precipitation (PP): This is a simple and rapid method suitable for high-throughput screening. However, it provides the least clean extract, which may lead to significant matrix effects.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than protein precipitation and can provide high recovery rates.[5] It involves the partitioning of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity.[6][7] It is, however, the most time-consuming and expensive of the three methods.

For quantitative bioanalysis, LLE and SPE are often preferred due to the cleaner extracts they produce.[1][6]

Q3: How can I minimize the degradation of this compound during sample preparation?

Esomeprazole is highly unstable in acidic environments.[1] To minimize degradation, it is crucial to maintain a neutral to alkaline pH throughout the sample handling and extraction process. This can be achieved by using buffered solutions (pH > 7.0) for tissue homogenization and extraction.[8][9] Samples should also be kept on ice or at reduced temperatures to slow down potential enzymatic degradation.

Q4: What is the "matrix effect" and how can it be mitigated in tissue analysis?

The matrix effect is the alteration of the ionization efficiency of the analyte by co-eluting endogenous components from the tissue sample.[2] This can lead to inaccurate quantification. To mitigate matrix effects:

  • Use a more efficient extraction method: SPE generally provides the cleanest extracts compared to LLE and protein precipitation.[6]

  • Optimize chromatographic conditions: Adjusting the mobile phase and gradient can help separate esomeprazole from interfering matrix components.[1]

  • Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[1]

  • Prepare matrix-matched calibration standards: Using the same biological matrix as the samples for preparing calibrators can help to compensate for matrix effects.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to a uniform consistency. Consider using a more powerful homogenizer or increasing the homogenization time. The addition of a small amount of a suitable buffer during homogenization can aid in complete cell lysis.
Analyte Degradation Maintain a neutral to alkaline pH (>7.0) throughout the extraction process. Use chilled buffers and solvents, and keep samples on ice. Prepare fresh solutions and process samples promptly.
Suboptimal Extraction Solvent (LLE) Screen different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and their combinations to find the one that provides the best recovery for this compound.
Inefficient Elution (SPE) Optimize the elution solvent composition and volume. Ensure the sorbent does not dry out before the elution step. Test different elution solvents, such as methanol or acetonitrile, with or without modifiers like ammonium hydroxide to improve the elution of esomeprazole.
Protein Binding Pre-treat the tissue homogenate to disrupt protein binding before extraction. This can be achieved by adding a precipitating agent like acetonitrile or methanol.
Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Times
Potential Cause Troubleshooting Steps
Column Degradation High pH mobile phases, while necessary for esomeprazole stability, can degrade silica-based columns over time. Use a pH-stable column or a column with a different stationary phase. Regularly flush and regenerate the column according to the manufacturer's instructions.
Mobile Phase Issues Prepare fresh mobile phase daily to avoid pH drift or microbial growth. Ensure all components are fully dissolved and the mobile phase is adequately degassed.
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to avoid peak distortion.
Insufficient Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Improve the sample clean-up by switching from protein precipitation to LLE or SPE. Optimize the SPE wash steps to remove more interferences.
Phospholipid Interference If using protein precipitation, consider a method specifically designed to remove phospholipids. In SPE, ensure the wash steps are effective at removing lipids.
Suboptimal Chromatographic Separation Modify the LC gradient to better separate esomeprazole from the region where matrix components elute. A longer run time may be necessary.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for esomeprazole to best compensate for matrix effects.

Experimental Protocols

Tissue Homogenization
  • Accurately weigh the frozen tissue sample.

  • Add a pre-chilled homogenization buffer (e.g., phosphate buffer, pH 7.4) at a specific ratio (e.g., 1:3 or 1:4 w/v).

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Use the resulting supernatant for the extraction procedure.

Method 1: Protein Precipitation (PP)
  • To 100 µL of tissue homogenate supernatant, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of tissue homogenate supernatant, add the internal standard.

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Method 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

  • Loading: Load the pre-treated tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 10% methanol in water to remove less polar impurities.[6]

  • Elution: Elute esomeprazole and the internal standard with 1 mL of methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Esomeprazole (Reference Data from Plasma)

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery Variable, generally lower> 95%[9]High and reproducible
Matrix Effect HighModerateLow
Throughput HighModerateLow
Cost per Sample LowModerateHigh
Extract Cleanliness LowModerateHigh

Note: This table provides a general comparison based on literature for esomeprazole in plasma. These parameters must be experimentally determined and validated for this compound in each specific tissue type.

Table 2: Typical LC-MS/MS Parameters for Esomeprazole Analysis

ParameterTypical Setting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 2-5 mM Ammonium Formate or Ammonium Bicarbonate in water, pH adjusted to 7.0 - 9.0
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be optimized for esomeprazole and internal standard

These are typical starting conditions and should be optimized for the specific instrumentation used.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Collection Homogenization Tissue Homogenization (Buffered, pH > 7.0) Tissue->Homogenization Supernatant Centrifugation & Supernatant Collection Homogenization->Supernatant PP Protein Precipitation (Acetonitrile) Supernatant->PP Method A LLE Liquid-Liquid Extraction (e.g., MTBE) Supernatant->LLE Method B SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Method C Evaporation Evaporation to Dryness PP->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the extraction and analysis of this compound from tissue samples.

Troubleshooting_Low_Recovery Start Low or Inconsistent Recovery Check_Homogenization Is homogenization complete? Start->Check_Homogenization Check_pH Is pH maintained > 7.0? Check_Homogenization->Check_pH Yes Solution_Homogenize Optimize homogenization (time, buffer) Check_Homogenization->Solution_Homogenize No Check_Extraction Is the extraction method optimized? Check_pH->Check_Extraction Yes Solution_pH Use chilled, alkaline buffers Check_pH->Solution_pH No Check_Binding Is protein binding a potential issue? Check_Extraction->Check_Binding Yes Solution_Extraction Screen solvents (LLE) or optimize wash/elute (SPE) Check_Extraction->Solution_Extraction No Solution_Binding Add protein disruptor (e.g., ACN) pre-extraction Check_Binding->Solution_Binding Yes End Recovery Improved Check_Binding->End No Solution_Homogenize->End Solution_pH->End Solution_Extraction->End Solution_Binding->End

Caption: A troubleshooting decision tree for low recovery of this compound from tissues.

References

preventing on-column degradation of esomeprazole strontium during HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the on-column degradation of esomeprazole strontium during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of esomeprazole degradation during HPLC analysis?

A1: Esomeprazole is a proton pump inhibitor that is inherently unstable in acidic environments.[1][2] The primary cause of its degradation during HPLC analysis is exposure to acidic conditions, which can be present in the mobile phase or on the HPLC column itself.

Q2: How does mobile phase pH affect the stability of esomeprazole on-column?

A2: The pH of the mobile phase is a critical factor in preventing on-column degradation. A slightly basic mobile phase, typically in the range of pH 7 to 9, is recommended to maintain the stability of esomeprazole and ensure good peak shape.[1][2] Acidic mobile phases will cause rapid degradation of the analyte on the column.

Q3: What are the common degradation products of esomeprazole observed during HPLC analysis?

A3: Common degradation products that can appear in a chromatogram due to on-column or pre-analysis degradation include omeprazole (the racemic mixture), omeprazole sulfone, and omeprazole N-oxide.[3]

Q4: Can the HPLC column itself contribute to the degradation of esomeprazole?

A4: Yes, interactions between esomeprazole and active sites on the HPLC column packing material can potentially contribute to its degradation. Using a base-deactivated column can help minimize these interactions.[1]

Q5: Are there specific temperatures that should be maintained during the analysis to prevent degradation?

A5: While esomeprazole has shown some susceptibility to thermal degradation under prolonged exposure to high heat in forced degradation studies, maintaining a consistent and controlled column temperature (e.g., 30°C) during the HPLC run is generally sufficient to prevent significant on-column thermal degradation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Appearance of unexpected peaks (degradants) in the chromatogram. 1. Acidic mobile phase pH.2. Interaction with active sites on the column.3. Sample degradation prior to injection.1. Adjust the mobile phase to a slightly basic pH (7-9).2. Use a base-deactivated HPLC column.3. Ensure proper sample handling and storage; prepare samples fresh if possible.
Poor peak shape (tailing or fronting) for the esomeprazole peak. 1. Inappropriate mobile phase pH.2. Column overload.1. Optimize the mobile phase pH to be within the 7-9 range.[1]2. Reduce the injection volume or the concentration of the sample.[1]
Irreproducible retention times and peak areas. 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. On-column degradation.1. Ensure accurate and consistent preparation of the mobile phase, especially the pH.2. Use a column oven to maintain a stable temperature.3. Address the causes of on-column degradation as outlined above.

Experimental Protocols

Recommended HPLC Method for Stable Analysis of this compound

This method is designed to minimize on-column degradation and achieve good separation.

  • Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.08 M Glycine buffer, pH adjusted to 9.0 with 50% NaOH.[2]

    • Mobile Phase B: Acetonitrile and Methanol.

  • Gradient Program: A gradient program should be utilized to ensure the separation of esomeprazole from any potential impurities or degradants.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 305 nm.[2]

Mobile Phase Preparation (pH 9.0 Glycine Buffer)
  • Weigh the appropriate amount of glycine to prepare a 0.08 M solution in HPLC-grade water.

  • Dissolve the glycine completely.

  • Adjust the pH of the solution to 9.0 using a 50% sodium hydroxide solution while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Visualizations

Logical Workflow for Troubleshooting On-Column Degradation

G cluster_0 Troubleshooting On-Column Degradation of Esomeprazole A Problem: Degradant Peaks Observed B Check Mobile Phase pH A->B C Is pH < 7? B->C D Adjust pH to 7-9 C->D Yes E Check Column Type C->E No I Problem Resolved D->I F Is it a Base-Deactivated Column? E->F G Consider Using a Base-Deactivated Column F->G No H Review Sample Preparation F->H Yes G->I H->I

Caption: A flowchart outlining the steps to troubleshoot the on-column degradation of esomeprazole.

Esomeprazole Degradation Pathway in Acidic Conditions

G cluster_1 Acid-Catalyzed Degradation of Esomeprazole Esomeprazole Esomeprazole Intermediate Sulfenic Acid and Pyridine Derivative Esomeprazole->Intermediate H+ (Acidic Conditions) Degradation_Products Various Degradation Products Intermediate->Degradation_Products

Caption: A simplified diagram showing the acid-catalyzed degradation pathway of esomeprazole.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Quantification of Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of esomeprazole, which can be readily applied to its strontium salt form. The information presented herein is supported by a review of published experimental data to facilitate the selection of an optimal analytical method.

Introduction to Esomeprazole and HPLC Analysis

Esomeprazole is the S-isomer of omeprazole, a proton pump inhibitor that effectively reduces gastric acid secretion.[1] It is widely used in the treatment of acid-related disorders. Due to its therapeutic importance, numerous analytical methods have been developed for its quantification in bulk and pharmaceutical dosage forms. Among these, reverse-phase HPLC (RP-HPLC) stands out as the most robust and widely used technique due to its high resolution, sensitivity, and specificity.

This guide will delve into the experimental protocols and performance characteristics of several validated RP-HPLC methods, providing a clear comparison to aid in method selection and implementation for the analysis of esomeprazole strontium.

Experimental Protocols

Detailed methodologies for three distinct, validated RP-HPLC methods are presented below. These methods, while all suitable for esomeprazole quantification, utilize different chromatographic conditions, offering a range of options for analysts.

Method 1

  • Column: Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm)[2]

  • Mobile Phase: 0.025M Potassium dihydrogen phosphate buffer: Acetonitrile (20:80 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 302 nm[2]

  • Injection Volume: 20 µL

  • Run Time: 10 min[2]

Method 2

  • Column: C18 analytical column (250 mm × 4.6 mm i.d., 5.0 μm)[3]

  • Mobile Phase: Acetonitrile: Phosphate buffer (pH 7.4 ± 0.05) (50:50 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 302 nm[3]

  • Injection Volume: 20 µL[3]

  • Run Time: Approximately 7.0 min[3]

Method 3

  • Column: C18 column[4]

  • Mobile Phase: Acetonitrile: Phosphate buffer (pH 7.0) (60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 205 nm[4]

  • Injection Volume: Not specified

  • Internal Standard: Lansoprazole[4]

Data Presentation: Comparison of Method Performance

The following tables summarize the key validation parameters for the described HPLC methods, allowing for a direct comparison of their performance.

Table 1: Linearity and Sensitivity

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 20 - 60[2]25 - 150[3]0.1 - 1.0[4]
Correlation Coefficient (R²) 0.995[2]0.9991[3]0.9992[4]
Limit of Detection (LOD) (µg/mL) 0.0001[2]0.015[3]0.01[4]
Limit of Quantification (LOQ) (µg/mL) 0.0004[2]0.04[3]0.1[4]

Table 2: Accuracy and Precision

ParameterMethod 1Method 2Method 3
Accuracy (% Recovery) High recovery confirmed[2]High recovery confirmed[3]97.82 - 98.22[4]
Intra-day Precision (% RSD) < 2%Not specified0.66 - 0.86[4]
Inter-day Precision (% RSD) < 2%Not specified0.84 - 1.11[4]

Visualization of Experimental Workflow and Validation Parameters

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate a typical HPLC experimental workflow and the logical relationships between key validation parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Preparation Prepare Standard Solutions HPLC_System HPLC System Standard_Preparation->HPLC_System Inject Standards Sample_Preparation Prepare Sample Solutions Sample_Preparation->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Esomeprazole Calibration_Curve->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Validation_Parameters cluster_performance Performance Characteristics Method_Validation HPLC Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Logical relationship of HPLC validation parameters.

Conclusion

The presented HPLC methods all demonstrate suitability for the quantification of esomeprazole and can be adapted for this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired linearity range and sensitivity. Method 1 offers the highest sensitivity with the lowest LOD and LOQ values.[2] Method 2 provides a wider linearity range, which may be advantageous for analyzing samples with varying concentrations.[3] Method 3 includes the use of an internal standard, which can improve the precision and accuracy of the results by compensating for variations in injection volume and system performance.[4] All methods are reported to be simple, reproducible, and reliable, making them valuable tools for quality control and research in the pharmaceutical industry.[2][3][4]

References

Comparative In Vitro Dissolution of Esomeprazole Strontium and Magnesium Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro dissolution characteristics of esomeprazole strontium and esomeprazole magnesium, two salt forms of the widely used proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available data, detailed experimental protocols, and a visual representation of the dissolution testing workflow.

Executive Summary

Esomeprazole is a cornerstone in the management of acid-related gastrointestinal disorders. While the magnesium salt has been the standard formulation, the strontium salt has been developed as an alternative. Understanding the in vitro dissolution behavior of these salts is critical for formulation development, quality control, and predicting in vivo performance. This guide summarizes the dissolution profiles of both salts, based on publicly available data, to facilitate a comparative understanding.

Data Presentation: In Vitro Dissolution Comparison

The following table summarizes the available quantitative data on the in vitro dissolution of esomeprazole magnesium and this compound from delayed-release formulations. The data for esomeprazole magnesium is derived from a study on the originator brand, while the data for this compound is based on information from regulatory documents. It is important to note that a direct head-to-head comparative study under identical conditions was not publicly available.

Salt FormDissolution MediumTime (minutes)Average Drug Release (%)
Esomeprazole Magnesium 0.1 N HCl (Acid Stage)15Complied with USP specification (<10% release)
pH 6.8 Phosphate Buffer (Buffer Stage)15~25
30~85
45>85
This compound 0.1 N HCl (Acid Stage)120<10
pH 6.8 Phosphate Buffer (Buffer Stage)15>85[1]

Note: The dissolution data for esomeprazole magnesium is sourced from a comparative study of different brands, with the originator brand data used for this comparison[2]. The this compound data indicates a rapid release in the buffer stage, with all registration batches showing more than 85% release in 15 minutes[1].

Experimental Protocols

The in vitro dissolution studies for both this compound and magnesium delayed-release capsules are typically conducted using a two-stage method to simulate the physiological conditions of the stomach and small intestine.

Dissolution Test for Esomeprazole Delayed-Release Capsules

This protocol is based on guidelines provided by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP)[3][4].

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Acid Stage (Simulated Gastric Fluid):

  • Medium: 300 mL of 0.1 N Hydrochloric Acid (HCl)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 75 rpm

  • Procedure: The capsules are placed in the acid medium for a period of 2 hours to assess the integrity of the enteric coating. Esomeprazole is acid labile; therefore, the amount of drug released in the acid stage should be minimal. The analysis is typically performed by measuring the amount of esomeprazole remaining in the pellets, not from the dissolution medium[3].

Buffer Stage (Simulated Intestinal Fluid):

  • Medium: 1000 mL of pH 6.8 Phosphate Buffer

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 75 rpm

  • Procedure: After the acid stage, the pellets are transferred to the buffer medium. Samples are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60 minutes) and analyzed for the amount of dissolved esomeprazole.

Sample Analysis:

The concentration of esomeprazole in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of around 302 nm[5].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro dissolution testing of delayed-release esomeprazole formulations.

Dissolution_Workflow cluster_setup Preparation cluster_acid_stage Acid Stage cluster_buffer_stage Buffer Stage cluster_results Data Analysis start Start prepare_media Prepare Dissolution Media (0.1 N HCl & pH 6.8 Buffer) start->prepare_media prepare_apparatus Set up USP Apparatus 2 (Paddles, 37°C) prepare_media->prepare_apparatus add_capsule_acid Add Capsule to 0.1 N HCl prepare_apparatus->add_capsule_acid run_acid Run for 2 hours at 75 rpm add_capsule_acid->run_acid analyze_pellets Analyze Pellets for Drug Content run_acid->analyze_pellets transfer_pellets Transfer Pellets to pH 6.8 Buffer analyze_pellets->transfer_pellets run_buffer Run and Sample at Time Points transfer_pellets->run_buffer analyze_samples Analyze Samples by HPLC run_buffer->analyze_samples calculate_release Calculate % Drug Released analyze_samples->calculate_release plot_profile Plot Dissolution Profile calculate_release->plot_profile end end plot_profile->end End

Caption: Workflow for the in vitro dissolution testing of esomeprazole delayed-release capsules.

References

A Head-to-Head In Vitro Comparison of Esomeprazole Strontium and Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro performance of esomeprazole strontium against other leading proton pump inhibitors (PPIs), supported by experimental data, reveals nuances in their biochemical activity. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, complete with experimental protocols and visual representations of key pathways.

Comparative In Vitro Efficacy: Inhibition of H+/K+-ATPase

The primary mechanism of action for all proton pump inhibitors is the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. The in vitro potency of PPIs can be compared by their half-maximal inhibitory concentration (IC50) against this enzyme.

While a single study providing a direct head-to-head IC50 comparison of all major PPIs under identical conditions is elusive, data from various sources allow for an informed assessment. For instance, one study in isolated hog gastric vesicles demonstrated a rapid inhibition by rabeprazole, reaching near-maximal inhibition in 5 minutes. In the same model, lansoprazole and omeprazole required 30 minutes to achieve a similar level of inhibition, while pantoprazole reached only 50% inhibition after 50 minutes.[1] Another study reported IC50 values of 6.8 µM for pantoprazole and 2.4 µM for omeprazole in inhibiting H+/K+-ATPase activity in gastric membrane vesicles under acidic conditions.

It is important to note that the potency of PPIs in vitro is highly dependent on the pH of the assay environment, as they are prodrugs that require activation in an acidic milieu.

Data Summary: In Vitro Inhibition of Cytochrome P450 Enzymes

Beyond their primary target, the potential for drug-drug interactions is a key differentiator for PPIs, largely determined by their interaction with the cytochrome P450 (CYP450) enzyme system. The following table summarizes the in vitro inhibitory potential of various PPIs against key CYP450 enzymes.

Proton Pump InhibitorCYP2C19 Inhibition (Ki, µM)CYP2C9 Inhibition (Ki, µM)CYP3A4 Inhibition (Ki, µM)CYP2D6 Inhibition (IC50, µM)
Esomeprazole ~8-->200
Omeprazole 2 - 6-->200
Lansoprazole 0.4 - 1.5-->200
Pantoprazole 14 - 69622>200
Rabeprazole 17 - 21-->200

Data compiled from a study using human liver microsomal preparations and recombinant CYP2C19.[2] A lower Ki value indicates a higher inhibitory potency.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of PPIs on the H+/K+-ATPase enzyme.

1. Preparation of Gastric H+/K+-ATPase Vesicles:

  • Gastric membrane vesicles enriched with H+/K+-ATPase are typically prepared from the gastric mucosa of animal models such as hogs or rabbits.

  • The tissue is homogenized and subjected to differential and density gradient centrifugation to isolate the microsomal fraction containing the enzyme.[3][4]

2. Assay Procedure:

  • The prepared vesicles are pre-incubated with the test PPI at various concentrations in a buffer at a neutral pH.

  • The reaction is initiated by the addition of ATP and K+ to stimulate the proton pumping activity of the H+/K+-ATPase. The assay is conducted in an acidic environment to facilitate the activation of the PPI prodrugs.

  • The activity of the enzyme can be measured by quantifying the rate of ATP hydrolysis (by measuring the release of inorganic phosphate) or by monitoring the change in intravesicular pH using a pH-sensitive fluorescent probe.[1][5][6][7]

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the PPI to the activity in a control sample without the inhibitor.

  • IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the PPI concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway for gastric acid secretion and the experimental workflow for comparing PPIs in vitro.

PPI_Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell PPI PPI (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment HK_ATPase H+/K+-ATPase (Proton Pump) Activated_PPI->HK_ATPase Irreversible Inhibition H_ion H+ HK_ATPase->H_ion Secretion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->HK_ATPase Uptake

Mechanism of Action of Proton Pump Inhibitors.

Experimental_Workflow start Start prep_vesicles Preparation of H+/K+-ATPase Vesicles start->prep_vesicles pre_incubation Pre-incubation with PPIs (Various Concentrations) prep_vesicles->pre_incubation initiate_reaction Initiate Reaction (Add ATP and K+) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (ATP Hydrolysis or pH change) initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End determine_ic50->end

In Vitro H+/K+-ATPase Inhibition Assay Workflow.

References

Cross-Validation of Analytical Methods for the Quantification of Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of esomeprazole strontium in bulk and pharmaceutical dosage forms. The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data from published studies, to aid researchers and quality control analysts in selecting the most suitable method for their specific needs. The methods compared include UV-Visible Spectrophotometry, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Validated Analytical Methods

The selection of an analytical method is a critical step in drug development and quality control, ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API). The following table summarizes the key validation parameters for different analytical techniques used for the quantification of esomeprazole. These parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are essential for evaluating the performance and reliability of each method.

Parameter UV-Visible Spectrophotometry RP-HPLC Method 1 RP-HPLC Method 2 HPTLC Method
Wavelength (λmax) 299 nm[1]302 nm[2]280 nm[3][4][5]239 nm[6]
Linearity Range 2-10 µg/mL[1]Not Specified0.00008–0.00122 mg/mL200-800 ng/spot[6]
Correlation Coefficient (r²) 0.999[1]0.995[2]> 0.99[3][4]0.9990[6]
Accuracy (% Recovery) 98-99.23%[1]Not SpecifiedNot SpecifiedNot Specified
Precision (%RSD) < 2%[1]Not SpecifiedNot SpecifiedNot Specified
LOD Not Specified0.0001 µg/mL[2]Not SpecifiedNot Specified
LOQ Not Specified0.0004 µg/mL[2]Not SpecifiedNot Specified
Experimental Workflow for Method Comparison

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound.

Analytical_Method_Cross_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Validation Validation & Comparison Phase Start Define Analytical Requirements Prep_Standard Prepare Esomeprazole Strontium Standard Solutions Start->Prep_Standard Prep_Sample Prepare Pharmaceutical Formulation Samples Start->Prep_Sample Method_UV UV-Vis Spectrophotometry Prep_Standard->Method_UV Method_HPLC1 RP-HPLC Method 1 Prep_Standard->Method_HPLC1 Method_HPLC2 RP-HPLC Method 2 Prep_Standard->Method_HPLC2 Method_HPTLC HPTLC Method Prep_Standard->Method_HPTLC Prep_Sample->Method_UV Prep_Sample->Method_HPLC1 Prep_Sample->Method_HPLC2 Prep_Sample->Method_HPTLC Data_Collection Collect Data: Absorbance / Peak Area Method_UV->Data_Collection Method_HPLC1->Data_Collection Method_HPLC2->Data_Collection Method_HPTLC->Data_Collection Validation Perform Method Validation (Linearity, Accuracy, Precision) Data_Collection->Validation Comparison Compare Performance Parameters Validation->Comparison Selection Select Optimal Method Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analytical methods compared in this guide. These protocols are based on published and validated methods.

UV-Visible Spectrophotometric Method

This method is a simple and cost-effective technique for the quantification of esomeprazole in bulk and pharmaceutical dosage forms.[1]

  • Solvent: Methanol[1]

  • Wavelength of Maximum Absorbance (λmax): 299 nm[1]

  • Preparation of Standard Stock Solution: An accurately weighed quantity of this compound is dissolved in methanol to obtain a known concentration. For example, 10 mg of esomeprazole in 100 mL of methanol to get a 100 µg/mL solution.

  • Preparation of Calibration Curve: From the standard stock solution, serial dilutions are made with methanol to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[1] The absorbance of each solution is measured at 299 nm against a methanol blank. A calibration curve is plotted with absorbance versus concentration.

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight, then crushed into a fine powder.[1] An amount of powder equivalent to a specific amount of esomeprazole is weighed and dissolved in methanol, sonicated, and filtered. The filtrate is further diluted with methanol to a concentration within the calibration range.

  • Quantification: The absorbance of the final sample solution is measured at 299 nm, and the concentration is determined from the calibration curve.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method 1

This RP-HPLC method is suitable for the estimation of esomeprazole in bulk and tablet dosage forms.[2]

  • Chromatographic System:

    • Column: Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm i.d.)[2]

    • Mobile Phase: A mixture of 0.025M potassium dihydrogen phosphate buffer and acetonitrile (20:80 v/v).[2]

    • Flow Rate: 1.0 mL/min[2]

    • Detection: UV detector at 302 nm[2]

    • Run Time: 10 minutes[2]

  • Preparation of Standard Solution: A standard stock solution of esomeprazole is prepared by dissolving a known amount in the mobile phase. Further dilutions are made to achieve the desired concentration for analysis.

  • Sample Preparation: Tablet powder equivalent to a known amount of esomeprazole is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter. The filtrate is then diluted to a suitable concentration.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The quantity of esomeprazole in the sample is calculated by comparing the peak area with that of the standard.

Stability-Indicating RP-HPLC Method 2

This method is designed to be stability-indicating, meaning it can separate the active ingredient from its degradation products.[3][4][7]

  • Chromatographic System:

    • Column: YMC C18 (150 mm × 4.6 mm; particle size, 3 μm)[3][4][7]

    • Mobile Phase: A mixture of buffer (pH 7.6) and acetonitrile (75:25 v/v).[3][4][7]

    • Flow Rate: 1.0 mL/min[3][4][7]

    • Detection: UV/PDA detector at a wavelength of 280 nm[3][4][7]

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, esomeprazole is subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, and heat. The developed method should be able to resolve the esomeprazole peak from any degradation product peaks.

  • Preparation of Solutions: Standard and sample solutions are prepared in a suitable diluent.

  • Validation: The method is validated according to ICH guidelines for parameters such as linearity, specificity, precision, accuracy, and robustness.[3][4]

High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method offers a high-throughput alternative for the simultaneous estimation of esomeprazole in combination with other drugs.[6]

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60 GF254.[6]

  • Mobile Phase: A mixture of Acetate: Toluene: Glacial acetic acid (4.5:0.5:0.05 v/v/v).[6]

  • Detection: Spectrodensitometric scanning at 239 nm.[6]

  • Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber with the mobile phase.

  • Quantification: After development, the plate is dried, and the bands are scanned using a densitometer at 239 nm. The peak areas are used for quantification. The method demonstrates good separation with an Rf value of 0.78 for esomeprazole.[6]

  • Validation: The method is validated for linearity, accuracy, and precision as per ICH guidelines.[6]

References

Bioequivalence of Esomeprazole Strontium and Esomeprazole Magnesium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the bioequivalence, pharmacokinetics, and experimental protocols for the strontium and magnesium salts of esomeprazole, supported by regulatory findings and published study data.

This guide provides a comprehensive comparison of esomeprazole strontium and esomeprazole magnesium, focusing on their bioequivalence as established in pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the performance and testing of these two forms of the widely used proton pump inhibitor.

Executive Summary

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. It is available in different salt forms, with esomeprazole magnesium being the most common (marketed as Nexium®) and this compound being a subsequently developed alternative. A 49.3 mg dose of this compound is formulated to deliver an equivalent of 40 mg of esomeprazole, comparable to the 40 mg esomeprazole magnesium dosage.[1]

The U.S. Food and Drug Administration (FDA) has approved this compound, with the approval being based on a New Drug Application (NDA 202342) that included comprehensive bioequivalence (BE) studies against the reference product, esomeprazole magnesium.[2][3] These studies confirmed that this compound is bioequivalent to esomeprazole magnesium, indicating that they can be used interchangeably in clinical practice.[2]

Comparative Bioequivalence Data

Pivotal bioequivalence studies were conducted to compare this compound 40 mg delayed-release capsules with esomeprazole magnesium (Nexium®) 40 mg delayed-release capsules. These studies were essential for the regulatory approval of this compound and demonstrated that the rate and extent of absorption of esomeprazole were comparable between the two salt forms.

Two key studies were highlighted in the FDA's review of NDA 202342: one conducted under fasting conditions and another where the drug was administered with applesauce.[2] Both studies concluded that this compound was bioequivalent to esomeprazole magnesium.[2]

While the FDA's public documentation confirms that bioequivalence was established, the specific quantitative pharmacokinetic data from these head-to-head studies are not publicly available in tabular format. The established bioequivalence, however, implies that the 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), fell within the standard acceptance range of 80-125%.

For illustrative purposes, the following tables present data from a bioequivalence study of a fixed-dose combination product containing this compound versus one with esomeprazole magnesium. While not a direct comparison of the single-entity products, this data supports the bioequivalence of the esomeprazole component across different salt forms in a combination product.

Table 1: Pharmacokinetic Parameters for Esomeprazole in Fixed-Dose Combination Products (Mean ± SD)

FormulationCmax (ng/mL)AUC0-t (h·ng/mL)
Naproxen + this compound658.21 ± 510.911,109.11 ± 1,111.59
Naproxen + Esomeprazole Magnesium595.09 ± 364.231,015.12 ± 952.98

Table 2: Geometric Mean Ratios and 90% Confidence Intervals for Esomeprazole in Fixed-Dose Combination Products

ParameterGeometric Mean Ratio (Strontium/Magnesium)90% Confidence Interval
Cmax0.990.82 - 1.18
AUC0-t1.040.91 - 1.18

Experimental Protocols

The bioequivalence of this compound and esomeprazole magnesium was established through rigorous clinical trials. The following is a detailed methodology typical for such studies, based on information from the FDA review documents and other published esomeprazole bioequivalence studies.

Study Design

The pivotal bioequivalence studies for this compound employed a randomized, open-label, single-dose, two-period, two-sequence crossover design.[2] This design is a standard approach in bioequivalence testing, where each subject serves as their own control, receiving both the test product (this compound) and the reference product (esomeprazole magnesium) in a randomized order, separated by a washout period.

  • Fasting Study: Conducted to assess bioequivalence without the influence of food. Subjects typically fast overnight for at least 10 hours before and for a specified period after drug administration.[2]

  • Fed (Applesauce) Study: This study was designed to evaluate the effect of food on drug absorption and to provide dosing recommendations for patients who have difficulty swallowing capsules. The contents of the capsules were sprinkled on a tablespoon of applesauce.

Study Population

The studies were conducted in healthy adult volunteers. Key inclusion criteria typically include:

  • Age between 18 and 55 years.

  • Body mass index (BMI) within a normal range.

  • Good health as determined by medical history, physical examination, and laboratory tests.

Exclusion criteria often include:

  • History of clinically significant illnesses.

  • Allergies to proton pump inhibitors.

  • Use of any medication that could interfere with the study drugs.

Dosing and Administration

In each study period, subjects received a single oral dose of either:

  • Test Product: this compound 49.3 mg (equivalent to 40 mg esomeprazole) delayed-release capsule.

  • Reference Product: Esomeprazole magnesium (Nexium®) 40 mg delayed-release capsule.

The doses were administered with a standardized volume of water. A washout period of at least 7 days separated the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.

Pharmacokinetic Sampling and Analysis

Blood samples were collected from each subject at predefined time points before and after drug administration over a 24-hour period. Plasma was separated from the blood samples and stored frozen until analysis.

The concentration of esomeprazole in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This analytical technique is highly sensitive and specific for quantifying drug concentrations in biological fluids.

Bioequivalence Assessment

The primary pharmacokinetic parameters used to assess bioequivalence were:

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax: The maximum observed plasma concentration.

Statistical analysis was performed on the log-transformed pharmacokinetic parameters. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of the test product to the reference product for AUC and Cmax were within the acceptance range of 80.00% to 125.00%.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for esomeprazole.

Bioequivalence_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Phase Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA1 Group A: Receives This compound Randomization->GroupA1 GroupB1 Group B: Receives Esomeprazole Magnesium Randomization->GroupB1 Washout Washout Period (≥ 7 days) GroupA1->Washout GroupB1->Washout GroupA2 Group A: Receives Esomeprazole Magnesium Washout->GroupA2 GroupB2 Group B: Receives This compound Washout->GroupB2 BloodSampling Serial Blood Sampling (Pre- and Post-Dose) GroupA2->BloodSampling GroupB2->BloodSampling PlasmaAnalysis Plasma Sample Analysis (LC-MS/MS) BloodSampling->PlasmaAnalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) PlasmaAnalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Signaling Pathway of Esomeprazole

Esomeprazole, regardless of its salt form, acts by inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.

Esomeprazole_Pathway Esomeprazole Esomeprazole (Strontium or Magnesium Salt) ParietalCell Gastric Parietal Cell Esomeprazole->ParietalCell AcidicCanaliculus Secretory Canaliculus (Acidic Environment) ParietalCell->AcidicCanaliculus ActiveForm Active Sulfenamide Metabolite AcidicCanaliculus->ActiveForm Activation ProtonPump H+/K+-ATPase (Proton Pump) ActiveForm->ProtonPump ActiveForm->ProtonPump Covalent Bonding H_ion H+ (Acid) GastricLumen Gastric Lumen ProtonPump->GastricLumen H+ Secretion Inhibition Inhibition ProtonPump->Inhibition H_ion->GastricLumen Inhibition->ActiveForm Secretion Secretion

Caption: Mechanism of action of esomeprazole.

Conclusion

References

Comparative Efficacy of Esomeprazole Salts in Animal Models of GERD: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of different esomeprazole salts in animal models of gastroesophageal reflux disease (GERD). While direct comparative studies are limited, this document synthesizes available data from various studies to facilitate an informed understanding of their therapeutic potential.

Data Summary

Esomeprazole SaltAnimal ModelKey Efficacy ParametersResultsReference
Esomeprazole Magnesium Rat (Water-Immersion Restraint Stress Model)Guth's Lesion Score- WIR Group: 59.7 ± 4.3- 10 mg/kg: 31.9 ± 3.1- 50 mg/kg: 5.7 ± 0.8[1]
Myeloperoxidase (MPO) Level- WIR Group: Significantly Elevated- 10 mg/kg: Significantly Suppressed[1]
Prostaglandin E2 (PGE2) Level- WIR Group: Significantly Reduced- 10 mg/kg: Not Significantly Changed[1]
Esomeprazole Sodium HorseGastric Juice pH- Before Treatment: 4.25 ± 2.39- After 0.5 mg/kg IV: 6.43 ± 1.18[2][3]
Dog (Anesthetized)Gastric pH- Placebo: ~2- 1 mg/kg IV: ~7[4]
Esophageal pH (% time pH < 4)- Placebo: ~1.5%- 1 mg/kg IV: ~0%[4]
Dog (Healthy Beagle)% Time Intragastric pH ≥4 (24h)- Baseline: 3.7 ± 1.8%- 1 mg/kg IV: 40.9 ± 17.3%- 1 mg/kg PO: 82.5 ± 7.7%[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for key experiments cited in the literature for evaluating esomeprazole efficacy in animal models of GERD.

Surgically-Induced Reflux Esophagitis Model in Rats

A commonly used model to evaluate the efficacy of anti-GERD drugs involves surgical modification to induce reflux.

  • Animal Selection and Acclimatization: Adult male Wistar rats (200-250g) are typically used. Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Surgical Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • Anesthesia is induced (e.g., ketamine/xylazine cocktail).

    • A midline laparotomy is performed to expose the stomach and esophagus.

    • The limiting ridge between the forestomach and the corpus is ligated, and the pylorus is also ligated to induce gastric content reflux into the esophagus.

    • The abdominal incision is then closed.

  • Drug Administration: Esomeprazole salts are typically dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (via gavage) or intravenously. Administration usually begins on the day of the surgery and continues for a specified period.

  • Endpoint Analysis:

    • Macroscopic Lesion Score: At the end of the study period, animals are euthanized, and the esophagus is removed. The esophageal mucosa is examined for lesions, which are scored based on their severity (e.g., using a 0-5 scale, where 0 is no lesion and 5 is severe ulceration).

    • Histopathological Examination: Esophageal tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for inflammation, erosion, and ulceration.

    • Biochemical Markers: Esophageal tissue can be homogenized to measure levels of pro-inflammatory markers such as myeloperoxidase (MPO), cytokines (e.g., TNF-α, IL-1β), and markers of oxidative stress (e.g., malondialdehyde - MDA).[1]

Non-Surgical Overeating-Induced GERD Model in Mice

This model mimics GERD induced by lifestyle factors.[6]

  • Animal Selection and Acclimatization: Adult mice (e.g., C57BL/6) are used and acclimatized as described above.[1]

  • Model Induction:

    • Mice are subjected to a specific fasting and re-feeding schedule to induce overeating. For example, fasting every other day can lead to gastric distention and esophageal injury.[6]

  • Drug Administration: Test compounds are administered orally during the study period.

  • Endpoint Analysis:

    • Immunohistochemistry: Esophageal tissue is stained for markers of GERD such as inducible nitric oxide synthase (iNOS) and substance P.[6] The intensity and area of staining are quantified.

Visualizations

Experimental Workflow for Efficacy Testing

G cluster_0 Animal Preparation cluster_1 GERD Induction cluster_2 Treatment cluster_3 Endpoint Analysis acclimatization Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization gerd_model Surgical or Non-Surgical GERD Model Induction randomization->gerd_model drug_admin Daily Administration of Esomeprazole Salts or Vehicle gerd_model->drug_admin euthanasia Euthanasia and Tissue Collection drug_admin->euthanasia lesion_scoring Macroscopic and Histopathological Scoring euthanasia->lesion_scoring biochemical_assays Measurement of Pro-inflammatory Markers euthanasia->biochemical_assays

Caption: General experimental workflow for efficacy testing of esomeprazole salts in animal models of GERD.

Proposed Anti-inflammatory Signaling Pathway of Esomeprazole

G reflux Gastric Acid & Pepsin Reflux stress Oxidative Stress reflux->stress p38 p38 MAPK stress->p38 nfkb NF-κB p38->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines inflammation Esophageal Inflammation & Mucosal Damage cytokines->inflammation esomeprazole Esomeprazole esomeprazole->p38 Inhibits esomeprazole->nfkb Inhibits

Caption: Proposed anti-inflammatory signaling pathway of esomeprazole in GERD.

References

Assessing the Impact of the Strontium Salt on Esomeprazole's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of esomeprazole strontium and esomeprazole magnesium, focusing on the impact of the different salt forms on the drug's activity. The information presented is based on publicly available data from regulatory agencies and scientific literature.

The active moiety responsible for the therapeutic effect is esomeprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] Different salt forms, such as strontium and magnesium, are used in the formulation of the final drug product. The U.S. Food and Drug Administration (FDA) has approved this compound for the same indications as esomeprazole magnesium, based on the clinical trials conducted with the magnesium salt.[3][4] This indicates a regulatory consensus on their therapeutic equivalence.

Pharmacokinetic Comparison: Bioequivalence of this compound and Esomeprazole Magnesium

Pharmacokinetic studies are crucial in determining the rate and extent to which the active ingredient becomes available at the site of drug action. Bioequivalence studies have been conducted to compare this compound and esomeprazole magnesium, concluding that they exhibit comparable pharmacokinetic profiles.

The FDA label for this compound states that following a single oral dose of 49.3 mg of this compound (equivalent to 40 mg of esomeprazole), the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were comparable to those of 44.6 mg of esomeprazole magnesium (equivalent to 40 mg of esomeprazole). This suggests that the substitution of the magnesium salt with the strontium salt does not significantly alter the absorption and systemic exposure of esomeprazole.

A study comparing a fixed-dose combination of naproxen and this compound with a similar combination containing esomeprazole magnesium also demonstrated bioequivalence between the two formulations. The pharmacokinetic values for both esomeprazole salt forms were within the accepted bioequivalence range.

Table 1: Summary of Pharmacokinetic Parameters for this compound and Esomeprazole Magnesium (Data derived from bioequivalence studies)

ParameterThis compoundEsomeprazole Magnesium
Cmax (Peak Plasma Concentration) Comparable to Esomeprazole MagnesiumEstablished Profile
AUC (Area Under the Curve) Comparable to Esomeprazole MagnesiumEstablished Profile
Tmax (Time to Peak Concentration) ~1-2 hours~1.5 hours[5]
Bioavailability ~64% (single dose) to ~90% (repeated dosing)~50-68% (single dose) to 89% (repeated dosing)[6][7][8]

Note: The data presented are representative and may vary between individual studies and patient populations.

Pharmacodynamic Equivalence: Impact on Gastric Acid Control

While direct head-to-head studies comparing the pharmacodynamics of this compound and esomeprazole magnesium as single agents are not extensively available in the public domain, the established pharmacokinetic bioequivalence strongly suggests that their pharmacodynamic effects, particularly the control of intragastric pH, are also equivalent. The therapeutic activity of esomeprazole is dependent on the concentration of the active moiety at the proton pumps in the parietal cells, which is a function of its pharmacokinetics.

Numerous studies have demonstrated the efficacy of esomeprazole in increasing intragastric pH. Esomeprazole therapy has been shown to maintain intragastric pH above 4.0 for a significant portion of the day, which is a key factor in the healing of acid-related gastrointestinal disorders.[9][10]

Table 2: Representative Data on the Effect of Esomeprazole on Intragastric pH

ParameterEsomeprazole (40 mg once daily)
Mean % of 24h with intragastric pH > 4 Consistently high, often exceeding 50-70%
Median intragastric pH over 24h Significantly elevated compared to baseline and other PPIs

Note: This data is representative of esomeprazole's activity and is not a direct comparison between the strontium and magnesium salts.

Experimental Protocols

Protocol for a Bioequivalence Study of Esomeprazole Salts

This section outlines a typical methodology for a clinical trial designed to assess the bioequivalence of two different esomeprazole salt formulations.

1. Study Design:

  • Type: Randomized, open-label, single-dose, two-period, two-sequence crossover study.[11]

  • Subjects: Healthy adult volunteers.

  • Washout Period: A sufficient washout period (e.g., 7-14 days) between the two treatment periods to ensure complete elimination of the drug from the body.[11][12]

2. Drug Administration:

  • Subjects receive a single oral dose of either the test product (e.g., this compound) or the reference product (e.g., esomeprazole magnesium) in each period, according to the randomization schedule.[11]

  • The dose administered should be the same molar amount of the active esomeprazole moiety.

  • The drug is typically administered with a standardized volume of water after an overnight fast.[11]

3. Blood Sampling:

  • Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).[11]

4. Bioanalytical Method:

  • Plasma concentrations of esomeprazole are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][13]

5. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated for each subject and formulation using non-compartmental methods:

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).[11]

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[11]

    • Maximum plasma concentration (Cmax).[11]

    • Time to reach maximum plasma concentration (Tmax).[14]

  • The geometric mean ratios of Cmax and AUC for the test and reference products are calculated, along with their 90% confidence intervals.[6]

6. Bioequivalence Criteria:

  • The two formulations are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the predetermined range of 80-125%.[6]

Protocol for Intragastric pH Monitoring Study

This protocol describes a typical experiment to evaluate the pharmacodynamic effect of esomeprazole on gastric acid secretion.

1. Study Design:

  • Type: Randomized, double-blind, crossover study.[5]

  • Subjects: Healthy volunteers or patients with acid-related disorders.

2. Treatment:

  • Subjects receive the esomeprazole formulation (or placebo/comparator) for a specified duration (e.g., 5-7 days) to reach steady-state.[5]

3. pH Monitoring:

  • On the last day of treatment, a pH-metry catheter with an antimony electrode is inserted through the nasal passage and positioned in the stomach.[10]

  • Intragastric pH is continuously monitored and recorded for a 24-hour period using a portable data logger.[10]

4. Data Analysis:

  • The primary pharmacodynamic endpoints typically include:

    • The percentage of time during the 24-hour period that the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[9]

    • The median intragastric pH over the 24-hour period.[10]

  • These parameters are compared between the different treatment groups.

Visualizations

esomeprazole_pathway cluster_parietal_cell Gastric Parietal Cell Esomeprazole Esomeprazole (Prodrug) Active_Sulfenamide Active Sulfenamide Esomeprazole->Active_Sulfenamide Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Binding (Inhibition) H_ions_out H+ (Acid) Proton_Pump->H_ions_out Secretion K_ions_in K+ K_ions_in->Proton_Pump Bloodstream Systemic Circulation Bloodstream->Esomeprazole Absorption

Mechanism of Action of Esomeprazole.

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods cluster_sampling Pharmacokinetic Sampling & Analysis cluster_statistics Statistical Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Subject_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Crossover Drug Washout->Period2 Period2->Blood_Sampling Plasma_Analysis Bioanalysis of Plasma Samples (HPLC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Plasma_Analysis->PK_Analysis Statistical_Comparison Statistical Comparison of PK Parameters PK_Analysis->Statistical_Comparison Bioequivalence_Conclusion Conclusion on Bioequivalence Statistical_Comparison->Bioequivalence_Conclusion

Workflow of a Bioequivalence Study.

References

A Comparative Guide to the Bioanalytical Method Validation of Esomeprazole in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of esomeprazole in rat plasma, a critical step in preclinical pharmacokinetic and toxicokinetic studies. While this document focuses on esomeprazole, the principles and methodologies are directly applicable to its salt forms, such as esomeprazole strontium, as the core analyte remains the same. The validation parameters presented are benchmarked against established regulatory guidelines from the FDA and EMA to ensure data integrity and reliability.[1][2][3][4][5]

Experimental Protocols: A Validated LC-MS/MS Method

A highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the industry standard for the bioanalysis of esomeprazole in plasma.[6][7][8][9] Below is a detailed protocol that serves as a representative example.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of rat plasma, add 25 µL of an internal standard (IS) working solution (e.g., a deuterated esomeprazole like Esomeprazole-d3 or a structurally similar compound like rabeprazole).[8][9]

  • Alkalinize the plasma sample with a small volume of a basic solution (e.g., 100 mM sodium bicarbonate) to ensure esomeprazole is in its non-ionized form.[8]

  • Add 1 mL of an organic extraction solvent, such as a mixture of methyl tert-butyl ether and dichloromethane (e.g., 3:2, v/v).[6]

  • Vortex the mixture for 10-15 minutes to facilitate the transfer of the analyte and IS into the organic layer.

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100-200 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.[6][8]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.[8]

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., water with a pH modifier like ammonia or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[8][10]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.[10][11]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[12][13]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for esomeprazole.[8][9]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9] The specific precursor-to-product ion transitions for esomeprazole and the internal standard would be optimized.

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation results for bioanalytical methods of esomeprazole in plasma, providing a benchmark for performance.

Table 1: Linearity and Sensitivity

MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
HPLC-PDA5.0 - 450> 0.9995.0[12][13]
LC-MS/MS5 - 1000> 0.995[8]
UPLC-MS/MS0.1 - 2000Not Specified0.1[10]
LC-MS/MS20 - 20,000 nmol/LNot Specified20 nmol/L[6]

Table 2: Accuracy and Precision

MethodQuality Control (QC) LevelIntra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)Reference
UPLC-MS/MSLLOQ, Low, Mid, High95.67 - 111.451.31 - 10.4898.40 - 106.952.42 - 11.19[10]
LC-MS/MSLow, Mid, High97.7 - 100.1< 9.597.7 - 100.1< 9.5[6]

Table 3: Recovery and Stability

MethodRecovery (%)Stability ConditionsStability ResultsReference
LC-MS/MS~73.4Room temperature for 6 hoursStable[8]
LC-MS/MS-70°C for 29 daysStable[8]
LC-MS/MSThree freeze-thaw cyclesStable[8]
LC-MS/MS80 - 105Not SpecifiedNot Specified[6]
HPLC-PDA>97Room temperature for 24 hoursStable[11][12]
HPLC-PDA-20°C and -80°C for 14 daysStable[12]
HPLC-PDAThree freeze-thaw cyclesStable[12]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_validation MethodDevelopment Method Development (LC-MS/MS) FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) FullValidation->AccuracyPrecision RecoveryMatrix Recovery & Matrix Effect FullValidation->RecoveryMatrix Stability Stability (Freeze-thaw, Bench-top, Long-term) FullValidation->Stability LLOQ Lower Limit of Quantification (LLOQ) FullValidation->LLOQ ValidatedMethod Validated Method Ready for Use SampleAnalysis Routine Sample Analysis (Rat Plasma Samples) ValidatedMethod->SampleAnalysis DataReporting Data Reporting & Interpretation SampleAnalysis->DataReporting

Caption: Workflow for bioanalytical method validation.

Experimental_Workflow PlasmaSample Rat Plasma Sample Collection AddIS Addition of Internal Standard (IS) PlasmaSample->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataAcquisition Data Acquisition (MRM) LCMS_Analysis->DataAcquisition Quantification Quantification & Data Analysis DataAcquisition->Quantification

Caption: Experimental workflow for sample analysis.

References

A Comparative Analysis of Esomeprazole Strontium and Lansoprazole in Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid suppression capabilities of esomeprazole strontium and lansoprazole, two prominent proton pump inhibitors (PPIs). By examining key experimental data and outlining the methodologies employed in these studies, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their relative performance.

Executive Summary

Esomeprazole, the S-isomer of omeprazole, is available in different salt forms, including magnesium and strontium. The U.S. Food and Drug Administration (FDA) has approved this compound for the same indications as esomeprazole magnesium, with its approval based on the extensive clinical trials conducted on the magnesium salt.[1] This indicates a regulatory consensus on their therapeutic equivalence. Clinical studies comparing esomeprazole with lansoprazole have consistently demonstrated that esomeprazole achieves a more potent and sustained acid suppression. This translates to higher healing rates for erosive esophagitis and a greater percentage of time with intragastric pH maintained above 4.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of esomeprazole and lansoprazole. It is important to note that the data for esomeprazole is primarily derived from studies using the magnesium salt, which is considered clinically equivalent to the strontium salt in terms of efficacy.

Table 1: Healing Rates of Erosive Esophagitis

Drug & DosageHealing Rate at 4 WeeksHealing Rate at 8 WeeksStudy Population
Esomeprazole 40 mg once daily 71.7%92.6%Patients with erosive esophagitis
Lansoprazole 30 mg once daily 63.8%88.8%Patients with erosive esophagitis

Table 2: Intragastric pH Control

Drug & DosageMean % Time with Intragastric pH > 4 (Day 5)Mean 24-hour Intragastric pH (Day 5)Study Population
Esomeprazole 40 mg once daily 57.7%4.9Healthy volunteers
Lansoprazole 30 mg once daily 44.5%4.1Healthy volunteers
Esomeprazole 40 mg twice daily 79.1%5.8Patients with GERD symptoms
Lansoprazole 30 mg twice daily 63.8%5.0Patients with GERD symptoms

Experimental Protocols

The data presented above are derived from randomized, double-blind, multicenter clinical trials. Below are the generalized methodologies for the key experiments cited.

Healing of Erosive Esophagitis
  • Study Design: A multicenter, randomized, double-blind, parallel-group trial.

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients are randomized to receive either esomeprazole (e.g., 40 mg once daily) or lansoprazole (e.g., 30 mg once daily) for a period of 4 to 8 weeks.

  • Primary Endpoint: The primary outcome is the healing of erosive esophagitis, as confirmed by endoscopy at the end of the treatment period.

  • Secondary Endpoints: Secondary measures often include symptom resolution (e.g., heartburn), time to symptom resolution, and safety and tolerability of the treatments.

24-Hour Intragastric pH Monitoring
  • Study Design: A randomized, open-label, two-way crossover study.

  • Patient Population: Healthy adult volunteers or patients with symptoms of gastroesophageal reflux disease (GERD). Participants are typically screened to be Helicobacter pylori-negative.

  • Procedure:

    • A pH monitoring catheter or a wireless pH capsule (like the Bravo™ capsule) is endoscopically placed in the stomach.[2]

    • Patients receive one of the study drugs (e.g., esomeprazole 40 mg or lansoprazole 30 mg) for a set period, often 5 to 10 days.

    • Intragastric pH is continuously monitored over a 24-hour period on a specific day of treatment (e.g., day 5).

    • After a washout period, patients are crossed over to the other treatment arm, and the pH monitoring is repeated.

  • Key Parameters Measured:

    • Percentage of time with intragastric pH > 4.

    • Mean 24-hour intragastric pH.

    • Median intragastric pH.

Mandatory Visualizations

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculus.[3][4] The activated form then irreversibly binds to and inhibits the H+/K+ ATPase (the proton pump), which is the final step in gastric acid secretion.[3][5]

PPI_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell cluster_lumen Stomach Lumen PPI_inactive Inactive PPI (Esomeprazole/Lansoprazole) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell Diffusion PPI_active Active Sulfenamide Metabolite PPI_inactive_cell->PPI_active Acid-catalyzed activation H_K_ATPase H+/K+ ATPase (Proton Pump) PPI_active->H_K_ATPase Irreversible inhibition H_ion H+ H_K_ATPase->H_ion Pumps H+ out HCl HCl (Gastric Acid) H_ion->HCl Cl_ion Cl- Cl_ion->HCl

Mechanism of action of proton pump inhibitors.

Experimental Workflow for a Comparative pH Study

The following diagram illustrates a typical experimental workflow for a clinical trial comparing the effects of this compound and lansoprazole on intragastric pH.

Experimental_Workflow start Patient Recruitment (GERD patients or Healthy Volunteers) screening Screening & Baseline Assessment (Endoscopy, H. pylori test) start->screening randomization Randomization screening->randomization group_A Group A: This compound (e.g., 49.3 mg QD) randomization->group_A group_B Group B: Lansoprazole (e.g., 30 mg QD) randomization->group_B treatment1 Treatment Period 1 (e.g., 5-7 days) group_A->treatment1 group_B->treatment1 ph_monitoring1 24-hour Intragastric pH Monitoring treatment1->ph_monitoring1 washout Washout Period (e.g., 14 days) ph_monitoring1->washout treatment2 Treatment Period 2 (Crossover) washout->treatment2 ph_monitoring2 24-hour Intragastric pH Monitoring treatment2->ph_monitoring2 data_analysis Data Analysis (% time pH>4, mean pH) ph_monitoring2->data_analysis

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the quantification of esomeprazole strontium in active pharmaceutical ingredients (APIs) and finished dosage forms. The objective of such a study is to ensure that analytical methods developed and validated in one laboratory can be successfully transferred to another, yielding comparable and reliable results.[1] This is a critical step in drug development and manufacturing to ensure consistent product quality.[1]

The guide outlines standardized experimental protocols for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and presents a structured approach for comparing their performance across different laboratories. The methodologies and validation parameters are based on established principles from the International Council for Harmonisation (ICH) guidelines.[2][3]

Data Presentation: Comparative Analysis of Analytical Methods

The performance of different analytical methods for esomeprazole can be systematically evaluated and compared using a set of key validation parameters. The following tables summarize typical performance characteristics for HPLC and UV-Vis spectroscopic methods based on published data.

Table 1: Comparison of HPLC Method Performance Parameters for Esomeprazole Analysis

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Isocratic RP-HPLC)Method 3 (Chiral HPLC)Acceptance Criteria (Typical)
Linearity (r²) 0.99900.9992[4]0.999[5]r² ≥ 0.995
Range (µg/mL) 50-150100-1000 ng/mL[4]50-90[5]Dependent on assay requirements
Accuracy (% Recovery) Within limits (not specified)97.82 - 98.22%[4]99.81 - 101.62%[5]98.0 - 102.0%
Precision (%RSD) < 2%Intra-day: 0.66-0.86%Inter-day: 0.84-1.11%[4]Intra-day: 0.03-0.05%Inter-day: 0.13-0.19%[5]RSD ≤ 2.0%[6]
Limit of Detection (LOD) Not specifiedNot specified0.71 µg/mL (S-omeprazole)[5]To be established
Limit of Quantitation (LOQ) Not specifiedNot specified2.16 µg/mL (S-omeprazole)[5]To be established
Specificity Stability-indicating[7]Stability-indicating[4]Enantioselective[5]No interference from placebo, impurities, or degradation products

Table 2: Comparison of UV-Vis Spectrophotometric Method Performance Parameters for Esomeprazole Analysis

ParameterMethod 1Acceptance Criteria (Typical)
Linearity (r²) 0.999[8]r² ≥ 0.995
Range (µg/mL) 2-10[8]Dependent on assay requirements
Accuracy (% Recovery) 98 - 99.23%[8]98.0 - 102.0%
Precision (%RSD) < 2%[8]RSD ≤ 2.0%
Limit of Detection (LOD) Determined from regression equation[8]To be established
Limit of Quantitation (LOQ) Determined from regression equation[8]To be established
Specificity Method for bulk and dosage forms[8]No interference from excipients

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory comparison. Below are representative protocols for HPLC and UV-Vis analysis of esomeprazole.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of esomeprazole.

1. Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Zorbax SB C18 (250 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.8) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient.

2. Reagent and Sample Preparation:

  • Phosphate Buffer (pH 6.8): Dissolve 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 mL of water. Adjust the pH to 6.8 with 0.2 M NaOH if necessary.

  • Standard Stock Solution (200 µg/mL): Accurately weigh and transfer about 40 mg of esomeprazole working standard into a 200 mL volumetric flask. Add 70 mL of the mobile phase as a diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 40 mg of esomeprazole into a 200 mL volumetric flask. Add 70 mL of diluent, sonicate for 30 minutes, cool, and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before analysis.

3. System Suitability:

  • Before analysis, perform five replicate injections of the standard solution.

  • The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%, the tailing factor is ≤ 2.0, and the number of theoretical plates is ≥ 2000.[1]

4. Analysis Procedure:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • The concentration of esomeprazole in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: UV-Vis Spectrophotometric Method

This protocol outlines a UV-Vis spectrophotometric method for the quantification of esomeprazole.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

2. Reagent and Sample Preparation:

  • Solvent: Methanol.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of esomeprazole and dissolve it in a 10 mL volumetric flask with methanol.[8]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.[8]

  • Calibration Standards: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 2-10 µg/mL.[8]

3. Analysis Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning the working standard solution from 200-400 nm. The λmax for esomeprazole in methanol is approximately 299 nm.[8]

  • Measure the absorbance of the calibration standards and the sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of esomeprazole in the sample solution from the calibration curve.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow for an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

G start Study Initiation & Protocol Design labA Transferring Laboratory (Lab A) start->labA Protocol Distribution labB Receiving Laboratory (Lab B) start->labB Protocol Distribution materials Distribution of Standardized Materials (API, Samples, Reagents) labA->materials labB->materials execution Method Execution & Data Collection materials->execution Parallel Analysis data_analysis Statistical Analysis of Results (e.g., t-test, F-test) execution->data_analysis report Final Report & Acceptance Criteria Evaluation data_analysis->report

Caption: Workflow for a typical inter-laboratory analytical method comparison study.

Signaling Pathway for Method Validation

This diagram outlines the logical relationship between the different parameters assessed during analytical method validation, as stipulated by ICH guidelines.

G method_validation Analytical Method Validation specificity Specificity / Selectivity method_validation->specificity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate reproducibility Reproducibility (Inter-laboratory) precision->reproducibility

Caption: Key parameters evaluated during analytical method validation.

References

Esomeprazole Strontium and Pantoprazole: A Comparative Analysis of Intragastric pH Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic effects of esomeprazole strontium and pantoprazole on gastric pH, supported by experimental data from peer-reviewed studies. Both drugs are proton pump inhibitors (PPIs) that suppress gastric acid secretion, but they exhibit differences in their potency and duration of action.

Executive Summary

Clinical evidence consistently demonstrates that esomeprazole provides more potent and sustained control of intragastric pH compared to pantoprazole at equivalent doses. Studies have shown that esomeprazole maintains a gastric pH above 4.0 for a significantly longer duration than pantoprazole. This difference in acid suppression may have clinical implications for the treatment of acid-related disorders. This compound has been shown to be bioequivalent to esomeprazole magnesium, meaning it delivers the same amount of the active esomeprazole moiety to the body.[1][2] Therefore, the comparative data between esomeprazole and pantoprazole are applicable to the strontium salt form.

Quantitative Data Comparison

The following table summarizes the key findings from comparative studies on the effect of esomeprazole and pantoprazole on intragastric pH.

ParameterEsomeprazole (40 mg)Pantoprazole (40 mg)Study PopulationStudy DesignSource
% Time with Intragastric pH > 4.0 (Day 1) 43.4%25.0%Healthy SubjectsRandomized, two-way crossover[3]
% Time with Intragastric pH > 4.0 (Day 5) 59.2%33.9%Healthy SubjectsRandomized, two-way crossover[3]
Mean Time with Intragastric pH > 4.0 (24h, IV, H. pylori-negative) 11.8 hours5.6 hours (infusion) / 7.2 hours (bolus)Healthy VolunteersRandomized, three-way crossover[4]
Mean Time with Intragastric pH > 4.0 (Day 5) 14.0 hours10.1 hoursGERD PatientsFive-way crossover[5]
% Patients with pH > 4.0 for >12h (Day 5) Significantly higher with esomeprazoleLower than esomeprazoleGERD PatientsFive-way crossover[5]

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. The following outlines a typical experimental protocol for comparing the effects of proton pump inhibitors on gastric pH.

Objective: To compare the effect of esomeprazole and pantoprazole on 24-hour intragastric pH.

Study Design: A randomized, double-blind, two-way crossover study is a common design.[3] This involves participants receiving both treatments in a random order, separated by a washout period to eliminate any carryover effects of the first drug.

Participants: Studies often enroll healthy volunteers or patients diagnosed with gastroesophageal reflux disease (GERD).[3][5] Key inclusion and exclusion criteria are established to ensure a homogenous study population.

Procedure:

  • Baseline pH Monitoring: Before drug administration, a baseline 24-hour intragastric pH profile is recorded for each participant.[6][7][8]

  • Drug Administration: Participants are randomly assigned to receive either esomeprazole or pantoprazole, typically administered orally or intravenously once daily for a set period (e.g., 5-7 days).[3]

  • Continuous pH Monitoring: Intragastric pH is continuously monitored for 24 hours on specific study days (e.g., day 1 and day 5) using a pH catheter or a wireless pH-monitoring capsule.[6][7][8][9][10] The probe is positioned in the stomach, and data is recorded on a portable device.

  • Washout Period: After the first treatment period, there is a washout period of sufficient duration (e.g., 2 weeks) to ensure the complete elimination of the first drug from the body.[3]

  • Crossover: Participants then receive the alternate treatment, and the 24-hour pH monitoring is repeated.

  • Data Analysis: The primary endpoints typically include the percentage of time the intragastric pH remains above 4.0 and the mean or median 24-hour intragastric pH. Statistical analyses are performed to compare the effects of the two drugs.

Mandatory Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_setup Study Setup cluster_treatment Treatment Periods cluster_A Group A cluster_B Group B P Participant Recruitment (Healthy Volunteers or GERD Patients) B Baseline 24-hour Intragastric pH Monitoring P->B R Randomization B->R TA Treatment with This compound R->TA Group A TB Treatment with Pantoprazole R->TB Group B M1 24-hour Intragastric pH Monitoring (Day 1 & 5) TA->M1 W Washout Period M1->W M2 24-hour Intragastric pH Monitoring (Day 1 & 5) TB->M2 M2->W C Crossover of Treatments W->C C->TA Group B receives Esomeprazole C->TB Group A receives Pantoprazole D Data Analysis (% Time pH > 4.0, Mean pH) C->D

Caption: Experimental workflow for a randomized crossover study comparing esomeprazole and pantoprazole.

Signaling Pathway of Proton Pump Inhibitors

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell PPI Proton Pump Inhibitor (Esomeprazole/Pantoprazole) APPI Activated PPI (Sulfenamide) PPI->APPI Acid-catalyzed activation PP H+/K+ ATPase (Proton Pump) APPI->PP Irreversible binding (Covalent bond) H H+ (Acid) PP->H Lumen Stomach Lumen (Acidic Environment) PP->Lumen Inhibition of H+ secretion H->Lumen Blocked K K+ K->PP

Caption: Mechanism of action of proton pump inhibitors in a gastric parietal cell.

Mechanism of Action

Both esomeprazole and pantoprazole are proton pump inhibitors that work by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the gastric proton pump, in the parietal cells of the stomach.[11][12] This enzyme is the final step in the pathway of gastric acid secretion.[11]

The process involves the following steps:

  • Absorption and Concentration: After oral administration, the PPIs are absorbed into the bloodstream and selectively accumulate in the acidic environment of the secretory canaliculi of the parietal cells.[11]

  • Activation: In this acidic environment, the inactive prodrugs are converted to their active form, a reactive sulfenamide.[11][13]

  • Irreversible Inhibition: The activated drug then forms a covalent bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[11][13]

  • Suppression of Acid Secretion: By inhibiting the proton pump, these drugs block the final common pathway for gastric acid production, leading to a profound and prolonged reduction in gastric acidity.[11][12]

Acid secretion can only resume after the synthesis of new H+/K+ ATPase pumps, which explains the long-lasting effect of these drugs despite their relatively short plasma half-lives.[11]

Conclusion

The available evidence from comparative clinical trials indicates that esomeprazole provides a more potent and sustained suppression of gastric acid than pantoprazole. This is demonstrated by a greater percentage of time with intragastric pH > 4.0. The choice between these agents may depend on the specific clinical context and treatment goals. The bioequivalence of this compound and esomeprazole magnesium allows for the extrapolation of these findings to the strontium salt form.

References

A Comparative Guide to the Validation of Methods for Detecting Genotoxic Impurities in Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the detection of genotoxic impurities (GTIs) in esomeprazole, with a focus on its strontium salt. The control of GTIs in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety, mandated by regulatory agencies worldwide.[1] These impurities, even at trace levels, can pose a risk of damage to genetic material.[2] This document outlines various analytical techniques, presents their performance data, and provides detailed experimental protocols to assist researchers and quality control analysts in selecting and implementing the most suitable methods.

Common Genotoxic Impurities in Esomeprazole

The manufacturing process of esomeprazole may lead to the formation of several potential genotoxic impurities. Identification and control of these impurities are essential to ensure the safety of the final drug product.[2] Common GTIs associated with esomeprazole and similar proton pump inhibitors include:

  • Impurity E: (5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)-1H-benzimidazole)

  • Impurity I: (5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole)

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine [3]

  • Cumene hydroperoxide [4][5]

  • Other process-related impurities such as various pyridine and benzimidazole derivatives.[6][7]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is crucial for the sensitive and accurate quantification of GTIs at trace levels. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.[] For non-volatile GTIs, HPLC with UV detection is often the first choice due to its simplicity and availability.[2] However, for impurities with a poor UV response or when higher sensitivity is required, mass spectrometry (MS) detection is employed.[9][10]

Below is a comparison of different validated methods for the determination of genotoxic impurities in esomeprazole salts.

Parameter Method 1: HPLC-UV [3]Method 2: HPLC-MS/MS [7]Method 3: LC-MS/MS [4][5]
Target Impurities Impurity E, Impurity I, 2-chloromethyl-4-methoxy-3,5-dimethlpyridineSix potential genotoxic impurities (RC16, RC17, RC18, RC20, RC21, RC23)Cumene Hydroperoxide
Matrix Esomeprazole SodiumEsomeprazole MagnesiumEsomeprazole Magnesium Trihydrate
Instrumentation HPLC with UV DetectorHPLC with Tandem Mass SpectrometerLC with Tandem Mass Spectrometer
Column YMC-Triart C18 (Impurity E), Agilent Microspher C18 (Impurity I), GL Inertsil ODS-3 (2-chloromethyl...)Inertsil ODS-SP C18 (4.6 × 150 mm, 5 μm)Develosil Phenyl phase-UG-5 (150 x 4.6mm, 3μm)
Mobile Phase Gradient elution with phosphate buffers and acetonitrile0.5% formic acid in water and methanol1% Ammonia solution and acetonitrile
Detection Wavelength 302 nm (Impurity E & I), 265 nm (2-chloromethyl...)N/A (MRM mode)N/A (Mass:135.16)
LOD 0.15 ng (Impurity E), 0.12 ng (Impurity I), 0.84 ng (2-chloromethyl...)Not explicitly stated, but method is for trace amounts-
LOQ 0.50 ng (Impurity E), 0.40 ng (Impurity I), 2.53 ng (2-chloromethyl...)-2.309 ppm
Linearity Range 0.0251-0.2007 µg/mL (Impurity E), 0.0202-0.3027 µg/mL (Impurity I), 0.1266-2.1100 µg/mL (2-chloromethyl...)-2.309 ppm to 12.747 ppm
Recovery 96% to 104%88.1%–113.0%92.4% to 102.8%
Precision (RSD) < 2%-2.1% (Intra-day and Inter-day)

Experimental Protocols

Method 1: HPLC-UV for Three Genotoxic Impurities in Esomeprazole Sodium[3]

This method describes the determination of Impurity E, Impurity I, and 2-chloromethyl-4-methoxy-3,5-dimethlpyridine.

Chromatographic Conditions:

  • For Impurity E:

    • Column: YMC-Triart C18 (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase A: 0.05 mol·L-1 monopotassium phosphate buffer

    • Mobile Phase B: Acetonitrile

    • Elution: Gradient

    • Flow Rate: 1.0 mL·min-1

    • Detection: 302 nm

    • Column Temperature: 30 ℃

  • For Impurity I:

    • Column: Agilent Microspher C18 (100 mm × 4.6 mm, 3 μm)

    • Mobile Phase A: water-phosphate buffer (pH 7.6)-acetonitrile (80:10:10)

    • Mobile Phase B: acetonitrile-phosphate buffer (pH 7.6)-water (80:1:19)

    • Flow Rate: 1.0 mL·min-1

    • Detection: 302 nm

    • Column Temperature: 30 ℃

  • For 2-chloromethyl-4-methoxy-3,5-dimethlpyridine:

    • Column: GL Inertsil ODS-3 (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase A: 0.01 mol·L-1 disodium phosphate solution (pH 6.5)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL·min-1

    • Detection: 265 nm

    • Column Temperature: 30 ℃

Sample Preparation:

  • Prepare individual stock solutions of the impurities and esomeprazole sodium in a suitable diluent.

  • Prepare working standard solutions by diluting the stock solutions to achieve concentrations within the linear range.

  • Prepare the test sample solution by dissolving a known amount of esomeprazole sodium in the diluent.

Method 2: HPLC-MS/MS for Six Potential Genotoxic Impurities in Esomeprazole Magnesium[7]

This method is suitable for the simultaneous determination of six potential genotoxic impurities.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Inertsil ODS-SP C18 chromatographic column (4.6 × 150 mm, 5 μm)

  • Mobile Phase A: 0.5% formic acid in water

  • Mobile Phase B: Methanol

  • Elution: Isocratic

  • Flow Rate: 0.5 mL·min⁻¹

  • Column Temperature: 40 °C

  • Ionization: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

Sample Preparation:

  • Prepare a stock solution of the mixed standards of the six PGIs.

  • Prepare a series of working standard solutions by diluting the stock solution to establish a calibration curve.

  • Prepare the sample solution by dissolving a known quantity of esomeprazole magnesium in the diluent.

Method 3: LC-MS/MS for Cumene Hydroperoxide in Esomeprazole Magnesium Trihydrate[4][5]

This method is specific for the quantification of cumene hydroperoxide.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Develosil Phenyl phase-UG-5 150 x 4.6mm, 3μm

  • Mobile Phase: 1% Ammonia solution and acetonitrile

  • Flow Rate: 0.9 mL/min

  • Elution: Isocratic

  • Detector: Tandem Mass Spectrometer

  • Mass of Interest: 135.16

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Cumene Hydroperoxide.

  • Working Standard Solution: Dilute the stock solution to the desired concentration.

  • Test Sample Solution: Accurately weigh and dissolve about 150 mg of the test sample in a 5 mL volumetric flask with the diluent and sonicate.[4]

Workflow for Genotoxic Impurity Method Validation

The following diagram illustrates a typical workflow for the validation of a method for detecting genotoxic impurities.

Genotoxic Impurity Method Validation Workflow cluster_0 Phase 1: Method Development cluster_2 Phase 3: Application A Impurity Identification & Characterization B Selection of Analytical Technique (e.g., HPLC, LC-MS) A->B C Optimization of Chromatographic Conditions B->C D Initial Method Performance Check C->D E Specificity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantitation (LOQ) I->J K Robustness J->K L Routine Quality Control Testing K->L M Stability Studies L->M

Caption: Workflow for the development and validation of an analytical method for genotoxic impurities.

This guide provides a foundational understanding of the methodologies available for the detection of genotoxic impurities in esomeprazole strontium. The choice of method will depend on the specific impurities of concern, the required sensitivity, and the available instrumentation. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure reliable and accurate results for the quality control of this compound.

References

Comparative Analysis of Impurity Profiles of Different Esomeprazole Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the impurity profiles of esomeprazole magnesium, esomeprazole sodium, and esomeprazole strontium is crucial for drug development and regulatory compliance. This guide provides a comparative analysis based on available experimental data, outlining common impurities, analytical methodologies, and regulatory acceptance criteria.

Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related disorders. It is available in different salt forms, primarily magnesium, sodium, and strontium salts. The manufacturing process and stability of these salts can lead to the formation of various impurities, which must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide offers a comparative overview of the impurity profiles of these three esomeprazole salts.

Impurity Profile Comparison

Impurity/ParameterEsomeprazole MagnesiumEsomeprazole SodiumThis compound
Known Impurities Omeprazole (R-enantiomer), Omeprazole related compound A (Sulfone), Omeprazole N-oxide, Omeprazole sulfide, and other related substances.[1][2]Degradation products designated as Impurity X (6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate) and Impurity Y (6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate).[3]Omeprazole related compound A, (S)-binol, and other unspecified impurities.[4]
Regulatory Limits (USP) Total Impurities: Not more than 0.5%.[5]Specific limits for known and unknown impurities are outlined in the USP monograph.Omeprazole related compound A: Not more than 0.15%. (S)-binol: Not more than 0.15%. Any unspecified impurity: Not more than 0.10%. Total impurities: Not more than 0.5%.[4]
Common Degradation Pathways Susceptible to degradation under acidic, oxidative, and thermal stress conditions.[6][7]Prone to degradation via hydrolysis, oxidation, and photolysis.[8][9]Expected to follow similar degradation pathways to other esomeprazole salts, being sensitive to acidic conditions.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of esomeprazole and its related impurities.[10][11][12] The specific methods vary depending on the salt and the impurities being targeted.

General HPLC Method for Esomeprazole Impurity Profiling

A typical stability-indicating HPLC method for esomeprazole impurities involves a reversed-phase column with gradient elution.

  • Column: C18 or similar reversed-phase column (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate buffer at pH 6.8 or 7.6) and an organic solvent (e.g., acetonitrile).[2][13]

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Detection: UV detection at 280 nm or 302 nm.[2][14]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[6]

Forced Degradation Studies

To identify potential degradation products and establish the stability-indicating nature of analytical methods, forced degradation studies are performed. These studies typically involve exposing the esomeprazole salt to stress conditions such as:

  • Acid Hydrolysis: 0.1N HCl at 60°C for 120 minutes.[6]

  • Base Hydrolysis: 0.1N NaOH at 60°C for 120 minutes.[6]

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 120 minutes.[6]

  • Thermal Degradation: Dry heat at 105°C for 2 hours.[6]

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[6]

Signaling Pathways and Experimental Workflows

The analysis of impurity profiles follows a logical workflow from sample preparation to data analysis. The degradation of esomeprazole is influenced by various factors, leading to the formation of different impurities.

G General Experimental Workflow for Esomeprazole Impurity Profiling cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Esomeprazole Salt Sample (Magnesium, Sodium, or Strontium) Dissolution Dissolution in a suitable diluent (e.g., Buffer:Acetonitrile) Sample->Dissolution HPLC HPLC System (Reversed-Phase Column) Dissolution->HPLC Gradient Gradient Elution (Buffer + Organic Solvent) HPLC->Gradient Detection UV Detection Gradient->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Comparison Comparison with Reference Standards and Regulatory Limits Quantification->Comparison

Workflow for Impurity Profiling of Esomeprazole Salts

G Degradation Pathways of Esomeprazole Esomeprazole Esomeprazole Sulfone Omeprazole Sulfone (Related Compound A) Esomeprazole->Sulfone Oxidation Sulfide Omeprazole Sulfide Esomeprazole->Sulfide Reduction N_Oxide Omeprazole N-Oxide Esomeprazole->N_Oxide Oxidation Other Other Degradants Esomeprazole->Other Hydrolysis (Acidic/Basic) Photolysis

Key Degradation Pathways of Esomeprazole

Conclusion

The impurity profiles of esomeprazole magnesium, sodium, and strontium salts share some common related substances, such as omeprazole and its sulfone derivative. However, specific degradation products and potential process-related impurities can differ. The United States Pharmacopeia (USP) provides specific acceptance criteria for impurities in this compound and general limits for esomeprazole magnesium, highlighting the regulatory focus on controlling these substances. A thorough understanding and application of appropriate analytical methods, such as stability-indicating HPLC, are essential for the accurate identification and quantification of impurities in different esomeprazole salts, ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further direct comparative studies would be beneficial for a more definitive understanding of the subtle differences in the impurity profiles of these salts.

References

Therapeutic Equivalence of Esomeprazole Strontium and Esomeprazole Magnesium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of esomeprazole strontium and esomeprazole magnesium, confirming their therapeutic equivalence based on bioequivalence data and established mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.

The proton pump inhibitor (PPI) esomeprazole is a cornerstone in the management of acid-related gastrointestinal disorders. While esomeprazole magnesium has been the long-established formulation, the introduction of this compound has prompted the need for a thorough comparison to ascertain its therapeutic equivalence. This guide provides a detailed examination of the two salt forms, summarizing key experimental data and outlining the methodologies employed in their evaluation.

Confirmation of Therapeutic Equivalence through Bioequivalence

The U.S. Food and Drug Administration (FDA) approved this compound based on a pivotal bioequivalence study (Study 109148) that compared it to the reference product, esomeprazole magnesium (Nexium®). This study was a randomized, single-dose, two-way crossover study in healthy subjects under fasting conditions. The objective was to determine if the 40 mg delayed-release capsules of this compound were bioequivalent to the 40 mg delayed-release capsules of esomeprazole magnesium. The FDA's approval confirms that this compound met the stringent criteria for bioequivalence, establishing that it delivers the same amount of the active moiety, esomeprazole, to the site of action at the same rate and extent as esomeprazole magnesium. Therefore, the two are considered therapeutically equivalent.[1]

While the specific quantitative results of the pivotal Study 109148 are not publicly detailed, bioequivalence is generally established when the 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters (Cmax and AUC) are within the range of 80% to 125%.

Comparative Pharmacokinetic Data

The following table summarizes representative pharmacokinetic parameters for esomeprazole following oral administration. These values are derived from various bioequivalence studies of esomeprazole magnesium and are expected to be comparable for this compound, given the established bioequivalence. A 49.3 mg dose of this compound is equivalent to 40 mg of esomeprazole.[2][3]

Pharmacokinetic ParameterEsomeprazole 40 mg
Cmax (Peak Plasma Concentration) 0.5 - 1.0 mg/L (single dose)
AUC (Area Under the Curve) Increases with repeated dosing
tmax (Time to Peak Plasma Concentration) 1 - 4 hours
Elimination Half-life (t½) 1 - 1.5 hours

Note: Pharmacokinetic parameters can vary based on factors such as food intake, which can delay absorption and reduce Cmax and AUC.

Mechanism of Action: Inhibition of the Gastric Proton Pump

Both this compound and esomeprazole magnesium contain the same active S-isomer of omeprazole.[3] Their therapeutic effect is derived from the esomeprazole moiety, which functions as a proton pump inhibitor.

Esomeprazole is a prodrug that is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[4] There, it is converted to its active form, a sulfenamide derivative. This active form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme, the proton pump, irreversibly inactivating it.[4][5] By blocking the final step in the gastric acid secretion pathway, esomeprazole effectively reduces both basal and stimulated acid production.[5]

Signaling Pathways in Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. Esomeprazole's mechanism of action is independent of the specific stimulus for acid secretion.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimulatory Signals cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP_Pathway ↑ cAMP H2_Receptor->cAMP_Pathway Activates Ca2_Pathway ↑ Ca2+ M3_Receptor->Ca2_Pathway Activates CCK2_Receptor->Ca2_Pathway Activates Proton_Pump H+/K+ ATPase (Proton Pump) cAMP_Pathway->Proton_Pump Stimulates Ca2_Pathway->Proton_Pump Stimulates Stomach_Lumen Stomach Lumen Proton_Pump->Stomach_Lumen H+ Secretion Esomeprazole Esomeprazole (Active Form) Esomeprazole->Proton_Pump Irreversibly Inhibits

Diagram 1: Signaling pathways of gastric acid secretion and esomeprazole's point of inhibition.

Experimental Protocols

Bioequivalence Study Protocol (General)

The determination of bioequivalence between two drug formulations, such as this compound and esomeprazole magnesium, follows a standardized protocol.

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed. This design minimizes inter-subject variability.

  • Subjects: A sufficient number of healthy adult volunteers are enrolled. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Drug Administration: Subjects are randomly assigned to receive either the test product (e.g., this compound) or the reference product (e.g., esomeprazole magnesium) in the first period, followed by the other product in the second period after a washout period. The washout period is typically at least five half-lives of the drug to ensure complete elimination from the body.

  • Dosing Conditions: The study is usually conducted under fasting conditions, as this is considered the most sensitive environment to detect differences between formulations.

  • Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration. The sampling schedule is designed to adequately capture the plasma concentration-time profile of the drug, including its absorption, distribution, and elimination phases.

  • Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to measure the concentration of the active moiety (esomeprazole) in the plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters for each subject, including:

    • Cmax: The maximum observed plasma concentration.

    • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC∞: The area under the plasma concentration-time curve extrapolated to infinity.

  • Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to compare the bioavailability of the test and reference products. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the predetermined range of 80% to 125%.

Bioequivalence_Workflow cluster_planning Study Planning & Design cluster_execution Clinical Execution cluster_analysis Data Analysis Protocol Develop Protocol (Randomized, Crossover) Subjects Screen & Enroll Healthy Volunteers Protocol->Subjects Dosing1 Period 1: Administer Test or Reference Drug Subjects->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling1->Bioanalysis Dosing2 Period 2: Administer Crossover Drug Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Comparison (90% Confidence Intervals) PK_Analysis->Stat_Analysis Conclusion Determine Bioequivalence (80-125% Range) Stat_Analysis->Conclusion

Diagram 2: Generalized workflow for a bioequivalence study.

Conclusion

Based on the FDA's approval process, which relied on a pivotal bioequivalence study, this compound and esomeprazole magnesium are considered therapeutically equivalent. They contain the same active esomeprazole moiety and exhibit comparable pharmacokinetic profiles, leading to the same clinical efficacy and safety. For researchers and drug development professionals, this equivalence means that data and clinical experience with esomeprazole magnesium can be largely extrapolated to this compound. Both salt forms provide the same potent and reliable inhibition of gastric acid secretion, making them interchangeable in clinical practice for their approved indications.

References

Safety Operating Guide

Proper Disposal of Esomeprazole Strontium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like esomeprazole strontium are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols for pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks. Esomeprazole can be harmful if swallowed and may cause an allergic skin reaction.[3]

Key Safety and Handling Information

Precaution CategorySpecific RecommendationsRationale
Personal Protective Equipment (PPE) Wear chemically resistant gloves (e.g., nitrile), safety goggles with side-shields, and a standard laboratory coat.[1]To prevent skin and eye contact with the chemical.
In situations where dust may be generated, use a NIOSH-approved respirator.[1]To prevent inhalation of airborne particles.
Spill Management In the event of a spill, avoid generating dust.[3] Clean up spills using a damp cloth or a filtered vacuum.[1]To minimize the risk of inhalation and spreading of the chemical.
Prevent the substance from entering drains or waterways.[3]To avoid environmental contamination.
Collect all spilled material and contaminated cleaning supplies for disposal as hazardous waste.[1][2]To ensure that all contaminated materials are disposed of properly.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Incineration is often the preferred final disposal method.[1] Do not dispose of this compound down the drain or in regular trash. [1][4]

  • Waste Characterization and Segregation :

    • Classify this compound waste as hazardous chemical waste.[1]

    • Segregate it from other waste streams, such as non-hazardous waste, sharps, and biological waste. Do not mix it with incompatible chemicals.[1]

  • Containerization :

    • Place the this compound waste into a designated, compatible, and properly sealed hazardous waste container. The original container is often a suitable choice.[1]

    • Ensure the container is in good condition, free from leaks, and not overfilled to allow for potential expansion.[1]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[1]

    • Include the date of accumulation and any other information required by your institution's waste management program.[1]

  • Storage :

    • Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1]

    • Utilize secondary containment to prevent the spread of material in the event of a leak.[1]

  • Disposal Request :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Always consult and adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling Esomeprazole Strontium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling active pharmaceutical ingredients such as Esomeprazole strontium. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), detailed operational and disposal plans, and emergency procedures to minimize exposure risks and maintain a secure working environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory activities being performed.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor tasks with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions), a respirator with a P100 filter is recommended.[1] A full-face respirator should be used if there is a risk of exceeding exposure limits or experiencing irritation.[1]
Hand Protection Nitrile GlovesDouble-gloving is recommended.[1] Gloves should be changed immediately if contaminated and inspected before each use.[1]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are required.[1] A face shield may be worn in addition to goggles for enhanced protection.[1]
Body Protection Disposable Gown or Lab CoatA dedicated, disposable gown or a professionally laundered lab coat should be worn over personal clothing.[1] For bulk processing, impervious protective clothing is recommended.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Occupational Exposure Limit (OEL): An OEL has been established for Esomeprazole and its salts, including this compound, to determine the level of required engineering controls and PPE.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, protected from light.

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize dust generation.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.[1]

  • Avoid all personal contact, including inhalation of dust or aerosols.

3. Decontamination:

  • Following any procedure involving this compound, thoroughly decontaminate all work surfaces and equipment with a suitable cleaning agent.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[3]

1. Waste Segregation:

  • All materials that have come into contact with this compound, including empty containers, gloves, wipes, and other disposable labware, must be treated as hazardous waste.[1]

  • Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.[1]

2. Disposal Method:

  • Engage a licensed hazardous material disposal company for the disposal of excess and expired this compound.[3]

  • Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method where permissible.[3]

  • Do not dispose of this compound down the drain or in the regular trash unless specifically instructed by local regulations and after appropriate deactivation.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Personal Protection: Before attempting to clean up a spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully scoop or sweep the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Cleanup: Use a chemical spill kit to clean the affected area, working from the outside of the spill inward.[1]

  • Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.[1]

  • Disposal: All contaminated materials, including absorbent pads and used PPE, must be collected in a sealed, labeled container for disposal as hazardous waste.[1]

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.[1]

First Aid Measures:

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visual Guides for Safe Handling

To further clarify the procedures, the following diagrams illustrate the workflow for safe handling and disposal, as well as the decision-making process in the event of a spill.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Weigh Weigh in Fume Hood or Vented Enclosure Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Decontaminate_Workstation Decontaminate Workstation & Equipment Prepare->Decontaminate_Workstation Collect_Waste Collect Contaminated Materials in Labeled, Sealed Container Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste Dispose Dispose via Licensed Hazardous Waste Contractor Store_Waste->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

G Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Major_Spill Major Spill? Assess->Major_Spill Minor_Spill->Major_Spill No Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Evacuate Evacuate Area & Alert Others Major_Spill->Evacuate Yes Call_Help Call Emergency Response Evacuate->Call_Help Report Report Incident Call_Help->Report Contain Contain Spill Don_PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Dispose->Report

Caption: Emergency Spill Response Decision Tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.